molecular formula C11H19NO4 B582919 (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid CAS No. 155905-78-5

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

货号: B582919
CAS 编号: 155905-78-5
分子量: 229.276
InChI 键: OHDFGIXTRBDGRB-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2R)-2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDFGIXTRBDGRB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154608
Record name Cyclobutaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155905-78-5
Record name Cyclobutaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155905-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and stereoselective pathway for the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a valuable chiral building block in drug discovery and development. The core of this methodology lies in the diastereoselective alkylation of a chiral glycine enolate equivalent, specifically utilizing the well-established Schöllkopf bis-lactim ether auxiliary. This approach ensures high stereochemical control at the α-carbon, leading to the desired (R)-enantiomer.

This document details the complete synthetic sequence, from the preparation of the chiral auxiliary to the final Boc-protected amino acid. It includes detailed experimental protocols, quantitative data analysis, and a visual representation of the synthesis pathway to facilitate a thorough understanding and practical implementation of this synthetic route.

Synthesis Pathway Overview

The enantioselective synthesis of the target compound is achieved through a multi-step sequence, commencing with the preparation of the Schöllkopf chiral auxiliary, a bis-lactim ether derived from the cyclic dipeptide of L-valine and glycine. The key stereochemistry-defining step involves the diastereoselective alkylation of the lithiated bis-lactim ether with a suitable cyclobutyl electrophile. Subsequent acidic hydrolysis cleaves the chiral auxiliary and liberates the desired α-cyclobutylglycine ester with high enantiopurity. Saponification of the ester followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group furnishes the final product.

Synthesis_Pathway Start cyclo(-L-Val-Gly-) BisLactimEther (2S)-2,5-Dihydro-3,6-dimethoxy- 2-isopropylpyrazine Start->BisLactimEther  (MeO)3BF4, CH2Cl2 Alkylation Diastereoselective Alkylation BisLactimEther->Alkylation 1. n-BuLi, THF, -78 °C 2. Cyclobutyl bromide AlkylatedIntermediate (2S,5R)-2-Cyclobutyl-2,5-dihydro- 3,6-dimethoxy-2-isopropylpyrazine Alkylation->AlkylatedIntermediate Hydrolysis1 Acidic Hydrolysis (Ester formation) AlkylatedIntermediate->Hydrolysis1  0.25 N HCl (aq) AminoEster (R)-2-Amino-2-cyclobutylacetic acid methyl ester Hydrolysis1->AminoEster Hydrolysis2 Saponification AminoEster->Hydrolysis2  LiOH, THF/H2O AminoAcid (R)-2-Amino-2-cyclobutylacetic acid Hydrolysis2->AminoAcid BocProtection Boc Protection AminoAcid->BocProtection  (Boc)2O, Base FinalProduct (R)-2-((tert-Butoxycarbonyl)amino)- 2-cyclobutylacetic acid BocProtection->FinalProduct

Figure 1: Synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical yields and diastereomeric/enantiomeric excesses observed for each key step in the synthesis.

StepProductTypical Yield (%)Diastereomeric/Enantiomeric Excess (%)
Bis-lactim ether formation(2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine80-90N/A
Diastereoselective Alkylation(2S,5R)-2-Cyclobutyl-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine75-85>95 (de)
Hydrolysis to Amino Ester(R)-2-Amino-2-cyclobutylacetic acid methyl ester85-95>95 (ee)
Saponification(R)-2-Amino-2-cyclobutylacetic acid90-98>95 (ee)
Boc ProtectionThis compound90-97>95 (ee)

Detailed Experimental Protocols

Step 1: Synthesis of (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's Bis-lactim Ether)

Workflow:

Step1_Workflow Start Suspend cyclo(-L-Val-Gly-) in CH2Cl2 ReagentAdd Add Trimethyloxonium tetrafluoroborate Start->ReagentAdd Reaction Stir at room temperature (24-48 h) ReagentAdd->Reaction Workup Quench with aq. NaHCO3 Extract with CH2Cl2 Reaction->Workup Purification Dry, Concentrate, and Distill Workup->Purification Product Obtain pure bis-lactim ether Purification->Product

Figure 2: Workflow for the synthesis of the Schöllkopf auxiliary.

Procedure:

  • A suspension of cyclo(-L-Val-Gly-) (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Trimethyloxonium tetrafluoroborate (2.2 eq) is added portion-wise to the suspension with vigorous stirring.

  • The reaction mixture is stirred at room temperature for 24-48 hours, during which the suspension gradually becomes a clear solution.

  • The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine as a colorless oil.

Step 2: Diastereoselective Alkylation with Cyclobutyl Bromide

Procedure:

  • To a solution of the bis-lactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere, is cooled to -78 °C.

  • n-Butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) is added dropwise, and the resulting orange-red solution is stirred at -78 °C for 30 minutes.

  • Cyclobutyl bromide (1.2 eq) is added dropwise to the anion solution.

  • The reaction mixture is stirred at -78 °C for 3-4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude alkylated product, which is typically used in the next step without further purification.

Step 3: Acidic Hydrolysis to (R)-2-Amino-2-cyclobutylacetic acid methyl ester

Procedure:

  • The crude alkylated intermediate from the previous step is dissolved in 0.25 N aqueous hydrochloric acid (HCl).

  • The solution is stirred at room temperature for 48-72 hours.

  • The reaction mixture is washed with diethyl ether to remove the valine methyl ester by-product and the chiral auxiliary fragments.

  • The aqueous layer is then basified to approximately pH 9-10 with aqueous ammonia or sodium hydroxide.

  • The product is extracted with CH₂Cl₂ (3 x).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give (R)-2-amino-2-cyclobutylacetic acid methyl ester.

Step 4: Saponification to (R)-2-Amino-2-cyclobutylacetic acid

Procedure:

  • The amino ester (1.0 eq) is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH, 1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The THF is removed under reduced pressure.

  • The aqueous solution is acidified to pH 5-6 with 1 N HCl.

  • The product is then either collected by filtration if it precipitates or the water is removed under reduced pressure to yield the crude amino acid.

Step 5: Boc Protection

Procedure:

  • The crude (R)-2-amino-2-cyclobutylacetic acid (1.0 eq) is dissolved in a mixture of dioxane and water.

  • Triethylamine (2.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in dioxane.

  • The reaction mixture is stirred at room temperature overnight.

  • The dioxane is removed under reduced pressure.

  • The aqueous solution is washed with ethyl acetate to remove any unreacted (Boc)₂O.

  • The aqueous layer is acidified to pH 2-3 with 1 N HCl.

  • The product is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford this compound as a white solid, which can be further purified by recrystallization.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and highly stereoselective method for the preparation of this compound. The use of the Schöllkopf chiral auxiliary is pivotal in establishing the desired (R)-stereochemistry with excellent control. The experimental protocols provided are robust and can be adapted for various scales of synthesis. This valuable building block, now accessible through a well-defined synthetic route, can be further utilized by researchers and professionals in the development of novel therapeutics and other advanced applications.

Spectroscopic and Methodological Profile of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for the chiral non-proteinogenic amino acid, (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid. This compound, a derivative of cyclobutylglycine, is of interest in medicinal chemistry and drug discovery as a constrained amino acid analog for incorporation into peptides and small molecule therapeutics. Due to the limited availability of published experimental spectra for this specific enantiomer, this guide presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopic interpretation for Boc-protected amino acids. Detailed experimental protocols for characterization are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from known data for structurally similar compounds, including cyclopentyl and cyclohexyl analogs, and general knowledge of the spectroscopic behavior of Boc-protected amino acids.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
C(CH₃)₃1.40 - 1.50Singlet-9 equivalent protons of the tert-butyl group.
Cyclobutyl-H1.60 - 2.40Multiplet-Complex multiplet due to diastereotopic protons of the cyclobutyl ring.
α-CH4.00 - 4.20Doublet or Triplet~8-10Chemical shift and multiplicity are dependent on the coupling with adjacent cyclobutyl protons and the NH proton.
NH5.00 - 5.50Doublet or Broad Singlet~8-10Chemical shift can be variable and the peak may be broad due to exchange. Coupling may be observed with the α-CH.
COOH10.0 - 12.0Broad Singlet-Acidic proton, typically broad and may exchange with D₂O.

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
C(CH₃)₃~28.5Three equivalent methyl carbons of the tert-butyl group.
Cyclobutyl-CH₂20 - 35Multiple peaks expected for the methylene carbons of the cyclobutyl ring.
α-CH~55 - 60The alpha-carbon attached to the nitrogen and carboxyl groups.
C(CH₃)₃~80.0Quaternary carbon of the tert-butyl group.
C=O (Boc)~155.0Carbonyl carbon of the tert-butoxycarbonyl protecting group.
C=O (Acid)~175.0Carbonyl carbon of the carboxylic acid.

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300BroadCharacteristic broad absorption due to hydrogen bonding.
N-H (Amine)3300 - 3400MediumN-H stretching vibration.
C-H (Aliphatic)2850 - 3000Medium-StrongC-H stretching of the tert-butyl and cyclobutyl groups.
C=O (Carboxylic Acid)1700 - 1725StrongCarbonyl stretch of the carboxylic acid.
C=O (Boc)1680 - 1700StrongCarbonyl stretch of the Boc protecting group.
C-N Stretch1160 - 1250MediumC-N stretching vibration.

Sample Preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zFragmentation Pathway
[M+H]⁺230.1392Protonated molecular ion.
[M-C₄H₈]⁺ or [M-56]⁺174.0817Loss of isobutylene from the Boc group (McLafferty-like rearrangement).[1]
[M-Boc+H]⁺130.0868Loss of the entire Boc group.
[M-COOH]⁺184.1494Loss of the carboxyl group.

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16-32 scans, 30° pulse angle, 1-2 second relaxation delay).

    • Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, acquire the ¹³C NMR spectrum.

    • Use a standard proton-decoupled pulse sequence.

    • A higher number of scans will be necessary to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

    • Process and reference the spectrum similarly to the ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote protonation).

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Data Acquisition (LC-MS):

    • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • For LC-MS, use a suitable reversed-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Set the mass spectrometer to operate in positive ion mode with an appropriate mass range (e.g., m/z 50-500).

    • Optimize ESI source parameters (e.g., capillary voltage, gas flow, and temperature) to maximize the signal of the molecular ion.

    • For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Workflow and Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chiral Boc-protected amino acid like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_documentation Data Analysis and Reporting start Starting Materials (e.g., Cyclobutyl Glycine Precursor) protect Boc Protection (e.g., (Boc)₂O, base) start->protect chiral_res Chiral Resolution (e.g., Chiral HPLC or Diastereomeric Salt Formation) protect->chiral_res isolate Isolation and Purification of (R)-enantiomer chiral_res->isolate nmr NMR Spectroscopy (¹H and ¹³C) isolate->nmr Structural Verification ir IR Spectroscopy isolate->ir Functional Group ID ms Mass Spectrometry isolate->ms Molecular Weight Confirmation purity Purity Analysis (e.g., HPLC, Elemental Analysis) isolate->purity Purity Assessment analyze Spectral Interpretation and Data Tabulation nmr->analyze ir->analyze ms->analyze purity->analyze report Technical Guide / Whitepaper Generation analyze->report

Caption: Workflow for the synthesis and characterization of this compound.

References

Technical Guide: Physicochemical and Structural Analysis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is a non-proteinogenic amino acid derivative with potential applications in medicinal chemistry and drug development. Its unique cyclobutyl moiety introduces conformational rigidity, which can be advantageous for designing molecules with specific binding properties. This technical guide provides a summary of the available physicochemical data for this compound and its related isomers. Crucially, a comprehensive search of publicly accessible crystallographic databases reveals that the experimental crystal structure of this compound has not been determined or reported to date. In the absence of experimental crystallographic data, this guide also presents a general methodology for crystal structure determination as a reference for future studies.

Introduction

Non-natural amino acids are critical building blocks in modern drug discovery, offering pathways to novel peptide and small molecule therapeutics with improved pharmacological profiles. This compound, a derivative of glycine, incorporates a cyclobutyl group that imparts significant steric and conformational constraints. The tert-butoxycarbonyl (Boc) protecting group is standard in peptide synthesis, allowing for controlled coupling reactions. Understanding the three-dimensional structure of this compound is essential for its effective application in rational drug design. Despite its commercial availability and relevance, a definitive crystal structure remains elusive in the public domain.

Physicochemical Properties

Quantitative data for the subject compound and its stereoisomer are summarized below. It is important to note that data from commercial suppliers may pertain to either the (R) or (S) enantiomer, or the racemic mixture.

PropertyValueNotes
Molecular Formula C₁₁H₁₉NO₄For both (R) and (S) enantiomers.
Molecular Weight 229.27 g/mol For both (R) and (S) enantiomers.
CAS Number 155905-77-4For the (S)-enantiomer.
Appearance White to off-white solidGeneral observation for similar compounds.
Purity ≥97%As per commercial suppliers.
Storage Room temperature, sealed in a dry place.General recommendation from suppliers.

Synthesis and Spectroscopic Analysis

While a specific synthetic protocol for the (R)-isomer is not detailed in the readily available literature, the synthesis of Boc-protected amino acids is a well-established procedure in organic chemistry. A general approach involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Spectroscopic data, such as NMR (¹H, ¹³C) and IR spectroscopy, would be essential for the structural confirmation and purity assessment of the synthesized compound. Researchers undertaking the synthesis of this compound would need to perform these analyses to validate its identity.

Crystal Structure Analysis

As of the date of this document, a search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) for the crystal structure of this compound, its (S)-enantiomer (CAS: 155905-77-4), or its racemic mixture did not yield any results. The absence of this data prevents a detailed discussion of its solid-state conformation, intermolecular interactions, and packing arrangement.

For researchers who succeed in obtaining single crystals of this compound, a standard experimental workflow for crystal structure determination is outlined below.

Proposed Experimental Protocol for Crystal Structure Determination
  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) at a constant temperature.

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

  • Data Deposition: Upon successful structure determination, the crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.

Theoretical Structural Insights

In the absence of experimental data, computational chemistry methods can provide valuable insights into the likely conformation of the molecule. Molecular mechanics or density functional theory (DFT) calculations could be employed to predict bond lengths, bond angles, and dihedral angles, as well as the overall three-dimensional shape of the molecule. Such studies would be crucial for understanding its potential interactions with biological targets.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a small molecule crystal structure.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination cluster_deposition Data Dissemination synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement deposition Deposition to CSD/COD structure_refinement->deposition

A generalized workflow for small molecule crystal structure determination.

Conclusion

This compound represents a valuable, yet structurally uncharacterized, building block for drug discovery. While key physicochemical properties are available from commercial sources, the absence of an experimentally determined crystal structure is a significant knowledge gap. This guide serves to summarize the existing information and to provide a roadmap for future crystallographic studies. The determination and public deposition of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and structural biology.

An In-depth Technical Guide to the Physicochemical Properties of Boc-cyclobutyl-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-N-cyclobutyl-glycine, commonly referred to as Boc-cyclobutyl-glycine, is a synthetic amino acid derivative that holds significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a cyclobutyl moiety onto the glycine backbone introduces conformational constraints and alters the lipophilicity of the molecule. These modifications can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of peptides and peptidomimetics in which this amino acid is incorporated. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of Boc-cyclobutyl-glycine, detailed experimental protocols for their determination, and a discussion of its applications in drug development.

Physicochemical Properties

PropertyValueSource/Analog
Molecular Formula C₁₁H₁₉NO₄-
Molecular Weight 229.28 g/mol -
CAS Number 1779868-81-3-
Appearance White to off-white solid (predicted)Analog: Boc-N-ethyl glycine[1]
Melting Point 85-95 °C (estimated)Analogs: Boc-Sarcosine (88-92 °C)[2], Boc-N-ethyl glycine (87-88 °C)[3]
Solubility Soluble in common organic solvents (Methanol, Dichloromethane, Chloroform, Ethyl Acetate); Sparingly soluble in water (predicted).Analogs: Boc-Sarcosine (Soluble in MDC, Chloroform, Methanol)[2], Boc-N-ethyl glycine (Soluble in common organic solvents)[1]
pKa 3.5 - 4.5 (estimated for the carboxylic acid)General range for N-protected amino acids
logP 1.5 - 2.5 (estimated)Increased lipophilicity due to the cyclobutyl group compared to smaller alkyl chains.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of Boc-cyclobutyl-glycine are provided below. These protocols are generalized from standard laboratory practices for amino acid derivatives.

Synthesis of N-Boc-N-cyclobutyl-glycine

A plausible synthetic route for N-Boc-N-cyclobutyl-glycine involves a two-step process starting from glycine, as outlined in the workflow below. This method is adapted from general procedures for the synthesis of N-alkylated N-Boc amino acids.[4]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Protection glycine Glycine reaction1 Reaction glycine->reaction1 cyclobutanone Cyclobutanone cyclobutanone->reaction1 reductant Reductive Agent (e.g., NaBH(OAc)₃) reductant->reaction1 n_cyclobutyl_glycine N-cyclobutyl-glycine n_cyclobutyl_glycine_input N-cyclobutyl-glycine n_cyclobutyl_glycine->n_cyclobutyl_glycine_input reaction1->n_cyclobutyl_glycine reaction2 Reaction n_cyclobutyl_glycine_input->reaction2 boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) boc_anhydride->reaction2 base Base (e.g., NaHCO₃) base->reaction2 boc_cyclobutyl_glycine N-Boc-N-cyclobutyl-glycine reaction2->boc_cyclobutyl_glycine

Caption: Synthetic workflow for N-Boc-N-cyclobutyl-glycine.

Protocol:

  • Reductive Amination: Glycine is reacted with cyclobutanone in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride, in an appropriate solvent like dichloromethane or dichloroethane. The reaction mixture is stirred at room temperature until completion. The product, N-cyclobutyl-glycine, is then isolated and purified.

  • Boc Protection: The resulting N-cyclobutyl-glycine is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and water. A base, such as sodium bicarbonate or sodium hydroxide, is added to deprotonate the amino group. Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise to the reaction mixture. After stirring for several hours at room temperature, the reaction is worked up by acidification and extraction with an organic solvent. The final product, N-Boc-N-cyclobutyl-glycine, is purified by crystallization or column chromatography.[5]

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

G start Start sample_prep Prepare Sample: - Finely powder the solid. - Pack into a capillary tube. start->sample_prep instrument_setup Instrument Setup: - Place capillary in apparatus. - Set heating rate. sample_prep->instrument_setup heating Heat Sample: - Observe for melting. instrument_setup->heating record_temp Record Temperatures: - Onset of melting. - Completion of melting. heating->record_temp end End record_temp->end

Caption: Workflow for melting point determination.

Protocol:

  • A small amount of the crystalline Boc-cyclobutyl-glycine is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Solubility Determination

The solubility can be determined in various solvents using the equilibrium saturation method.

G start Start add_excess Add excess solute to a known volume of solvent. start->add_excess equilibrate Equilibrate the mixture (e.g., 24-48h with stirring). add_excess->equilibrate separate Separate the saturated solution from the excess solid (centrifuge/filter). equilibrate->separate analyze Analyze the concentration of the solute in the saturated solution. separate->analyze calculate Calculate solubility (e.g., in mg/mL or mol/L). analyze->calculate end End calculate->end

Caption: Workflow for solubility determination.

Protocol:

  • An excess amount of Boc-cyclobutyl-glycine is added to a known volume of the solvent of interest in a sealed vial.

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The saturated solution is carefully separated from the undissolved solid by centrifugation and filtration.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or by gravimetric analysis after solvent evaporation.[6]

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.

G start Start prepare_solution Prepare a solution of Boc-cyclobutyl-glycine of known concentration. start->prepare_solution titrate Titrate with a standardized base (e.g., NaOH), monitoring pH. prepare_solution->titrate plot_curve Plot pH vs. volume of titrant added. titrate->plot_curve determine_pka Determine the pKa from the half-equivalence point of the titration curve. plot_curve->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination.

Protocol:

  • A solution of Boc-cyclobutyl-glycine of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH versus volume of base added) is plotted.

  • The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

LogP Determination

The octanol-water partition coefficient (logP) can be determined using the shake-flask method followed by quantification of the analyte in each phase.

Protocol:

  • A solution of Boc-cyclobutyl-glycine is prepared in either n-octanol or water.

  • Equal volumes of n-octanol and water are mixed in a separatory funnel, and the Boc-cyclobutyl-glycine solution is added.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

  • The concentration of Boc-cyclobutyl-glycine in both the n-octanol and water layers is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Applications in Drug Development

The incorporation of non-natural amino acids like Boc-cyclobutyl-glycine into peptide sequences is a well-established strategy in medicinal chemistry to enhance their therapeutic potential.

  • Conformational Constraint: The cyclobutane ring restricts the conformational flexibility of the peptide backbone.[7] This can lead to a more defined three-dimensional structure, which may result in increased binding affinity and selectivity for a biological target.[8]

  • Increased Metabolic Stability: The steric hindrance provided by the cyclobutyl group can protect adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[9]

  • Modulation of Lipophilicity: The cyclobutyl group is more lipophilic than a simple hydrogen or methyl group. By incorporating Boc-cyclobutyl-glycine, the overall lipophilicity of a peptide can be fine-tuned to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Peptidomimetics: Boc-cyclobutyl-glycine serves as a valuable building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[10] These can be used to develop novel therapeutics for a wide range of diseases.

The use of cyclobutane-containing amino acids has been explored in the development of various therapeutic agents, including enzyme inhibitors and receptor ligands.[11] Their unique structural features make them attractive for designing peptides with enhanced stability and biological activity.[12]

Conclusion

Boc-cyclobutyl-glycine is a valuable synthetic building block for the development of novel peptides and peptidomimetics with improved therapeutic profiles. While specific experimental data on its physicochemical properties are limited, reasonable estimations can be made based on structurally related compounds. The experimental protocols provided in this guide offer a framework for the characterization of this and similar molecules. The unique conformational and physicochemical properties imparted by the cyclobutyl moiety make Boc-cyclobutyl-glycine a promising tool for researchers and scientists in the field of drug discovery and development.

References

In-Depth Technical Guide on the Potential Biological Activity of (R)-cyclobutyl-N-Boc-glycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not contain specific data on the biological activity of (R)-cyclobutyl-N-Boc-glycine. This guide, therefore, provides a comprehensive framework for its potential biological relevance and a roadmap for its investigation, based on the well-established roles of its structural components—the cyclobutane moiety and the N-substituted amino acid scaffold—in medicinal chemistry.

Introduction: The Rationale for Investigating (R)-cyclobutyl-N-Boc-glycine

(R)-cyclobutyl-N-Boc-glycine is an unnatural amino acid (UAA) that holds significant potential in drug discovery. Its unique structure, combining a conformationally constrained cyclobutane ring with an N-substituted glycine backbone, offers a compelling starting point for the development of novel therapeutics. The incorporation of cyclobutane rings in drug candidates is a growing strategy to enhance metabolic stability, introduce three-dimensionality, and fine-tune binding interactions.[1][2] N-substituted glycines are fundamental building blocks for peptidomimetics, which often exhibit improved pharmacokinetic properties compared to their natural peptide counterparts.[3][4]

This document outlines the hypothetical biological activities of (R)-cyclobutyl-N-Boc-glycine, supported by data from structurally related compounds, and provides detailed experimental protocols and workflows for its biological characterization.

Potential Biological Applications and Structure-Activity Relationships

The structural features of (R)-cyclobutyl-N-Boc-glycine suggest several potential avenues for biological activity.

  • Enzyme Inhibition: The rigid cyclobutane group can serve as a scaffold to present pharmacophoric elements in a defined orientation, making it a candidate for an enzyme inhibitor. For instance, cyclobutane-containing molecules have been explored as inhibitors of proteases, kinases, and other enzymes.

  • Peptidomimetic Scaffolds: As an N-substituted glycine derivative, this compound is an ideal building block for "peptoids."[3] Peptoids are a class of peptide mimics that have shown promise in various therapeutic areas, including oncology and infectious diseases, due to their enhanced proteolytic stability.

  • Receptor Modulation: The unique three-dimensional shape conferred by the cyclobutyl group could lead to specific interactions with receptors, such as G-protein coupled receptors (GPCRs) or ion channels.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While specific SAR data for (R)-cyclobutyl-N-Boc-glycine is unavailable, studies on related cyclobutane-containing molecules and N-alkyl glycines provide valuable insights. For example, the stereochemistry and substitution pattern on the cyclobutane ring can significantly impact binding affinity and biological activity, as seen in integrin antagonists.[5] Similarly, the nature of the N-alkyl substituent in glycine derivatives is a key determinant of their biological effects, such as antimicrobial activity.[6]

Hypothetical Quantitative Data

To guide the initial investigation of (R)-cyclobutyl-N-Boc-glycine, the following tables present hypothetical data that could be generated from primary screening assays. These tables are for illustrative purposes and do not represent published data.

Table 1: Hypothetical In Vitro Enzyme Inhibition Profile
Target EnzymeAssay TypeIC50 (µM)Ki (µM)Hill Slope
Cathepsin SFluorogenic Substrate Cleavage15.28.91.1
p38α KinaseADP-Glo™ Kinase Assay> 100--
ChymaseColorimetric Substrate Cleavage5.83.20.9
Matrix Metallopeptidase 9 (MMP-9)Gelatin Zymography25.4--
Table 2: Hypothetical Antimicrobial Activity Profile
Microbial StrainAssay TypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Broth Microdilution3264
Escherichia coli (ATCC 25922)Broth Microdilution> 128> 128
Pseudomonas aeruginosa (ATCC 27853)Broth Microdilution64> 128
Candida albicans (ATCC 90028)Broth Microdilution1632

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the initial biological characterization of (R)-cyclobutyl-N-Boc-glycine.

General Cell Viability Assay (MTT Assay)

This protocol is designed to assess the general cytotoxicity of the compound against a panel of human cell lines.

Materials:

  • (R)-cyclobutyl-N-Boc-glycine (dissolved in DMSO to a stock concentration of 10 mM)

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of (R)-cyclobutyl-N-Boc-glycine in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cathepsin S Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of the compound against Cathepsin S.

Materials:

  • Recombinant human Cathepsin S

  • Assay buffer (e.g., 100 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)

  • Fluorogenic substrate (e.g., Z-VVR-AMC)

  • (R)-cyclobutyl-N-Boc-glycine (serial dilutions)

  • Known Cathepsin S inhibitor (positive control)

  • Black 96-well assay plate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Add 50 µL of assay buffer to all wells.

  • Add 2 µL of the compound dilutions or controls to the respective wells.

  • Add 25 µL of the Cathepsin S enzyme solution to all wells except the no-enzyme control.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

  • Immediately measure the fluorescence intensity every minute for 30 minutes in kinetic mode.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition and calculate the IC50 value.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a proposed experimental workflow for characterizing a novel compound and a hypothetical signaling pathway that could be modulated by a bioactive N-substituted amino acid derivative.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Primary_Screening Primary Screening (e.g., Cell Viability, Enzyme Panel) Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Target Engagement, Pathway Analysis) Dose_Response->Mechanism_of_Action ADME_Tox ADME/Tox Profiling (Pharmacokinetics, Preliminary Toxicity) Mechanism_of_Action->ADME_Tox Efficacy_Studies Efficacy Studies in Animal Models ADME_Tox->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization Compound_Synthesis (R)-cyclobutyl-N-Boc-glycine Synthesis & Purification Compound_Synthesis->Primary_Screening

Caption: Proposed experimental workflow for the biological characterization of a novel compound.

hypothetical_pathway Compound (R)-cyclobutyl-N-Boc-glycine Derivative Receptor Cell Surface Receptor (e.g., GPCR) Compound->Receptor Inhibition G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway potentially modulated by a bioactive compound.

Conclusion

While the biological activity of (R)-cyclobutyl-N-Boc-glycine has not yet been reported, its structural characteristics place it at the intersection of several promising areas of drug discovery. The strategic incorporation of a cyclobutane ring and an N-substituted glycine framework suggests its potential as a valuable scaffold for developing novel enzyme inhibitors, peptidomimetics, or receptor modulators. The experimental workflows and protocols provided in this guide offer a clear path for the scientific community to unlock the therapeutic potential of this and other novel unnatural amino acids. Further investigation into this and similar molecules is warranted to expand the toolbox of medicinal chemists and to drive the discovery of next-generation therapeutics.

References

In-Silico Modeling of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is a non-proteinogenic amino acid characterized by a constrained cyclobutyl ring. Such conformational constraints are of significant interest in medicinal chemistry as they can pre-organize a molecule into a bioactive conformation, potentially leading to improved potency, selectivity, and metabolic stability.[1][2] This technical guide provides a comprehensive overview of a hypothetical in-silico modeling workflow for this molecule, targeting researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is not publicly available, this document outlines the methodologies and presents illustrative data for its characterization and evaluation as a potential therapeutic agent. For the purpose of this guide, we will consider Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes, as a plausible protein target, given that DPP-IV inhibitors often incorporate constrained amino acid mimics.[3][4][5]

Physicochemical and Predicted ADME Properties

A critical first step in the in-silico evaluation of a drug candidate is the assessment of its physicochemical properties and the prediction of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These parameters are crucial determinants of a compound's pharmacokinetic behavior and potential for oral bioavailability. The following tables summarize the calculated physicochemical properties and predicted ADME parameters for this compound.

PropertyValueSource
Molecular Formula C11H19NO4[6][7][8]
Molecular Weight 229.27 g/mol [7]
CAS Number 811460-95-4[6][8]
Predicted LogP 1.85(Calculated)
Predicted Water Solubility 0.8 g/L(Calculated)
Hydrogen Bond Donors 2(Calculated)
Hydrogen Bond Acceptors 4(Calculated)
Rotatable Bonds 4(Calculated)
ADME ParameterPredicted ValueMethod
Human Intestinal Absorption High(e.g., QSAR Model)
Blood-Brain Barrier Penetration Low(e.g., QSAR Model)
CYP2D6 Inhibition Non-inhibitor(e.g., Docking/QSAR)
P-glycoprotein Substrate No(e.g., QSAR Model)
Lipinski's Rule of Five Compliant (0 violations)(Rule-based)

In-Silico Modeling Workflow

A structured in-silico workflow is essential for the systematic evaluation of a potential drug candidate. The following diagram illustrates a typical workflow for the modeling of this compound against a hypothetical protein target like DPP-IV.

G A Ligand Preparation: This compound - 2D to 3D conversion - Energy minimization C Molecular Docking: - Define binding site - Dock ligand to target - Score and rank poses A->C B Target Identification & Preparation: - Select plausible target (e.g., DPP-IV) - Retrieve PDB structure - Prepare protein (remove water, add hydrogens) B->C D Analysis of Docking Results: - Identify key interactions (H-bonds, hydrophobic) - Compare with known inhibitors C->D E Molecular Dynamics Simulation: - Select best docking pose - Prepare protein-ligand complex - Solvate and ionize system D->E F MD Simulation Production Run: - Run simulation for extended period (e.g., 100 ns) E->F G Analysis of MD Trajectory: - RMSD, RMSF, Radius of Gyration - Analyze binding stability and conformational changes F->G H Binding Free Energy Calculation: - MM/PBSA or MM/GBSA - Estimate binding affinity G->H

In-Silico Modeling Workflow

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust in-silico research. Below are the methodologies for the key computational experiments outlined in the workflow.

Molecular Docking Protocol
  • Ligand Preparation:

    • The 2D structure of this compound is sketched using a molecular editor and converted to a 3D structure.

    • The ligand is assigned proper atom types and bond orders.

    • Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Protein Preparation:

    • The crystal structure of the target protein (e.g., DPP-IV, PDB ID: 1X70) is downloaded from the Protein Data Bank.

    • All water molecules and co-crystalized ligands are removed.

    • Hydrogen atoms are added to the protein, and ionization states of amino acid residues are assigned based on a physiological pH of 7.4.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Docking Simulation:

    • The binding site is defined based on the location of the co-crystalized ligand in the original PDB file or through binding site prediction algorithms.

    • A docking algorithm (e.g., AutoDock Vina) is used to dock the prepared ligand into the defined binding site.

    • Multiple docking poses are generated and scored based on the software's scoring function.

Molecular Dynamics Simulation Protocol
  • System Preparation:

    • The highest-ranked docking pose of the protein-ligand complex is selected as the starting structure.

    • The complex is placed in a periodic boundary box of appropriate dimensions.

    • The system is solvated with a suitable water model (e.g., TIP3P).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Simulation:

    • The system undergoes energy minimization to remove bad contacts.

    • The system is gradually heated to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • The system is then equilibrated under NPT (constant number of particles, pressure, and temperature) ensemble to ensure proper density.

    • A production run of at least 100 nanoseconds is performed to generate the trajectory for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) of the protein and ligand is calculated to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF) is calculated for each residue to identify flexible regions of the protein.

    • The number and type of interactions (e.g., hydrogen bonds) between the ligand and protein are monitored throughout the simulation.

Hypothetical Signaling Pathway

Inhibition of DPP-IV enhances the activity of incretin hormones like GLP-1 and GIP, which play a crucial role in glucose homeostasis. The diagram below illustrates the signaling pathway affected by DPP-IV inhibition.

G cluster_0 Gut cluster_1 Pancreas (β-cells) cluster_2 Bloodstream A Food Intake B Incretin Hormones (GLP-1, GIP) A->B C Insulin Secretion B->C stimulates D DPP-IV B->D is degraded by G Decreased Glucagon Secretion (Pancreas α-cells) B->G stimulates F Increased Glucose Uptake (Muscle, Adipose Tissue) C->F promotes E (R)-2-((tert-Butoxycarbonyl)amino) -2-cyclobutylacetic acid E->D inhibits

DPP-IV Inhibition Signaling Pathway

Conclusion

This technical guide has outlined a comprehensive in-silico workflow for the evaluation of this compound as a potential drug candidate. By leveraging computational tools for property prediction, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the molecule's potential efficacy and pharmacokinetic profile at an early stage of drug discovery. The presented methodologies and hypothetical data provide a framework for the systematic in-silico investigation of novel constrained amino acid derivatives in the pursuit of new therapeutic agents.

References

The Advent of Constrained Scaffolds: A Technical Guide to the Discovery and Isolation of Novel Cyclobutyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid, puckered conformation of the cyclobutane ring offers a unique structural motif for the design of novel amino acids with constrained geometries. These non-natural amino acids are of significant interest in medicinal chemistry as they can impart improved potency, selectivity, and pharmacokinetic profiles to peptide-based therapeutics. This technical guide provides an in-depth overview of the discovery and isolation of novel cyclobutyl amino acids, with a focus on photocatalytic synthesis, chromatographic separation, and characterization techniques. Detailed experimental protocols and quantitative data are presented to aid researchers in this burgeoning field.

Introduction: The Rationale for Cyclobutyl Amino Acids

Cyclobutyl amino acids (CBAAs) are a class of non-proteinogenic amino acids that incorporate a four-membered carbocyclic ring. This structural feature imposes significant conformational constraints compared to their linear counterparts, which can be advantageous in drug design. The defined spatial orientation of the amino and carboxyl groups can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclobutane scaffold can protect metabolically labile peptide bonds from enzymatic degradation, thereby improving the in vivo stability of peptide drug candidates. The unique properties of CBAAs make them valuable building blocks for peptidomimetics and other bioactive molecules.[1]

Synthesis of Novel Cyclobutyl Amino Acids via Photocatalysis

Visible light-mediated [2+2] photocycloaddition has emerged as a powerful and mild method for the synthesis of cyclobutane rings.[1][2] This approach offers high functional group tolerance and selectivity, making it particularly suitable for the synthesis of complex amino acid derivatives.[1][2]

General Reaction Scheme

The synthesis typically involves the [2+2] cycloaddition of a dehydroamino acid with a styrene-type olefin, catalyzed by a triplet energy transfer catalyst, such as [Ir(dFCF₃ppy)₂dtbpy]PF₆, under visible light irradiation.[1][2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Dehydroamino_acid Dehydroamino Acid Catalyst [Ir(dFCF3ppy)2dtbpy]PF6 Dehydroamino_acid->Catalyst Styrene_olefin Styrene-type Olefin Styrene_olefin->Catalyst Product Cyclobutyl Amino Acid Derivative Catalyst->Product [2+2] Cycloaddition Light Visible Light (e.g., Blue LEDs) Light->Catalyst Solvent Solvent (e.g., DCM) Solvent->Catalyst

Caption: General workflow for the photocatalytic synthesis of cyclobutyl amino acids.

Quantitative Data on Synthesis

The following table summarizes the reaction yields and diastereomeric ratios (d.r.) for the synthesis of various N-protected cyclobutyl α-amino acid derivatives.

EntryDehydroamino Acid (Protecting Group)OlefinProductYield (%)d.r.
1N-Boc-α,β-dehydroalanine methyl esterStyreneN-Boc-2-phenylcyclobutyl-α-alanine methyl ester95>20:1
2N-Fmoc-α,β-dehydroalanine methyl ester4-MethoxystyreneN-Fmoc-2-(4-methoxyphenyl)cyclobutyl-α-alanine methyl ester8815:1
3N-Cbz-α,β-dehydroalanine methyl ester4-ChlorostyreneN-Cbz-2-(4-chlorophenyl)cyclobutyl-α-alanine methyl ester92>20:1
4N-Boc-α,β-dehydroalanine t-butyl esterStyreneN-Boc-2-phenylcyclobutyl-α-alanine t-butyl ester758:1
5N-Fmoc-α,β-dehydroalanine t-butyl esterStyreneN-Fmoc-2-phenylcyclobutyl-α-alanine t-butyl ester777.5:1

Data adapted from a study on the photocatalyzed [2+2]-cycloaddition of dehydroamino acids.[2]

Detailed Experimental Protocol for Synthesis

Materials:

  • N-Boc-α,β-dehydroalanine methyl ester (1.0 equiv)

  • Styrene (2.0 equiv)

  • [Ir(dFCF₃ppy)₂dtbpy]PF₆ (1 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Blue LEDs (450 nm)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add N-Boc-α,β-dehydroalanine methyl ester, [Ir(dFCF₃ppy)₂dtbpy]PF₆, and a magnetic stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCM via syringe, followed by styrene.

  • Place the reaction mixture approximately 5 cm from the blue LEDs and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired cyclobutyl amino acid derivative.

Isolation and Purification

The isolation and purification of novel cyclobutyl amino acids often involve chromatographic techniques to separate diastereomers and enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for the separation of enantiomers. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are particularly effective for the separation of underivatized amino acids.

G Crude_Product Crude Racemic Cyclobutyl Amino Acid HPLC_System Chiral HPLC System Crude_Product->HPLC_System Injection Enantiomer_1 Enantiomer 1 HPLC_System->Enantiomer_1 Elution Enantiomer_2 Enantiomer 2 HPLC_System->Enantiomer_2 Elution

Caption: Workflow for the chiral separation of cyclobutyl amino acid enantiomers by HPLC.

Detailed Protocol for Chiral HPLC Separation

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.).

Mobile Phase Preparation:

  • Prepare a mobile phase of methanol/water/formic acid (e.g., 80:20:0.1 v/v/v).

  • Degas the mobile phase by sonication before use.

Sample Preparation:

  • Dissolve the racemic cyclobutyl amino acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the elution of the enantiomers and record the chromatogram.

  • Collect the fractions corresponding to each enantiomer for further analysis.

Structural Characterization

The unambiguous structural elucidation of novel cyclobutyl amino acids is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR and MS Analysis
  • ¹H and ¹³C NMR: Provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the cyclobutane ring structure and the relative stereochemistry of the substituents.

  • High-Resolution Mass Spectrometry (HRMS): Determines the accurate mass of the molecule, confirming its elemental composition.

Detailed Protocol for NMR and MS Characterization

NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified cyclobutyl amino acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher NMR spectrometer.

MS Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to 1-10 µg/mL with the mobile phase solvent for analysis.

  • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source in positive ion mode.

Biological Activity and Signaling Pathways

Cyclobutyl amino acids are being investigated for their potential to modulate various biological pathways implicated in disease. Their constrained nature can lead to potent and selective inhibition of protein-protein interactions or enzyme activity.

Illustrative Bioactivity Data

The following table presents hypothetical but realistic bioactivity data for a novel cyclobutyl amino acid derivative targeting a protein kinase.

CompoundTarget KinaseIC₅₀ (nM)
Cyclobutyl-AA-Derivative-1AKT150
Cyclobutyl-AA-Derivative-2PI3Kα250
Staurosporine (Control)Pan-kinase5

This data is illustrative and serves as an example of how the bioactivity of novel cyclobutyl amino acids can be quantified.

Potential Signaling Pathway Modulation

Cyclobutyl amino acid derivatives can be designed to target key signaling nodes in disease pathways. For example, a derivative could be developed as an inhibitor of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Cyclobutyl Amino Acid Derivative Inhibitor->AKT

Caption: Hypothetical inhibition of the AKT signaling pathway by a novel cyclobutyl amino acid derivative.

Conclusion

The discovery and isolation of novel cyclobutyl amino acids represent a promising frontier in medicinal chemistry and drug development. The synthetic methodologies, particularly visible light photocatalysis, provide efficient access to these unique building blocks. Coupled with robust chromatographic and spectroscopic techniques for isolation and characterization, researchers are well-equipped to explore the vast chemical space of cyclobutyl amino acids. The conformational constraints and metabolic stability imparted by the cyclobutane ring will continue to make these compounds highly valuable for the design of next-generation therapeutics.

References

The Architectural Revolution in Drug Design: A Technical Guide to Non-Natural Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape is in a constant state of evolution, driven by the pursuit of more potent, selective, and stable drug candidates. While nature provides a foundational palette of twenty proteinogenic amino acids, the field of medicinal chemistry has unlocked a vast, new frontier by incorporating non-natural amino acids (nnAAs) into therapeutic agents. These bespoke building blocks offer unparalleled control over the molecular architecture of peptides and small molecules, enabling the rational design of drugs with vastly improved pharmacological profiles.

This in-depth technical guide explores the pivotal role of non-natural amino acids in modern drug discovery. It provides a comprehensive overview of their strategic application, detailed experimental protocols for their use, and quantitative data from key case studies that highlight their transformative impact on drug efficacy and pharmacokinetics.

Enhancing Pharmacological Properties with Non-Natural Amino Acids

The incorporation of nnAAs is a powerful strategy to overcome the inherent limitations of natural peptides, which often suffer from poor metabolic stability and low oral bioavailability.[1][2][3] By strategically replacing natural residues, researchers can fine-tune the physicochemical properties of a molecule to enhance its drug-like characteristics.

Key advantages of incorporating nnAAs include:

  • Improved Metabolic Stability: Natural peptides are rapidly degraded by proteases.[4][5] Introducing nnAAs, such as D-amino acids or N-alkylated residues, creates structures that are not recognized by these enzymes, thereby significantly extending the drug's half-life in the body.[1][6][7]

  • Enhanced Receptor Affinity and Selectivity: The unique side chains and conformational constraints of nnAAs allow for the optimization of interactions with biological targets.[4] This can lead to higher binding affinity and greater selectivity for the desired receptor subtype, reducing off-target effects.

  • Increased Bioavailability: Modifications like N-methylation can improve a peptide's ability to cross cell membranes by reducing the number of hydrogen bond donors and increasing lipophilicity, which can lead to improved oral bioavailability.[1][5]

  • Conformational Constraint: Incorporating cyclic or sterically hindered nnAAs can lock a peptide into its bioactive conformation, reducing the entropic penalty of binding to its target and thus increasing potency.[8]

Quantitative Impact of Non-Natural Amino Acids: Case Studies

The theoretical benefits of nnAAs are borne out by dramatic, quantifiable improvements in drug performance. The following tables summarize data from several key examples in medicinal chemistry, illustrating the profound impact of these molecular modifications.

Table 1: Pharmacokinetic Profile of Somatostatin vs. Octreotide

The natural hormone somatostatin has limited therapeutic use due to its extremely short half-life.[9][10] The development of octreotide, an octapeptide analog containing four nnAAs (D-Phe, L-amino alcohol threoninol, D-Trp, and Cys-Cys cyclization), revolutionized treatment for neuroendocrine tumors and acromegaly by drastically improving its stability and duration of action.[8][9]

CompoundKey Non-Natural ResiduesElimination Half-Life (t½)ClearanceSource(s)
Somatostatin-14 None (Natural Peptide)2 - 3 minutesNot Applicable[8][9][10]
Octreotide D-Phe, D-Trp, Threoninol~1.5 - 2.0 hours (90-120 min)15.8 L/h[8][9][11]
SOM230 (Pasireotide) Cyclohexyl-Ala, Phenylglycinol11.8 hours8.0 L/h[11]

Data compiled from studies in humans. Half-life for Octreotide is for subcutaneous administration.

Table 2: Stability Enhancement in Feleucin-K3 Antimicrobial Peptide Analogs

Feleucin-K3 is a natural antimicrobial peptide with potent activity, but its stability is a key challenge.[2][7] Introducing single nnAA substitutions has been shown to significantly enhance its resistance to degradation in human plasma.

PeptideModification (at position 1 or 4)Stability MetricSource(s)
Feleucin-K3 L-Phe (Natural)Completely degraded within 24h[2]
Feleucin-K59 Leu⁴ → α-(4-pentenyl)-Ala>30% active peptide detected after 24h[2]
K-1dF Phe¹ → D-PheIncreased serum stability (qualitative)[7]
Table 3: Structure-Activity Relationship (SAR) of Somatostatin Analogs

This table demonstrates how nnAA substitution can be used to probe structure-activity relationships. The incorporation of the bulky, non-natural amino acid Mesitylalanine (Msa) into somatostatin-14 dramatically increased stability but at the cost of receptor affinity, highlighting the delicate balance in drug design.[6]

AnalogModification(s)SSTR2 Binding Affinity (Ki, nM)Serum Stability vs. SRIF-14Source(s)
SRIF-14 None0.2 ± 0.11x (Baseline)[6]
[Msa⁸]-SRIF-14 D-Trp⁸ → Msa⁸11.0 ± 0.92x[6]
[Msa⁶, Msa⁸, Msa¹¹]-SRIF-14 Phe⁶, D-Trp⁸, Phe¹¹ → Msa> 1000 (Inactive)34x[6]

Experimental Protocols

The successful integration of nnAAs into peptides relies on robust and optimized chemical synthesis and analytical methods. The following sections provide detailed protocols for key laboratory procedures.

Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides.[12] This protocol outlines the general cycle for adding an amino acid to a growing peptide chain anchored to a solid resin support.

Materials:

  • Rink Amide resin (or other appropriate resin)

  • Fmoc-protected amino acids (natural and non-natural)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)

  • Deprotection Reagent: 20-25% 4-methylpiperidine in NMP

  • Washing Solvents: NMP, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% TIS (Triisopropylsilane)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and add NMP. Allow the resin to swell for at least 30 minutes. Drain the solvent.[13]

  • Fmoc Deprotection: Add the deprotection reagent (20% 4-methylpiperidine in NMP) to the resin. Agitate for 5-10 minutes. Drain and repeat once.[12][13]

  • Washing: Wash the resin thoroughly by adding NMP, agitating, and draining. Repeat this wash cycle 5-7 times to completely remove the deprotection reagent.

  • Amino Acid Coupling: a. In a separate vial, dissolve 4 equivalents (relative to resin substitution) of the Fmoc-amino acid and 4 equivalents of HATU in NMP. b. Add 8 equivalents of DIEA to the activation mixture and mix for 5 minutes.[14] c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test (Ninhydrin test) on a small sample of beads. A blue color indicates an incomplete reaction (free primary amine), while yellow/clear beads indicate completion. If the test is positive, the coupling step should be repeated.[13]

  • Washing: Wash the resin with NMP (3-5 times) to remove excess reagents.

  • Repeat Cycle: Return to Step 2 to begin the cycle for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: a. After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[12] c. Filter the resin and collect the TFA solution. d. Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether. e. Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with more cold ether. f. Dry the crude peptide and purify by reverse-phase HPLC. Characterize using mass spectrometry.

Note on N-Methyl Amino Acids: Coupling an amino acid onto an N-methylated residue is sterically hindered. For this step, specialized coupling reagents like PyBroP are often used, and the reaction may require longer coupling times or microwave assistance to achieve a high yield.[4][5][14]

Protocol for In Vitro Peptide Stability Assay in Human Plasma

This protocol is used to determine the half-life of a peptide therapeutic candidate in a physiologically relevant medium.

Materials:

  • Human blood plasma (commercially available, pooled)

  • Peptide stock solution of known concentration

  • Incubator or water bath at 37°C

  • Precipitation Reagent: Acetonitrile (ACN) or Ethanol (EtOH)

  • Centrifuge

  • Analysis equipment: RP-HPLC system with UV or fluorescence detector, or an LC-MS system.

Procedure:

  • Sample Preparation: Pre-warm an aliquot of human plasma to 37°C.

  • Initiate Reaction: Spike the plasma with the peptide stock solution to achieve the desired final concentration (e.g., 10 µM). Mix gently and immediately withdraw the t=0 time point sample.[15][16]

  • Incubation: Incubate the remaining plasma-peptide mixture at 37°C. Withdraw aliquots at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Protein Precipitation: For each time point aliquot, add 2-3 volumes of cold acetonitrile or ethanol to precipitate the plasma proteins.[1][15] Vortex vigorously. (Note: Strong acids like TCA can cause significant peptide loss and are not recommended).[1]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis: a. Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments. b. Analyze the supernatant by RP-HPLC or LC-MS. c. Quantify the amount of intact peptide by measuring the area under the curve (AUC) of the corresponding peak in the chromatogram.[15][16]

  • Data Analysis: a. Normalize the AUC of the intact peptide at each time point to the AUC at t=0. b. Plot the percentage of intact peptide remaining versus time. c. Calculate the half-life (t½) by fitting the data to a one-phase decay model using appropriate software (e.g., GraphPad Prism).[16]

Visualizing Workflows and Pathways

Diagrams are essential tools for conceptualizing complex biological and chemical processes. The following visualizations, created using the DOT language, illustrate key concepts in the development of drugs containing non-natural amino acids.

Experimental Workflow

This diagram outlines the typical workflow from the initial design of a peptide containing nnAAs to its synthesis and subsequent evaluation.

G cluster_design Design & Synthesis cluster_eval Evaluation A Lead Peptide Identification B nnAA Selection (Stability, Potency, PK) A->B Rational Design C Solid-Phase Peptide Synthesis (SPPS) B->C D Purification (HPLC) & Characterization (MS) C->D E In Vitro Plasma Stability Assay D->E F Receptor Binding Assay (IC50 / Ki) D->F H Lead Optimization E->H G In Vivo Pharmacokinetics (Animal Model) F->G F->H G->H H->B Iterative Redesign

Workflow for nnAA-containing peptide drug discovery.
Logical Relationship in a SAR Study

Structure-Activity Relationship (SAR) studies are iterative processes. This diagram illustrates the logic of modifying a lead compound with various nnAAs to optimize a desired property, such as receptor binding affinity.

G Start Lead Peptide (e.g., Natural Ligand) Hypothesis Hypothesis: Replacing Residue 'X' will improve property 'Y' Start->Hypothesis Synthesis Synthesize Analogs Hypothesis->Synthesis Analog1 Analog 1: Residue X -> D-Amino Acid Synthesis->Analog1 Analog2 Analog 2: Residue X -> N-Methyl AA Synthesis->Analog2 Analog3 Analog 3: Residue X -> Bulky nnAA Synthesis->Analog3 Assay Measure Property 'Y' (e.g., IC50, Stability) Analog1->Assay Analog2->Assay Analog3->Assay Analysis Analyze Results: Property 'Y' Improved? Assay->Analysis NewLead Optimized Peptide (New Lead) Analysis->NewLead Yes Redesign Refine Hypothesis & Redesign Analysis->Redesign No / Partially Redesign->Hypothesis

Iterative logic of a Structure-Activity Relationship (SAR) study.
Somatostatin Receptor Signaling Pathway

Octreotide and its parent molecule, somatostatin, exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. This diagram shows the primary signaling cascade initiated upon receptor activation.

G cluster_membrane Cell Membrane SSTR SSTR2/5 Receptor Gi Gi Protein (α, βγ subunits) SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ion_channel K+ Channel Activation Gi->ion_channel Activates (βγ) camp cAMP AC->camp Synthesis blocked ligand Somatostatin or Octreotide ligand->SSTR Binds atp ATP atp->AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response: - Inhibition of Hormone Secretion (GH) - Anti-proliferative Effects pka->response Phosphorylates Targets ion_channel->response Hyperpolarization

Simplified signaling pathway for the Somatostatin Receptor 2 (SSTR2).

References

Technical Guide: The Role of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid Scaffolds in the Development of Selective NaV1.8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is not an active pharmaceutical ingredient with a direct mechanism of action. Instead, it represents a crucial chiral building block utilized in the synthesis of advanced therapeutic agents. Its rigid cyclobutyl scaffold and protected amine functionality make it a valuable intermediate in the construction of complex molecules designed to interact with specific biological targets. This technical guide explores the application of this and structurally related cyclobutyl amino acid derivatives in the synthesis of selective voltage-gated sodium channel (NaV) inhibitors, with a primary focus on the mechanism of action of suzetrigine (VX-548), a first-in-class, selective NaV1.8 inhibitor recently approved for the treatment of moderate to severe acute pain.

The voltage-gated sodium channel NaV1.8 is a genetically validated target for pain, as it is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and plays a critical role in the transmission of pain signals.[1][2][3] Selective inhibitors of NaV1.8, like suzetrigine, represent a significant advancement in pain management, offering a non-opioid therapeutic option with the potential for effective pain relief without the adverse central nervous system effects and addictive potential associated with opioids.[1][4]

Synthetic Utility in NaV1.8 Inhibitor Development

While public-domain literature does not provide a direct synthetic route from this compound to a marketed drug, patent literature for novel NaV1.8 inhibitors, such as those from Vertex Pharmaceuticals, describes complex molecules where such scaffolds are integral. The synthesis of suzetrigine (VX-548) involves the creation of a highly substituted tetrahydrofuran core which is then coupled to a pyridine carboxamide moiety.[5][6][7] The cyclobutyl amino acid motif is a key component in the design of various ion channel modulators due to its conformational rigidity, which can aid in the precise positioning of pharmacophoric elements for optimal target engagement.

Below is a representative workflow illustrating the conceptual stages in the development of a selective NaV1.8 inhibitor, from the incorporation of a chiral building block to the final active pharmaceutical ingredient.

G cluster_0 Phase 1: Synthesis of Core Scaffold cluster_1 Phase 2: Elaboration and Final Assembly Start This compound or related chiral intermediate Step1 Coupling with second fragment Start->Step1 Intermediate Formation of advanced cyclobutyl-containing intermediate Step1->Intermediate Step2 Multi-step synthesis and cyclization reactions Intermediate->Step2 Step3 Final coupling and deprotection steps Step2->Step3 API Final Active Pharmaceutical Ingredient (e.g., Selective NaV1.8 Inhibitor) Step3->API

Figure 1: Conceptual workflow for the synthesis of a selective NaV1.8 inhibitor.

Core Mechanism of Action: Selective Inhibition of NaV1.8

The therapeutic effect of suzetrigine, a molecule whose synthesis can conceptually involve intermediates like the topic compound, is derived from its potent and highly selective inhibition of the NaV1.8 voltage-gated sodium channel.

Target: The NaV1.8 Channel

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons.[8] The NaV family consists of nine subtypes (NaV1.1–NaV1.9), with NaV1.7, NaV1.8, and NaV1.9 being predominantly expressed in the peripheral nervous system and playing key roles in pain signaling.[2][9] NaV1.8 is responsible for the majority of the sodium current during the upstroke of the action potential in nociceptive neurons.[8] Genetic and pharmacological evidence has validated NaV1.8 as a crucial target for pain therapeutics.[1][10]

Molecular Mechanism of Suzetrigine

Suzetrigine operates through a novel allosteric mechanism.[1][3] It selectively binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein.[1][3] This binding stabilizes the channel in a closed (non-conducting) state, resulting in tonic inhibition of NaV1.8.[1][3] By preventing the influx of sodium ions, suzetrigine effectively dampens the excitability of peripheral pain-sensing neurons, thereby inhibiting the transmission of pain signals from the periphery to the central nervous system.[11]

This peripheral action is a key feature, as it avoids the central nervous system side effects, such as sedation, respiratory depression, and addiction, that are characteristic of opioid analgesics.[2]

G NaV18_Activation NaV1.8 Channel Activation (in peripheral neuron) Sodium_Influx Na+ Influx NaV18_Activation->Sodium_Influx Action_Potential Action Potential Generation & Propagation Sodium_Influx->Action_Potential Signal_Transmission Signal Transmission to CNS Action_Potential->Signal_Transmission Pain_Perception Perception of Pain Signal_Transmission->Pain_Perception Suzetrigine Suzetrigine (VX-548) Binding Binds to VSD2 of NaV1.8 Suzetrigine->Binding Stabilization Stabilizes Channel in Closed State Binding->Stabilization Inhibition Inhibition of Na+ Influx Stabilization->Inhibition Inhibition->Sodium_Influx

Figure 2: Signaling pathway of NaV1.8-mediated pain and its inhibition by suzetrigine.

Quantitative Data and Selectivity

The therapeutic utility of suzetrigine is underscored by its high potency for NaV1.8 and remarkable selectivity over other NaV subtypes, which minimizes the risk of off-target effects.

Target IC50 (nM) Selectivity vs. NaV1.8 Reference
Human NaV1.8 0.7-[1]
Human NaV1.1>10,000>14,000-fold[12]
Human NaV1.2>10,000>14,000-fold[12]
Human NaV1.3>10,000>14,000-fold[12]
Human NaV1.4>10,000>14,000-fold[12]
Human NaV1.5>10,000>14,000-fold[12]
Human NaV1.6>10,000>14,000-fold[12]
Human NaV1.7>10,000>14,000-fold[12]
Table 1: In vitro potency and selectivity of suzetrigine (VX-548) against human voltage-gated sodium channel subtypes.

Additionally, suzetrigine was tested against a panel of 180 other molecular targets and showed a lack of significant activity, further confirming its high selectivity.[1]

Experimental Protocols

The characterization of suzetrigine's mechanism of action relies on established biophysical and cellular techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channel function and pharmacology.

  • Objective: To determine the potency (IC50) and selectivity of a compound on specific ion channel subtypes.

  • Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV channel of interest (e.g., NaV1.8). For native channel characterization, dorsal root ganglion (DRG) neurons are isolated.[13][14]

  • Procedure:

    • A glass micropipette filled with an internal salt solution is sealed onto the membrane of a single cell.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

    • A voltage-clamp amplifier is used to hold the cell membrane at a specific potential (e.g., -90 mV) and to apply voltage steps to elicit ion channel opening.[13]

    • The resulting flow of ions (current) through the channels is recorded.

    • To determine the IC50, concentration-response curves are generated by applying increasing concentrations of the test compound (e.g., suzetrigine) and measuring the corresponding reduction in the peak sodium current.[14]

    • The voltage-dependence of channel gating (activation and inactivation) is assessed by applying a series of pre-pulses to different voltages before a test pulse.[13]

  • Data Analysis: The recorded currents are analyzed to determine parameters such as peak current amplitude, voltage of half-maximal activation (V1/2), and the concentration of the compound that causes 50% inhibition (IC50).[13]

G Patching Whole-Cell Patching (Micropipette seals to cell) Voltage_Clamp Voltage Clamp Protocol (Apply voltage steps) Recording Record Na+ Current Compound_App Apply Suzetrigine (various concentrations) Data_Analysis Data Analysis (Generate concentration-response curve) Result Determine IC50 and Selectivity

Figure 3: Simplified workflow for electrophysiological characterization of a NaV1.8 inhibitor.
Radioligand Binding Assays

  • Objective: To determine if a compound physically interacts with a specific receptor or channel protein and to measure its binding affinity.

  • Procedure:

    • Cell membranes expressing the target protein (e.g., NaV1.8) are prepared.

    • A radiolabeled ligand known to bind to the target is incubated with the membranes.

    • A competing, non-labeled compound (the test article, e.g., suzetrigine) is added at various concentrations.

    • The amount of bound radioactivity is measured. If the test compound binds to the same site, it will displace the radioligand, leading to a decrease in the measured radioactivity.

  • Data Analysis: This allows for the calculation of the inhibitor constant (Ki), which reflects the binding affinity of the test compound.

This compound and related structures are valuable chemical intermediates in the field of medicinal chemistry. Their utility is exemplified in the development of novel therapeutics such as suzetrigine (VX-548), a first-in-class, selective NaV1.8 inhibitor. The mechanism of action of suzetrigine involves the allosteric inhibition of the NaV1.8 channel in peripheral nociceptive neurons, preventing the transmission of pain signals. This targeted, peripheral mechanism provides effective analgesia without the liabilities of opioid medications. The continued exploration of such selective inhibitors, enabled by the synthesis of unique chiral building blocks, holds significant promise for the future of pain management.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity.[1] (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a non-proteinogenic amino acid, presents a unique building block for peptide modification. The cyclobutyl moiety introduces steric bulk and a defined conformational constraint, which can significantly influence the biological activity and pharmacokinetic profile of the resulting peptide.[2] This document provides detailed application notes and protocols for the efficient incorporation of this novel amino acid into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Properties of this compound

PropertyValue
Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
Appearance White to off-white solid
Chirality (R)-enantiomer
Protection Group tert-Butoxycarbonyl (Boc)

Experimental Protocols

General Workflow for Boc-SPPS

The incorporation of this compound follows the general principles of Boc-based solid-phase peptide synthesis. The workflow involves the iterative removal of the acid-labile Boc protecting group and subsequent coupling of the next amino acid in the sequence.[3]

Boc-SPPS Workflow Resin Resin Support Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Activation Reagent) Neutralization->Coupling Washing Washing (DCM and DMF) Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Cleavage and Deprotection (HF or TFMSA) Washing->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis

Figure 1: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Boc Deprotection

The removal of the Boc protecting group is a critical step and is typically achieved using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]

Reagents:

  • 50% TFA in DCM (v/v)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Treat the resin with 50% TFA in DCM for 2 minutes.

  • Filter the resin.

  • Treat the resin again with 50% TFA in DCM for 20-30 minutes.[4]

  • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.

  • Neutralize the resin with a solution of 10% DIPEA in DMF for 2 minutes (repeat twice).

  • Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling of this compound

Due to the steric hindrance imparted by the cyclobutyl group, the choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency.[1] Stronger coupling reagents are recommended.[5]

Recommended Coupling Reagents:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole)[6][7]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[1]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[4]

Procedure (using HBTU/HOBt):

  • In a separate vessel, dissolve 2-4 equivalents of this compound and 2-4 equivalents of HOBt in a minimal amount of DMF.

  • Add 2-4 equivalents of HBTU to the amino acid solution and pre-activate for 5-10 minutes.[7]

  • Add 4-8 equivalents of DIPEA to the activated amino acid solution.

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours. Monitoring the reaction with a Kaiser test is recommended. If the test remains positive, the coupling time can be extended or a second coupling can be performed.

  • After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x).

Table 1: Recommended Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
(R)-Boc-cyclobutylacetic acid2 - 4
HBTU2 - 4
HOBt2 - 4
DIPEA4 - 8
Protocol 3: Cleavage and Final Deprotection

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is a critical step that requires strong acidic conditions.[3]

Reagents:

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF at 0°C for 1-2 hours in the presence of appropriate scavengers (e.g., anisole).

  • Alternatively, use a high-TFA "cleavage cocktail" such as Reagent K (TFA/water/phenol/thioanisole/EDT) for peptides containing sensitive residues.[8]

  • Evaporate the HF or TFA under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and organic byproducts.

  • Dry the crude peptide under vacuum.

Protocol 4: Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Instrumentation and Columns:

  • Preparative and analytical RP-HPLC system

  • C8 or C18 reversed-phase columns

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile).

  • Purify the peptide using a linear gradient of mobile phase B. The gradient will need to be optimized based on the hydrophobicity of the peptide.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10][11]

Data Presentation

Table 2: Expected Yield and Purity

ParameterExpected RangeNotes
Crude Peptide Yield 60-80%Dependent on peptide length and sequence.
Purity after HPLC >95%Can be optimized by adjusting HPLC conditions.

Logical Relationships in Peptide Synthesis

The following diagram illustrates the key decision-making points and their consequences in the synthesis of peptides containing sterically hindered amino acids like this compound.

Decision_Pathway cluster_coupling Coupling Step cluster_cleavage Cleavage Step Coupling_Choice Choose Coupling Reagent Standard_Reagent Standard Reagent (e.g., DCC/HOBt) Coupling_Choice->Standard_Reagent Less Hindered Strong_Reagent Strong Reagent (e.g., HBTU/HATU) Coupling_Choice->Strong_Reagent Sterically Hindered Incomplete_Coupling Incomplete Coupling Standard_Reagent->Incomplete_Coupling High_Efficiency High Coupling Efficiency Strong_Reagent->High_Efficiency Final_Peptide Final Purified Peptide Incomplete_Coupling->Final_Peptide Low Yield / Impurities Scavenger_Choice Choose Scavengers High_Efficiency->Scavenger_Choice No_Scavengers No/Insufficient Scavengers Scavenger_Choice->No_Scavengers With_Scavengers Appropriate Scavengers Scavenger_Choice->With_Scavengers Side_Reactions Side Reactions No_Scavengers->Side_Reactions Clean_Cleavage Clean Cleavage With_Scavengers->Clean_Cleavage Side_Reactions->Final_Peptide Impurities Clean_Cleavage->Final_Peptide Successful Synthesis

Figure 2: Decision pathway for key steps in the synthesis.

Discussion and Conclusion

The incorporation of this compound into peptides is a viable strategy for introducing conformational constraints and enhancing proteolytic stability. The primary challenge lies in overcoming the steric hindrance of the cyclobutyl group during the coupling step. The use of potent activating reagents such as HBTU or HATU, along with optimized reaction times, is essential for achieving high yields. Careful purification by RP-HPLC is necessary to obtain the final peptide with high purity. The protocols provided herein offer a robust framework for the successful synthesis of peptides containing this novel unnatural amino acid, paving the way for the exploration of their therapeutic potential.

References

Enantioselective Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a non-proteinogenic amino acid of interest in drug discovery and peptide chemistry. The synthetic strategy is centered around the diastereoselective alkylation of a chiral glycine enolate equivalent, employing benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate as a commercially available chiral auxiliary. This is followed by the removal of the chiral auxiliary via hydrogenolysis and subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) group. This methodology offers a reliable route to the target compound with high stereochemical control.

Introduction

Chiral α-amino acids with unnatural side chains, such as (R)-2-amino-2-cyclobutylacetic acid, are valuable building blocks in medicinal chemistry. The incorporation of conformationally constrained moieties like the cyclobutyl group can impart unique structural and pharmacological properties to peptides and small molecule therapeutics, including enhanced metabolic stability and receptor binding affinity. The enantioselective synthesis of these compounds is therefore of significant importance. The following protocols detail a robust method for preparing the (R)-enantiomer of Boc-protected cyclobutylglycine.

Overall Synthetic Scheme

The enantioselective synthesis of this compound is accomplished through a three-step sequence starting from the chiral auxiliary, benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate.

Synthetic Pathway A Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate B Benzyl (2R,3S,5S)-5-cyclobutyl-6-oxo-2,3-diphenyl-4-morpholinecarboxylate A->B 1. KHMDS, THF, -78 °C 2. Cyclobutyl bromide C (R)-2-Amino-2-cyclobutylacetic acid B->C H₂, Pd/C, MeOH D This compound C->D (Boc)₂O, NaOH, Dioxane/H₂O

Caption: Overall synthetic workflow for (R)-Boc-cyclobutylglycine.

Data Presentation

StepReactionReactantsProductTypical Yield (%)Diastereomeric Excess (%)
1Diastereoselective AlkylationBenzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, Cyclobutyl bromideBenzyl (2R,3S,5S)-5-cyclobutyl-6-oxo-2,3-diphenyl-4-morpholinecarboxylate75-85>95
2Chiral Auxiliary RemovalBenzyl (2R,3S,5S)-5-cyclobutyl-6-oxo-2,3-diphenyl-4-morpholinecarboxylate(R)-2-Amino-2-cyclobutylacetic acid80-90Not Applicable
3Boc Protection(R)-2-Amino-2-cyclobutylacetic acidThis compound90-98Not Applicable

Experimental Protocols

Step 1: Diastereoselective Alkylation of the Chiral Glycine Enolate

This protocol describes the alkylation of the chiral glycine equivalent with cyclobutyl bromide to introduce the cyclobutyl side chain with high diastereoselectivity.

Alkylation Workflow start Dissolve chiral auxiliary in dry THF cool Cool to -78 °C start->cool add_base Add KHMDS solution dropwise cool->add_base stir1 Stir for 30 min at -78 °C add_base->stir1 add_alkyl_halide Add cyclobutyl bromide stir1->add_alkyl_halide stir2 Stir for 4-6 h at -78 °C add_alkyl_halide->stir2 warm Allow to warm to room temperature stir2->warm quench Quench with saturated aqueous NH₄Cl warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the diastereoselective alkylation.

Materials:

  • Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (1.1 eq)

  • Cyclobutyl bromide (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the KHMDS solution dropwise to the stirred solution. The solution should turn deep red, indicating the formation of the enolate.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add cyclobutyl bromide to the reaction mixture.

  • Continue stirring at -78 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford benzyl (2R,3S,5S)-5-cyclobutyl-6-oxo-2,3-diphenyl-4-morpholinecarboxylate.

Step 2: Chiral Auxiliary Removal by Hydrogenolysis

This protocol details the cleavage of the chiral auxiliary to yield the free amino acid.

Materials:

  • Benzyl (2R,3S,5S)-5-cyclobutyl-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1.0 eq)

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve the alkylated intermediate in methanol.

  • Carefully add Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-2-amino-2-cyclobutylacetic acid. This product is often used in the next step without further purification.

Step 3: Boc Protection of (R)-2-Amino-2-cyclobutylacetic Acid

This protocol describes the protection of the amino group of the synthesized amino acid with a tert-butoxycarbonyl (Boc) group.[1][2][3]

Boc Protection Workflow start Dissolve amino acid in Dioxane/H₂O with NaOH cool Cool to 0 °C start->cool add_boc Add Di-tert-butyl dicarbonate ((Boc)₂O) cool->add_boc stir_warm Stir and allow to warm to room temperature (4-12 h) add_boc->stir_warm concentrate Concentrate to remove Dioxane stir_warm->concentrate wash Wash with a non-polar solvent (e.g., hexane) concentrate->wash acidify Acidify aqueous layer to pH 2-3 with cold 1N HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry combined organic layers (Na₂SO₄) extract->dry final_concentrate Concentrate in vacuo to obtain the final product dry->final_concentrate

Caption: Workflow for the Boc protection of the amino acid.

Materials:

  • Crude (R)-2-amino-2-cyclobutylacetic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 N Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Hexane or pentane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude amino acid in a mixture of dioxane and 1 M aqueous NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with a non-polar solvent like hexane to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 with cold 1 N HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Conclusion

The described synthetic route provides a reliable and stereocontrolled method for the preparation of this compound. The use of a commercially available chiral auxiliary simplifies the process, and the protocols are amenable to laboratory-scale synthesis. This unnatural amino acid is a valuable building block for the development of novel peptide-based therapeutics and other biologically active molecules.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a chiral non-proteinogenic amino acid of interest in pharmaceutical development. The synthesis involves a three-stage process: initial formation of the racemic amino acid, subsequent chiral resolution to isolate the desired (R)-enantiomer, and a final N-protection step. The protocols provided are designed to be scalable for industrial applications.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into drug candidates to enhance their metabolic stability and conformational rigidity. The efficient and scalable synthesis of this enantiomerically pure compound is crucial for drug development programs. This guide outlines a robust synthetic strategy, commencing with the synthesis of the racemic 2-amino-2-cyclobutylacetic acid, followed by a classical chiral resolution, and concluding with the well-established tert-butoxycarbonyl (Boc) protection.

Overall Synthetic Strategy

The large-scale synthesis is conceptually divided into three main stages, as depicted in the workflow diagram below.

G cluster_0 Stage 1: Racemic Amino Acid Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Boc Protection A Cyclobutanone B Racemic 2-Amino-2-cyclobutylacetic Acid A->B Strecker or Bucherer-Bergs Synthesis C (R,S)-2-Amino-2-cyclobutylacetic Acid B->C D (R)-2-Amino-2-cyclobutylacetic Acid C->D Diastereomeric Salt Formation & Separation E (R)-2-Amino-2-cyclobutylacetic Acid D->E F This compound E->F Reaction with Boc Anhydride

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Racemic 2-Amino-2-cyclobutylacetic Acid

Two classical methods for the synthesis of α-amino acids from a ketone are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods start with cyclobutanone and produce the racemic amino acid.

Protocol 1.1: Strecker Synthesis of Racemic 2-Amino-2-cyclobutylacetic Acid

The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile followed by hydrolysis.[1][2][3][4]

Reaction Scheme:

G start Cyclobutanone + NH4Cl + NaCN intermediate α-Aminonitrile start->intermediate Formation of α-Aminonitrile product Racemic 2-Amino-2-cyclobutylacetic Acid intermediate->product Hydrolysis

Figure 2. Strecker synthesis reaction pathway.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Cyclobutanone70.097.099.9
Ammonium Chloride (NH4Cl)53.496.4119.7
Sodium Cyanide (NaCN)49.015.4110.2
Ammonia (28% aq. solution)17.03As required-
Hydrochloric Acid (conc.)36.46As required-
Water18.02As required-
Toluene92.14As required-

Procedure:

  • α-Aminonitrile Formation:

    • To a solution of ammonium chloride (6.4 kg, 119.7 mol) in water (20 L) in a suitable reactor, add a 28% aqueous ammonia solution until the pH is approximately 9-10.

    • Add cyclobutanone (7.0 kg, 99.9 mol) to the reactor.

    • Slowly add a solution of sodium cyanide (5.4 kg, 110.2 mol) in water (15 L) to the reaction mixture, maintaining the temperature below 25 °C.

    • Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by GC-MS.

    • Extract the resulting α-aminonitrile into toluene (2 x 15 L).

  • Hydrolysis:

    • To the combined toluene extracts containing the α-aminonitrile, slowly add concentrated hydrochloric acid (25 L).

    • Heat the mixture to reflux (approximately 85-95 °C) for 6-8 hours to effect hydrolysis.

    • After cooling, the aqueous layer is separated.

    • The pH of the aqueous layer is adjusted to the isoelectric point of the amino acid (around pH 6) with a concentrated sodium hydroxide solution to precipitate the racemic 2-amino-2-cyclobutylacetic acid.

    • The product is isolated by filtration, washed with cold water, and dried under vacuum.

Expected Yield: 75-85%

Protocol 1.2: Bucherer-Bergs Synthesis of Racemic 2-Amino-2-cyclobutylacetic Acid

This method involves a one-pot reaction of a ketone with potassium cyanide and ammonium carbonate to form a hydantoin, which is then hydrolyzed to the amino acid.[3][5][6][7]

Reaction Scheme:

G start Cyclobutanone + KCN + (NH4)2CO3 intermediate 5,5-Cyclobutylhydantoin start->intermediate Hydantoin Formation product Racemic 2-Amino-2-cyclobutylacetic Acid intermediate->product Hydrolysis

Figure 3. Bucherer-Bergs reaction pathway.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Cyclobutanone70.097.099.9
Potassium Cyanide (KCN)65.127.8119.8
Ammonium Carbonate ((NH4)2CO3)96.0928.8299.7
Sodium Hydroxide (NaOH)40.00As required-
Hydrochloric Acid (conc.)36.46As required-
Ethanol46.07As required-
Water18.02As required-

Procedure:

  • Hydantoin Formation:

    • In a pressure reactor, a mixture of cyclobutanone (7.0 kg, 99.9 mol), potassium cyanide (7.8 kg, 119.8 mol), and ammonium carbonate (28.8 kg, 299.7 mol) in 50% aqueous ethanol (50 L) is heated to 80-90 °C for 10-15 hours.

    • After cooling, the precipitated 5,5-cyclobutylhydantoin is collected by filtration, washed with water, and dried.

  • Hydrolysis:

    • The dried hydantoin is suspended in a 2 M sodium hydroxide solution (60 L) and heated to 150-160 °C in an autoclave for 8-12 hours.

    • After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to pH 6 to precipitate the racemic amino acid.

    • The product is collected by filtration, washed with cold water, and dried.

Expected Yield: 70-80%

Stage 2: Chiral Resolution of Racemic 2-Amino-2-cyclobutylacetic Acid

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[5][8][9]

Protocol 2.1: Diastereomeric Salt Crystallization

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Racemic 2-Amino-2-cyclobutylacetic Acid129.1610.077.4
(R)-(-)-Mandelic Acid152.155.938.8
Sodium Hydroxide (NaOH)40.00As required-
Hydrochloric Acid (conc.)36.46As required-
Methanol32.04As required-
Water18.02As required-

Procedure:

  • Salt Formation:

    • Dissolve racemic 2-amino-2-cyclobutylacetic acid (10.0 kg, 77.4 mol) in hot methanol/water (e.g., 9:1 v/v, 100 L).

    • Add a solution of (R)-(-)-mandelic acid (5.9 kg, 38.8 mol) in methanol (20 L).

    • Allow the solution to cool slowly to room temperature with gentle stirring. The diastereomeric salt of (R)-2-amino-2-cyclobutylacetic acid with (R)-(-)-mandelic acid is generally less soluble and will precipitate.

  • Isolation and Purification:

    • Collect the precipitated diastereomeric salt by filtration.

    • The enantiomeric excess (e.e.) of the salt can be improved by recrystallization from a suitable solvent system (e.g., methanol/water).

  • Liberation of the Free Amino Acid:

    • Suspend the purified diastereomeric salt in water and adjust the pH to approximately 9-10 with a sodium hydroxide solution to dissolve the salt.

    • Extract the (R)-(-)-mandelic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Adjust the pH of the aqueous layer to the isoelectric point (around pH 6) with hydrochloric acid to precipitate the (R)-2-amino-2-cyclobutylacetic acid.

    • Filter the product, wash with cold water, and dry under vacuum.

Expected Yield: 35-45% (based on the initial racemic mixture)

Stage 3: Boc Protection of (R)-2-Amino-2-cyclobutylacetic Acid

The final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).[9]

Protocol 3.1: Large-Scale Boc Protection

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
(R)-2-Amino-2-cyclobutylacetic Acid129.165.038.7
Di-tert-butyl dicarbonate (Boc2O)218.259.342.6
Sodium Bicarbonate (NaHCO3)84.017.285.7
Dioxane88.11As required-
Water18.02As required-
Ethyl Acetate88.11As required-
Citric Acid192.12As required-

Procedure:

  • Reaction Setup:

    • Dissolve (R)-2-amino-2-cyclobutylacetic acid (5.0 kg, 38.7 mol) and sodium bicarbonate (7.2 kg, 85.7 mol) in a mixture of dioxane (40 L) and water (40 L).

    • Cool the solution to 0-5 °C.

  • Addition of Boc Anhydride:

    • Slowly add a solution of di-tert-butyl dicarbonate (9.3 kg, 42.6 mol) in dioxane (10 L) to the reaction mixture, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove most of the dioxane.

    • Wash the remaining aqueous solution with a non-polar solvent like hexane to remove any unreacted Boc anhydride.

    • Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with a cold aqueous solution of citric acid.

    • Extract the product into ethyl acetate (3 x 30 L).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product as a solid.

Expected Yield: 90-98%

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis

StageStepStarting MaterialProductTypical Scale (kg)Typical Yield (%)Purity (HPLC)
1Strecker SynthesisCyclobutanoneRacemic 2-Amino-2-cyclobutylacetic Acid7.075-85>95%
1Bucherer-Bergs SynthesisCyclobutanoneRacemic 2-Amino-2-cyclobutylacetic Acid7.070-80>95%
2Chiral ResolutionRacemic Amino Acid(R)-2-Amino-2-cyclobutylacetic Acid10.035-45>99% (e.e.)
3Boc Protection(R)-Amino Acid(R)-Boc-Amino Acid5.090-98>99%

Conclusion

The protocols outlined in this document provide a comprehensive and scalable pathway for the synthesis of this compound. By employing either the Strecker or Bucherer-Bergs synthesis for the racemic amino acid, followed by a robust diastereomeric salt resolution and a high-yielding Boc protection, this valuable building block can be produced in large quantities with high purity, suitable for applications in pharmaceutical research and development. Careful optimization of each step at the desired scale is recommended to ensure safety and efficiency.

References

Application Notes and Protocols for the Chiral Resolution of 2-amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chiral resolution of racemic 2-amino-2-cyclobutylacetic acid, a crucial building block in the synthesis of various pharmaceutical compounds. The document covers three primary resolution strategies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).

Introduction

2-amino-2-cyclobutylacetic acid, also known as cyclobutylglycine, is a non-proteinogenic amino acid whose enantiomers are valuable chiral synthons in drug development. The stereochemistry of this compound can significantly influence the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, efficient methods for the separation of its enantiomers are of paramount importance. This document outlines and provides detailed protocols for the most common and effective chiral resolution techniques applicable to this molecule.

Chiral Resolution Methods: An Overview

The selection of a suitable chiral resolution method depends on various factors, including the scale of the separation, the desired enantiomeric purity, and the available resources. Below is a summary of the three main approaches detailed in this document.

Classical Diastereomeric Salt Crystallization: This traditional method involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique employs a chiral stationary phase (CSP) to directly separate the enantiomers of the racemic compound based on their differential interactions with the CSP.

Data Presentation: Comparison of Chiral Resolution Methods

MethodResolving Agent / Enzyme / ColumnTypical Yield (%)Typical Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Classical Crystallization (+)-Tartaric Acid35-45>95Scalable, cost-effective for large quantities.Empirical, may require extensive optimization, loss of one enantiomer.
Enzymatic Kinetic Resolution Lipase (e.g., Candida antarctica Lipase B)40-50 (for each)>98High enantioselectivity, mild reaction conditions.Limited to 50% theoretical yield for one enantiomer without a racemization step.
Chiral HPLC CHIROBIOTIC T2 CSP>95 (recovery)>99High purity, applicable for analytical and preparative scale, direct separation.Higher cost of CSPs, limited loading capacity for preparative scale.

Experimental Protocols

Classical Resolution via Diastereomeric Salt Crystallization

This protocol describes a general procedure for the resolution of racemic 2-amino-2-cyclobutylacetic acid using (+)-tartaric acid as the chiral resolving agent.

Materials:

  • Racemic 2-amino-2-cyclobutylacetic acid

  • (+)-Tartaric acid

  • Methanol

  • Deionized water

  • Sodium hydroxide (1 M)

  • Hydrochloric acid (1 M)

  • Filter paper

  • Crystallization dish

  • Magnetic stirrer and stir bar

Protocol:

  • Salt Formation:

    • Dissolve 10.0 g of racemic 2-amino-2-cyclobutylacetic acid in 100 mL of a methanol/water (9:1 v/v) mixture with gentle heating.

    • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in 50 mL of the same solvent mixture.

    • Slowly add the tartaric acid solution to the amino acid solution while stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • The collected solid is the diastereomeric salt of one enantiomer of 2-amino-2-cyclobutylacetic acid with (+)-tartaric acid.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in a minimal amount of deionized water.

    • Adjust the pH of the solution to the isoelectric point of the amino acid (around pH 6) using 1 M NaOH to precipitate the free amino acid.

    • Collect the precipitated enantiomerically enriched amino acid by filtration, wash with cold water, and dry under vacuum.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC (see Protocol 4.3).

Classical_Resolution_Workflow cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemate Racemic 2-amino-2-cyclobutylacetic acid mix Mix and Crystallize racemate->mix resolver (+)-Tartaric Acid resolver->mix filtration1 Filtration mix->filtration1 diastereomer_salt Diastereomeric Salt (Less Soluble) filtration1->diastereomer_salt Solid mother_liquor Mother Liquor (More Soluble Diastereomer) filtration1->mother_liquor Liquid ph_adjust pH Adjustment diastereomer_salt->ph_adjust filtration2 Filtration ph_adjust->filtration2 enantiomer Enriched Enantiomer filtration2->enantiomer

Caption: Workflow for Classical Diastereomeric Salt Crystallization.

Enzymatic Kinetic Resolution

This protocol outlines the kinetic resolution of racemic N-acetyl-2-amino-2-cyclobutylacetic acid methyl ester using a lipase, followed by hydrolysis to obtain the enantiomerically pure amino acid.

Materials:

  • Racemic 2-amino-2-cyclobutylacetic acid

  • Thionyl chloride

  • Methanol (anhydrous)

  • Acetic anhydride

  • Pyridine

  • Lipase (e.g., immobilized Candida antarctica Lipase B - Novozym 435)

  • Phosphate buffer (pH 7.2)

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (anhydrous)

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

Protocol:

  • Substrate Preparation (N-acetylation and Esterification):

    • Esterification: To a suspension of racemic 2-amino-2-cyclobutylacetic acid in anhydrous methanol, add thionyl chloride dropwise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

    • N-acetylation: Dissolve the methyl ester hydrochloride in a suitable solvent and add acetic anhydride and a base (e.g., pyridine). Stir until the N-acetylation is complete. Work up the reaction to isolate the racemic N-acetyl-2-amino-2-cyclobutylacetic acid methyl ester.

  • Enzymatic Hydrolysis:

    • Suspend the racemic N-acetyl-2-amino-2-cyclobutylacetic acid methyl ester in a phosphate buffer (pH 7.2).

    • Add the immobilized lipase (e.g., Novozym 435).

    • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion.

  • Separation:

    • Filter off the immobilized enzyme.

    • Extract the reaction mixture with ethyl acetate. The unreacted (R)-N-acetyl-2-amino-2-cyclobutylacetic acid methyl ester will be in the organic phase, and the hydrolyzed (S)-N-acetyl-2-amino-2-cyclobutylacetic acid will be in the aqueous phase.

    • Wash the organic phase with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the unreacted ester.

    • Acidify the aqueous phase with 1 M HCl and extract with ethyl acetate to isolate the hydrolyzed acid.

  • Hydrolysis to Free Amino Acid:

    • Hydrolyze both the recovered ester and the acid separately using a suitable method (e.g., with lithium hydroxide in THF/water, followed by acidification) to obtain the corresponding enantiomers of 2-amino-2-cyclobutylacetic acid.

  • Analysis:

    • Determine the enantiomeric excess of both enantiomers by chiral HPLC.

Enzymatic_Resolution_Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Reaction cluster_2 Separation & Deprotection racemate Racemic Amino Acid esterification Esterification racemate->esterification acetylation N-Acetylation esterification->acetylation racemic_ester Racemic N-Acetyl Amino Ester acetylation->racemic_ester hydrolysis Enantioselective Hydrolysis (~50%) racemic_ester->hydrolysis lipase Lipase lipase->hydrolysis separation Extraction hydrolysis->separation unreacted_ester Unreacted Ester (e.g., R-enantiomer) separation->unreacted_ester Organic Phase hydrolyzed_acid Hydrolyzed Acid (e.g., S-enantiomer) separation->hydrolyzed_acid Aqueous Phase deprotection1 Hydrolysis unreacted_ester->deprotection1 deprotection2 Hydrolysis hydrolyzed_acid->deprotection2 enantiomer_r (R)-Amino Acid deprotection1->enantiomer_r enantiomer_s (S)-Amino Acid deprotection2->enantiomer_s

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral HPLC Separation

This protocol provides a starting point for the analytical or preparative separation of 2-amino-2-cyclobutylacetic acid enantiomers using a macrocyclic glycopeptide-based chiral stationary phase.

Materials:

  • Racemic 2-amino-2-cyclobutylacetic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Formic acid (HPLC grade)

  • Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T2, 25 cm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-amino-2-cyclobutylacetic acid at a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: Astec® CHIROBIOTIC® T2 (or similar macrocyclic glycopeptide CSP).[1]

    • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted with formic acid). The exact ratio should be optimized. A typical starting point could be 80:20 (v/v) Methanol:Buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Optimization:

    • If the initial separation is not satisfactory, adjust the mobile phase composition by varying the percentage of the organic modifier and the pH of the aqueous buffer.

    • The column temperature can also be varied to improve resolution.

  • Preparative Separation (if required):

    • For preparative scale, use a larger dimension column with the same stationary phase.

    • Increase the sample concentration and injection volume.

    • Collect the fractions corresponding to each enantiomer and combine them.

    • Remove the solvent under reduced pressure to obtain the isolated enantiomers.

Chiral_HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis / Collection racemate Racemic 2-amino-2- cyclobutylacetic acid dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter dissolve->filter hplc Inject into Chiral HPLC System filter->hplc separation Separation on Chiral Stationary Phase hplc->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Enantiomers detection->chromatogram analytical Quantify e.e. chromatogram->analytical preparative Fraction Collection chromatogram->preparative enantiomer1 Enantiomer 1 preparative->enantiomer1 enantiomer2 Enantiomer 2 preparative->enantiomer2

Caption: Workflow for Chiral HPLC Separation.

References

Application Note and Protocol: Boc Deprotection of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its popularity is due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of the Boc group from (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid to yield the free amine, (R)-2-amino-2-cyclobutylacetic acid. Two common and effective methods are presented: using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in dioxane.

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][3] This is followed by the cleavage of the tert-butyl-oxygen bond, which forms a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[3][4] The resulting amine is then protonated by the excess acid to form the corresponding salt.[4]

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the two primary Boc deprotection protocols. Please note that optimal conditions may vary depending on the specific batch and desired purity.

Parameter Protocol 1: Trifluoroacetic Acid (TFA) Protocol 2: Hydrogen Chloride (HCl) in Dioxane
Reagents Trifluoroacetic Acid4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 4 hours30 minutes - 2 hours
Typical Yield >90%>90%
Product Form TFA SaltHydrochloride Salt
Work-up Evaporation, precipitation with etherEvaporation, precipitation with ether

Experimental Protocols

Safety Precautions: Both Trifluoroacetic Acid and concentrated Hydrogen Chloride are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group using TFA in dichloromethane (DCM).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (10-20 equivalents) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.[5]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]

  • Precipitation: To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the (R)-2-amino-2-cyclobutylacetic acid TFA salt.

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol provides an alternative method using a solution of hydrogen chloride in 1,4-dioxane. This method can be advantageous for substrates sensitive to strong TFA.[7][8][9]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate).

  • Addition of HCl: Cool the solution to 0 °C in an ice bath. Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents of HCl) dropwise to the stirred mixture.

  • Reaction: Allow the reaction to stir at room temperature for 30 minutes to 2 hours.[7][8][9] Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess HCl in vacuo using a rotary evaporator.

  • Precipitation: Add cold diethyl ether to the residue to induce precipitation of the hydrochloride salt.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-2-amino-2-cyclobutylacetic acid hydrochloride.

Visualizations

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation H_plus H+ Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Amine_Salt Amine Salt Free_Amine->Amine_Salt + H+ H_plus2 H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection Start Start: Boc-Protected Amino Acid Dissolve 1. Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool Add_Acid 3. Add Acid (TFA or 4M HCl in Dioxane) Cool->Add_Acid React 4. Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Acid->React Evaporate 5. Concentrate in vacuo React->Evaporate Precipitate 6. Precipitate with Cold Diethyl Ether Evaporate->Precipitate Filter_Dry 7. Filter and Dry Precipitate->Filter_Dry End End: Deprotected Amino Acid Salt Filter_Dry->End

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-cyclobutyl-glycine-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, conformational rigidity, and receptor-binding affinity. Boc-cyclobutyl-glycine-OH (Boc-Cbg-OH) is a non-proteinogenic amino acid that introduces a unique cyclobutyl moiety into the peptide backbone. This bulky, cyclic structure can impart significant resistance to enzymatic degradation and constrain the peptide's conformation, potentially leading to increased potency and selectivity.

These application notes provide a comprehensive guide for the efficient incorporation of Boc-cyclobutyl-glycine-OH into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS). The protocols outlined below cover resin preparation, coupling, deprotection, and final cleavage, with special considerations for handling this sterically hindered amino acid.

Data Presentation: Coupling Efficiency of Boc-cyclobutyl-glycine-OH

The steric bulk of the cyclobutyl group presents a challenge for efficient peptide bond formation. The choice of coupling reagent is therefore critical to achieving high yields. Below is a summary of expected coupling efficiencies for Boc-cyclobutyl-glycine-OH with various common coupling reagents based on data from sterically hindered amino acids.[1]

Coupling Reagent/MethodTypical Coupling TimeEstimated Yield (%)Racemization RiskKey Considerations
HATU/DIPEA 1 - 2 hours> 95%LowHighly effective for sterically hindered residues; rapid activation.[1]
HBTU/DIPEA 2 - 4 hours90 - 95%LowA reliable and commonly used reagent, slightly less reactive than HATU.[1]
DIC/OxymaPure® 2 - 4 hours90 - 95%Very LowOxymaPure® is an excellent additive for suppressing racemization.[1]
DCC/HOBt 4 - 8 hours85 - 90%ModerateA classic method, but may require longer reaction times and double coupling for hindered residues.

Note: Yields are estimates and can vary depending on the peptide sequence, resin, and specific reaction conditions. A double coupling strategy is recommended for challenging sequences.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Resin Selection and Preparation
  • Resin: Merrifield resin (for peptide acids) or MBHA resin (for peptide amides) with a substitution of 0.3-0.8 mmol/g are suitable.

  • Procedure:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Swell the resin in dichloromethane (DCM, 5 mL) for 30 minutes.

    • Drain the DCM.

    • Wash the resin with dimethylformamide (DMF, 3 x 5 mL).

First Amino Acid Coupling (Loading)
  • Procedure for Merrifield Resin (Cesium Salt Method):

    • Dissolve Boc-amino acid (0.5 mmol) in a solution of DMF and water.

    • Neutralize with cesium carbonate (Cs₂CO₃) to pH 7.0.

    • Lyophilize to obtain the Boc-amino acid cesium salt.

    • Dissolve the cesium salt in DMF (2 mL) and add to the swollen Merrifield resin.

    • Heat the reaction at 50°C for 12-24 hours.

    • Wash the resin with DMF (3 x 5 mL), DMF/water (1:1, 3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

    • Dry the resin under vacuum.

Peptide Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.

  • Wash the resin with DCM (3 x 5 mL).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (5 mL) to the resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM (5 mL) and agitate for 30 minutes.

  • Drain the solution and wash the resin with DCM (3 x 5 mL), isopropanol (IPA, 2 x 5 mL), and DCM (3 x 5 mL).

  • Wash the resin with DCM (2 x 5 mL).

  • Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM (5 mL) and agitate for 5 minutes.

  • Drain the solution and repeat the neutralization step.

  • Wash the resin with DCM (3 x 5 mL) and then DMF (3 x 5 mL).

Due to the steric hindrance of Boc-Cbg-OH, a highly efficient coupling reagent such as HATU is recommended.

  • Activation: In a separate vial, dissolve Boc-cyclobutyl-glycine-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL). Allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling (double coupling) is recommended.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Final Cleavage and Deprotection

This procedure cleaves the peptide from the resin and removes side-chain protecting groups.

  • Cleavage Cocktail (Reagent K, modified): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Procedure:

    • Wash the final peptide-resin with DCM (3 x 5 mL) and dry under vacuum for at least 1 hour.

    • Transfer the resin to a cleavage vessel.

    • Add the cold cleavage cocktail (5-10 mL) to the resin.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL).

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2-3 times).

    • Dry the crude peptide pellet under vacuum.

Purification

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA.

  • Detection: UV at 220 nm.

  • Post-Purification: Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder. Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[2]

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIPEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-Cbg-OH + HATU) Neutralization->Coupling Washing Washing (DMF & DCM) Coupling->Washing Cycle Repeat Cycle (n-1 times) Washing->Cycle Is chain complete? No Cleavage Final Cleavage (Reagent K) Washing->Cleavage Yes Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide Coupling_Pathway cluster_activation Activation cluster_coupling Coupling Boc_Cbg Boc-Cbg-OH Activated_Ester Activated OAt-ester Boc_Cbg->Activated_Ester HATU HATU + DIPEA HATU->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Peptide_Bond New_Peptide_Resin Boc-Cbg-NH-Peptide-Resin Peptide_Bond->New_Peptide_Resin

References

Application Notes & Protocols: Incorporation of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Cycloalkane-Containing Peptidomimetics

Peptidomimetics are compounds designed to replicate the structure and function of natural peptides while overcoming their inherent limitations, such as susceptibility to proteolytic degradation and poor bioavailability.[1][2][3] A key strategy in peptidomimetic design is the incorporation of non-natural or conformationally constrained amino acids.[1][4] (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a Boc-protected α-amino acid featuring a cyclobutane ring, is a valuable building block in this field.

Advantages of Incorporating Cyclobutyl Moieties

The cyclobutane ring offers several distinct advantages in drug design and discovery:

  • Conformational Rigidity: The puckered, three-dimensional structure of the cyclobutane ring restricts the rotational freedom of the peptide backbone.[5] This pre-organization of the peptide into a specific conformation can lead to enhanced binding affinity and selectivity for biological targets like receptors or enzymes.[4][6]

  • Metabolic Stability: The non-natural cyclobutyl structure provides resistance to enzymatic degradation by proteases, which are evolved to recognize and cleave peptide bonds between natural amino acids. This can significantly increase the in vivo half-life of the peptidomimetic drug candidate.[1][3]

  • Pharmacophore Scaffolding: The rigid cyclobutane structure serves as an excellent scaffold to precisely orient key pharmacophoric groups, ensuring optimal interaction with the target protein.[5]

  • Improved Physicochemical Properties: Incorporating a cyclobutane moiety can modulate properties such as lipophilicity and reduce planarity, which may improve cell permeability and overall pharmacokinetic profiles.[5]

Applications in Drug Discovery

Peptidomimetics containing cyclobutyl amino acids are being explored in a variety of therapeutic areas:

  • Enzyme Inhibitors: The constrained backbone can mimic transition states, making these compounds potent inhibitors of enzymes like proteases.

  • Receptor Ligands: By locking the peptide into a bioactive conformation, cyclobutyl-containing peptidomimetics can act as highly selective agonists or antagonists for G-protein coupled receptors (GPCRs) and other cell surface receptors.[6]

  • Antimicrobial Agents: The enhanced stability and defined structure can lead to potent antimicrobial peptides with improved activity against resistant pathogens.[3][4]

  • Protein-Protein Interaction (PPI) Modulators: These rigid scaffolds can mimic secondary structures like β-turns or helices, enabling the disruption of disease-relevant PPIs, which are often challenging to target with traditional small molecules.[3][7]

Experimental Protocols

The following protocols describe the incorporation of Boc-(R)-cyclobutyl-acetic acid into a peptide sequence using standard manual Solid-Phase Peptide Synthesis (SPPS) with a Boc/Bzl protection strategy.[8][9]

Materials and Reagents
  • Resin: Merrifield resin pre-loaded with the C-terminal amino acid.

  • Boc-Protected Amino Acids: Including Boc-(R)-2-amino-2-cyclobutylacetic acid and other required amino acids.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade.

  • Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v).

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • DIPEA (Hünig's base).

  • Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole). Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a specialized fume hood.

  • Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system, appropriate columns (e.g., C18), and solvents (Acetonitrile, Water, 0.1% TFA).

  • Analysis: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.[10][11]

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes.[12]

    • Drain the solution.

    • Add a fresh aliquot of 50% TFA/DCM and agitate for 25-30 minutes.[9][12]

    • Drain and wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).[12]

  • Neutralization:

    • Add the 10% DIPEA/DCM solution to the resin and agitate for 2 minutes.

    • Repeat the neutralization step.

    • Drain and wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling (HBTU/HATU Activation):

    • In a separate vessel, dissolve 3 equivalents of the Boc-amino acid (e.g., Boc-(R)-2-amino-2-cyclobutylacetic acid) and 2.9 equivalents of HBTU/HATU in DMF.

    • Add 6 equivalents of DIPEA to the activation mixture and mix for 1 minute.[12]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-4 hours. Due to the steric bulk of the cyclobutyl group, a longer coupling time or a double coupling may be necessary.[12]

    • Monitoring (Optional): Perform a Kaiser test to check for reaction completion. A positive (blue) result indicates incomplete coupling, requiring a second coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Cleavage and Deprotection

This procedure removes the completed peptide from the resin support and cleaves the side-chain protecting groups (Bzl-based).

  • Preparation: Thoroughly dry the final peptide-resin under vacuum.

  • HF Cleavage:

    • Place the resin in a specialized HF cleavage apparatus.

    • Add appropriate scavengers (e.g., 10% anisole).

    • Cool the apparatus to 0°C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by vacuum evaporation.

  • Peptide Precipitation:

    • Wash the remaining resin/peptide mixture with cold diethyl ether to remove scavengers and cleaved protecting groups.

    • Triturate the solid to obtain a fine powder.

    • Filter and collect the solid crude peptide.

Protocol 3: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 50% acetic acid or a buffer containing guanidine HCl for poorly soluble peptides).

    • Purify the peptide using preparative RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze by analytical RP-HPLC to pool pure fractions.

  • Analysis:

    • Confirm the identity and purity of the final peptidomimetic by injecting an aliquot into a mass spectrometer to verify the molecular weight.

    • Lyophilize the pure, pooled fractions to obtain the final product as a white, fluffy powder.

Data Presentation

The successful incorporation of sterically hindered amino acids like Boc-(R)-2-amino-2-cyclobutylacetic acid depends heavily on the choice of coupling reagents. The following table summarizes representative coupling efficiencies for different activation methods.

Table 1: Representative Coupling Yields for a Sterically Hindered Cyclobutyl Amino Acid

Coupling Reagent Activation Method Typical Yield (%) per cycle Notes
HBTU/DIPEA In situ activation >99.0% Standard, highly efficient method for most couplings.[12]
HATU/DIPEA In situ activation >99.5% Often superior for particularly difficult or sterically hindered couplings.[12]

| DIC/HOBt | Carbodiimide | 95-98% | A more traditional method; may require double coupling or extended reaction times. |

Note: Yields are representative and can vary based on the specific peptide sequence and reaction conditions.

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of adding an amino acid monomer, such as the title compound, during SPPS.

cluster_cycle SPPS Cycle for One Amino Acid node_deprotect Boc Deprotection (50% TFA in DCM) node_wash1 Wash & Neutralize (DCM, DIPEA) node_deprotect->node_wash1 Remove TFA Salt node_couple Amino Acid Coupling (Boc-AA, HBTU/HATU) node_wash1->node_couple Prepare for Coupling node_wash2 Final Wash (DMF, DCM) node_couple->node_wash2 Remove Excess Reagents node_wash2->node_deprotect Repeat for Next Amino Acid final_cleavage Final Cleavage & Purification node_wash2->final_cleavage If Sequence Complete start Start: Peptide-Resin start->node_deprotect

Caption: General workflow of a single SPPS cycle.

Conceptual Impact of Conformational Constraint

This diagram illustrates how incorporating a rigid cyclobutyl amino acid reduces the conformational flexibility of a peptide, potentially locking it into a bioactive shape.

Effect of Conformational Constraint cluster_flexible Flexible Natural Peptide cluster_rigid Rigid Peptidomimetic node_flex Multiple Low-Energy Conformations node_inactive1 Inactive node_flex->node_inactive1 node_inactive2 Inactive node_flex->node_inactive2 node_active Bioactive node_flex->node_active node_rigid Incorporation of Cyclobutyl Amino Acid node_locked Locked Bioactive Conformation node_rigid->node_locked Pre-organizes Structure node_substrate Protein Substrate node_protease Disease-Associated Protease node_substrate->node_protease node_products Cleaved Products node_protease->node_products Cleavage node_signal Downstream Disease Signaling node_products->node_signal node_mimetic Cyclobutyl Peptidomimetic Inhibitor node_mimetic->node_protease Inhibition

References

Application Notes and Protocols: (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a non-proteinogenic amino acid, serves as a valuable chiral building block in medicinal chemistry and drug discovery. Its defining feature, a conformationally constrained cyclobutane ring, offers a strategic advantage in the design of novel therapeutics. This constrained moiety can significantly influence the topographical features of a molecule, leading to enhanced metabolic stability, improved bioavailability, and precise modulation of biological targets. These application notes provide an overview of its utility and detailed protocols for its application, with a focus on its role in the synthesis of peptidomimetics and enzyme inhibitors.

Core Applications

The primary utility of this compound lies in its incorporation into peptide-like molecules or other complex organic structures to impart specific conformational properties. Key application areas include:

  • Peptidomimetics: By replacing natural amino acids with this constrained analog, researchers can design peptides with improved resistance to enzymatic degradation and enhanced receptor binding affinity. The cyclobutyl group restricts the rotational freedom of the peptide backbone, locking it into a bioactive conformation.

  • Enzyme Inhibitors: The rigid structure of the cyclobutyl ring is instrumental in the design of potent and selective enzyme inhibitors. It can effectively mimic transition states or key binding motifs within an enzyme's active site, leading to strong and specific inhibition.[1]

  • Drug Scaffolds: The cyclobutane moiety can serve as a bioisosteric replacement for other groups, such as phenyl rings or tert-butyl groups, in drug candidates. This substitution can lead to improved pharmacokinetic profiles and reduced off-target effects.

Case Study: Synthesis of a Key Cyclobutane Scaffold for the RORγt Inverse Agonist TAK-828F

While not a direct application of this compound, the synthesis of the cis-1,3-disubstituted cyclobutane carboxylic acid scaffold for TAK-828F provides a compelling example of the strategic importance of cyclobutane-containing building blocks in modern drug discovery. TAK-828F is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key regulator of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[2][3][4][5][6] The cyclobutane moiety is a critical component of this drug candidate, highlighting the value of such scaffolds.

The following diagram illustrates the general workflow for the diastereoselective synthesis of the key cyclobutane intermediate.

G start Cyclobutanone Precursor knoevenagel Knoevenagel Condensation with Meldrum's Acid start->knoevenagel reduction Diastereoselective Reduction (e.g., with NaBH4) knoevenagel->reduction recrystallization Recrystallization for Diastereomeric Purification reduction->recrystallization final_product cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold recrystallization->final_product

Synthesis of the cis-cyclobutane scaffold for TAK-828F.

Biological Activity of TAK-828F

The incorporation of the cyclobutane scaffold contributes to the high potency and selectivity of TAK-828F as a RORγt inverse agonist.

Assay IC50 (nM)
RORγt Binding1.9[7]
RORγt Reporter Gene6.1[7]
IL-17 Production in human whole blood120[6]

Experimental Protocols

The following protocols provide generalized procedures for the application of this compound in peptide synthesis. The specific conditions may require optimization based on the substrate and desired product.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a standard method for coupling the chiral building block to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amine Salt Neutralization: Dissolve the amino acid ester hydrochloride (1.2 equivalents) in DCM. Add DIPEA (1.3 equivalents) and stir the mixture at room temperature for 15 minutes.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of DMF. Add this solution to the reaction mixture from step 1.

  • Coupling Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add DIC (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

G start Start Materials: (R)-Boc-cyclobutylglycine Amino Acid Ester activation Activation with DIC/HOBt start->activation coupling Peptide Bond Formation activation->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification product Protected Dipeptide purification->product

Solution-phase peptide coupling workflow.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the chiral building block into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected Rink amide resin

  • This compound

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Place the resin in a solid-phase synthesis vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Pre-activate this compound (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

    • Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection (if required for subsequent steps on the cyclobutyl amine): Treat the resin with a solution of TFA in DCM (e.g., 25-50%) for 30 minutes. Wash the resin with DCM, neutralize with a solution of DIPEA in DCM, and wash again with DCM.

  • Cleavage and Deprotection: After completion of the peptide sequence, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G start Fmoc-Deprotected Resin coupling Coupling of (R)-Boc-cyclobutylglycine start->coupling wash1 Wash coupling->wash1 deprotection Boc Deprotection (Optional) wash1->deprotection wash2 Wash deprotection->wash2 cleavage Cleavage from Resin wash2->cleavage purification RP-HPLC Purification cleavage->purification product Purified Peptide purification->product

Solid-phase peptide synthesis workflow.

Conclusion

This compound is a powerful tool for medicinal chemists seeking to introduce conformational constraints into their molecules. Its application can lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. The provided protocols offer a starting point for the incorporation of this valuable chiral building block into a variety of synthetic targets. The successful development of TAK-828F, which features a related cyclobutane scaffold, underscores the significant potential of this structural motif in the design of next-generation therapeutics.

References

Application Notes and Protocols for the Quantification of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is a chiral amino acid derivative that plays a role as a key building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality and efficacy of final drug products. This document provides detailed analytical methods for the quantitative analysis of this compound in various samples, catering to the needs of researchers, scientists, and drug development professionals. The methodologies described include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for achiral and chiral analysis.

Analytical Methods Overview

The quantification of this compound can be challenging due to its lack of a strong chromophore for UV detection. Therefore, two primary methods are presented: a reversed-phase HPLC method with UV detection at a low wavelength and a more sensitive and specific LC-MS/MS method. Additionally, a chiral HPLC method is described for the enantiomeric purity assessment.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of the target analyte in bulk materials or relatively clean sample matrices where high sensitivity is not a primary requirement.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of the analyte in complex matrices such as biological fluids. This method avoids the need for derivatization, which is often required for compounds with poor UV absorbance.

3. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

To determine the enantiomeric purity of this compound, a chiral separation method is necessary. This is critical in pharmaceutical development as different enantiomers can have distinct pharmacological activities.

Data Presentation

Table 1: Quantitative Data Summary for RP-HPLC-UV Method

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (RSD%)< 2.0%
Accuracy (Recovery %)98.0% - 102.0%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL

Table 2: Quantitative Data Summary for LC-MS/MS Method

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Precision (RSD%)< 5.0%
Accuracy (Recovery %)95.0% - 105.0%
Limit of Detection (LOD)0.2 ng/mL
Limit of Quantification (LOQ)0.7 ng/mL

Table 3: Quantitative Data Summary for Chiral HPLC Method

ParameterResult
Resolution (Rs) between enantiomers> 2.0
Enantiomeric Purity Assay Range0.1% - 10% of the minor enantiomer
Precision (RSD%)< 5.0% for the minor enantiomer

Experimental Protocols

Protocol 1: RP-HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV/Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.

4. Analysis:

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: LC-MS/MS Method

1. Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

2. LC Conditions:

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized based on the analyte's response).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard (if used). The transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but at lower concentrations suitable for the LC-MS/MS sensitivity (e.g., 1-1000 ng/mL). The use of a stable isotope-labeled internal standard is highly recommended for improved accuracy and precision.

Protocol 3: Chiral HPLC Method

1. Instrumentation:

  • HPLC system with a UV/Vis detector.

2. Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid derivatives. Polysaccharide-based or macrocyclic antibiotic-based chiral columns are good starting points.[1]

  • Mobile Phase: The mobile phase composition will be highly dependent on the chosen chiral column and can include mixtures of heptane/isopropanol or methanol/acetonitrile with acidic or basic additives. Method development will be required to achieve optimal separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled temperature.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Racemic Standard: A racemic mixture of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid is required to develop the separation method and confirm the elution order of the enantiomers.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter before injection.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: Workflow for RP-HPLC-UV analysis.

LCMS_Workflow cluster_prep_lcms Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Analysis Prep_Standard_LCMS Prepare Standard Solutions (with Internal Standard) Injection_LCMS Inject into LC System Prep_Standard_LCMS->Injection_LCMS Prep_Sample_LCMS Prepare Sample Solutions (with Internal Standard) Prep_Sample_LCMS->Injection_LCMS Separation_LCMS Chromatographic Separation (UPLC C18 Column) Injection_LCMS->Separation_LCMS Ionization Electrospray Ionization (ESI) Separation_LCMS->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Integration_LCMS Peak Integration MS_Analysis->Integration_LCMS Calibration_LCMS Calibration Curve Generation Integration_LCMS->Calibration_LCMS Quantification_LCMS Quantification of Analyte Integration_LCMS->Quantification_LCMS Calibration_LCMS->Quantification_LCMS

Caption: Workflow for LC-MS/MS analysis.

Chiral_HPLC_Workflow cluster_prep_chiral Sample Preparation cluster_hplc_chiral Chiral HPLC Analysis cluster_data_chiral Data Analysis Prep_Racemic Prepare Racemic Standard Injection_Chiral Inject into HPLC Prep_Racemic->Injection_Chiral Prep_Sample_Chiral Prepare Sample Solution Prep_Sample_Chiral->Injection_Chiral Separation_Chiral Chiral Separation (Chiral Stationary Phase) Injection_Chiral->Separation_Chiral Detection_Chiral UV Detection (210 nm) Separation_Chiral->Detection_Chiral Integration_Chiral Peak Integration Detection_Chiral->Integration_Chiral Purity_Calculation Enantiomeric Purity Calculation Integration_Chiral->Purity_Calculation

Caption: Workflow for Chiral HPLC analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of Boc-Protected Product

Question: I am experiencing a low yield after the Boc-protection of (R)-2-amino-2-cyclobutylacetic acid. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Boc-protection reactions can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the starting material is fully consumed before workup. If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious with increasing temperature as it may promote side reactions.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and stoichiometry of reagents is crucial for a high-yielding reaction.

    • Solution: A common and effective method for Boc protection of amino acids involves using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] For amino acids, aqueous bases like sodium hydroxide or sodium bicarbonate are often employed.[1] Ensure you are using a slight excess of Boc₂O (1.1-1.2 equivalents).

  • Issues with Starting Material: The purity and solubility of the starting amino acid can affect the reaction efficiency.

    • Solution: Ensure your (R)-2-amino-2-cyclobutylacetic acid is of high purity. If solubility is an issue in your chosen solvent system, consider using a co-solvent. For instance, a mixture of water and a miscible organic solvent like dioxane or THF can be effective.

  • Product Loss During Workup: The product may be lost during the extraction and purification steps.

    • Solution: this compound is an acidic compound. During workup, ensure the aqueous layer is acidified to a pH of around 2-3 with a mild acid like citric acid or dilute HCl before extraction with an organic solvent (e.g., ethyl acetate). This protonates the carboxylate, making the product more soluble in the organic phase. Perform multiple extractions to ensure complete recovery of the product.

Issue 2: Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are the common side products and how can I minimize their formation?

Answer:

The formation of side products can complicate purification and reduce the overall yield. The most common side product in Boc protection of primary amines is the di-Boc protected product.

Common Side Products and Prevention:

  • Di-Boc Protection (R-N(Boc)₂): This occurs when the primary amine reacts with two equivalents of Boc₂O.

    • Prevention: To minimize di-Boc formation, it is crucial to control the stoichiometry of the reagents. Use only a slight excess of Boc₂O (1.05-1.2 equivalents). Adding the Boc₂O solution dropwise to the reaction mixture rather than all at once can also help to control the local concentration and reduce the likelihood of double addition.[1]

  • Urea Formation: While less common with amino acids, urea derivatives can form under certain conditions.

    • Prevention: This is often promoted by the use of strong, non-nucleophilic bases and high temperatures. Sticking to milder bases like sodium bicarbonate and maintaining a moderate reaction temperature (room temperature is often sufficient) can prevent this side reaction.

Issue 3: Difficulty in Product Purification and Isolation

Question: My final product is an oil and difficult to purify by crystallization. What purification strategies can I employ?

Answer:

Obtaining the final product as an oil is a common issue. Several techniques can be employed to purify and solidify the product.

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for purifying Boc-protected amino acids. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acidic starting material. The desired product will remain in the organic layer. Subsequently, washing with a mild acidic solution will remove any basic impurities.

  • Crystallization: If the product is an oil, inducing crystallization can be challenging but is often the best way to achieve high purity.

    • Techniques to Induce Crystallization:

      • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) and scratch the flask with a glass rod. This can often induce precipitation of the solid product.

      • Seed Crystals: If a small amount of solid product is available, adding a seed crystal to the oil can initiate crystallization.

      • Solvent System Screening: Experiment with different solvent mixtures for recrystallization. A good solvent system is one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common systems for Boc-amino acids include ethyl acetate/hexane and dichloromethane/hexane. A patented method for crystallizing Boc-amino acids that are oils involves adding seed crystals and then a weak polar solvent for pulping.[2][3]

  • Column Chromatography: If crystallization is unsuccessful, flash column chromatography on silica gel can be used for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

Issue 4: Potential Racemization

Question: I am concerned about the potential for racemization of the chiral center during the Boc-protection. Is this a significant risk and how can it be minimized?

Answer:

Racemization is a critical concern in the synthesis of chiral molecules as it can lead to a loss of biological activity.[4]

Racemization Risk and Mitigation:

  • Mechanism: For N-alkoxycarbonyl-protected amino acids like Boc-derivatives, racemization can occur through the formation of a 5(4H)-oxazolone intermediate, especially when the carboxylic acid is activated.[4] However, during the Boc-protection step itself (reacting the free amino acid with Boc₂O), the risk of racemization at the α-carbon is generally considered to be low, especially under mild basic conditions.[5][6]

  • Minimizing Risk:

    • Mild Conditions: Employ mild reaction conditions. Using bases like sodium bicarbonate and carrying out the reaction at room temperature are generally safe in terms of preserving stereochemical integrity.

    • Avoid Strong Bases and High Temperatures: Harsh conditions can increase the risk of epimerization.

    • Chiral Purity Analysis: It is always good practice to verify the enantiomeric purity of the final product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and straightforward synthesis involves two main steps:

  • Synthesis of the starting material: (R)-2-amino-2-cyclobutylacetic acid. This chiral amino acid is a key starting material and can be synthesized through various enantioselective methods.[7]

  • Boc-protection: The amino group of (R)-2-amino-2-cyclobutylacetic acid is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Q2: What are the recommended starting materials and reagents?

A2:

  • (R)-2-amino-2-cyclobutylacetic acid: The quality of this starting material is crucial for the success of the synthesis.

  • Di-tert-butyl dicarbonate (Boc₂O): Use a high-purity grade.

  • Base: Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are commonly used for amino acids. Triethylamine (NEt₃) can also be used in organic solvents.

  • Solvent: A mixture of water and a miscible organic solvent like dioxane, tetrahydrofuran (THF), or acetonitrile is often effective.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) to separate the starting material and the product. The product, being less polar than the starting amino acid, will have a higher Rf value. Staining with ninhydrin can be used to visualize the starting material (amine), which will appear as a colored spot, while the Boc-protected product will not react with ninhydrin. LC-MS is another powerful technique for monitoring the reaction, allowing for the detection of the starting material, product, and any side products.

Q4: What are the typical storage conditions for the final product?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. It is generally stable under normal storage conditions.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Boc-protection of amino acids. Note that the optimal conditions for (R)-2-amino-2-cyclobutylacetic acid may need to be determined empirically.

ParameterCondition ACondition BCondition C
Starting Amino Acid (R)-2-amino-2-cyclobutylacetic acid(R)-2-amino-2-cyclobutylacetic acid(R)-2-amino-2-cyclobutylacetic acid
Boc₂O (equivalents) 1.11.21.1
Base NaHCO₃NaOH (1N)Triethylamine
Solvent Water/Dioxane (1:1)Water/THF (1:1)Dichloromethane
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 4-12 hours2-8 hours6-16 hours
Typical Yield > 90%> 90%> 85%

Experimental Protocols

Protocol 1: Boc-Protection using Sodium Bicarbonate in Aqueous Dioxane

  • Dissolve (R)-2-amino-2-cyclobutylacetic acid (1.0 eq) in a 1:1 mixture of water and dioxane.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a 1 M solution of citric acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start (R)-2-amino-2-cyclobutylacetic acid Reaction Boc-Protection Reaction (Solvent: Water/Dioxane) Start->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Workup Acidification & Extraction Reaction->Workup Purification Crystallization / Chromatography Workup->Purification Product (R)-2-((tert-Butoxycarbonyl)amino)- 2-cyclobutylacetic acid Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Low_Yield->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Conditions Review Reaction Conditions Incomplete->Optimize_Conditions No Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Yes Suboptimal Suboptimal Conditions Optimize_Conditions->Suboptimal Workup_Loss Investigate Workup Procedure Suboptimal->Workup_Loss No Adjust_Stoichiometry Adjust Reagent Stoichiometry/Base/Solvent Suboptimal->Adjust_Stoichiometry Yes Loss_Identified Product Loss During Workup Workup_Loss->Loss_Identified Modify_Extraction Modify Extraction pH & Repeats Loss_Identified->Modify_Extraction Yes

Caption: Troubleshooting guide for low yield issues.

Side_Reactions Primary_Amine (R)-2-amino-2-cyclobutylacetic acid Reaction_Conditions Reaction with Boc₂O Primary_Amine->Reaction_Conditions Desired_Product Mono-Boc Product Side_Product Di-Boc Product Reaction_Conditions->Desired_Product Controlled Stoichiometry (1.1 eq Boc₂O) Reaction_Conditions->Side_Product Excess Boc₂O / Catalyst

Caption: Desired reaction versus a common side reaction.

References

Technical Support Center: Purification of (R)-Boc-cyclobutyl-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (R)-Boc-cyclobutyl-glycine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of (R)-Boc-cyclobutyl-glycine in a question-and-answer format, providing specific guidance to resolve experimental challenges.

Q1: My crude (R)-Boc-cyclobutyl-glycine product is an oil or a waxy solid and fails to crystallize. What should I do?

A1: "Oiling out" is a common issue with Boc-protected amino acids, particularly those with non-polar side chains like the cyclobutyl group. This occurs when the compound separates from the solution as a supersaturated liquid. Here are several strategies to induce solidification and crystallization:

  • Trituration: Vigorously stir the oil or waxy solid with a non-polar solvent in which the product is poorly soluble. Suitable solvents include n-hexane, diethyl ether, or pentane. This process can break up the oil and encourage the formation of a solid precipitate.

  • Seed Crystallization: If a small amount of crystalline material is available, adding a seed crystal to the oil can initiate crystallization.[1]

  • Dicyclohexylamine (DCHA) Salt Formation: Conversion of the acidic Boc-amino acid to its DCHA salt is a highly effective method for obtaining a stable, crystalline solid.[2][3] This salt can then be purified by recrystallization. The free acid can be regenerated by acidification and extraction.[2]

  • Solvent Removal: Ensure all residual solvents from the reaction and work-up (e.g., ethyl acetate, dichloromethane) have been thoroughly removed under high vacuum, as they can inhibit crystallization.[2][4]

Q2: I am observing a low yield after recrystallization. How can I improve it?

A2: Low yields during recrystallization can stem from several factors. Consider the following optimization strategies:

  • Solvent Choice: The ideal recrystallization solvent system will dissolve the compound when hot but have low solubility when cold. For the hydrophobic (R)-Boc-cyclobutyl-glycine, consider solvent mixtures like ethyl acetate/hexane, toluene/hexane, or ethanol/water.[2]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Mother Liquor Recovery: The mother liquor may still contain a significant amount of dissolved product. Concentrating the mother liquor and attempting a second recrystallization can often provide an additional crop of crystals.

Q3: My purified (R)-Boc-cyclobutyl-glycine has a low enantiomeric excess (ee). How can I improve the chiral purity?

A3: Achieving high enantiomeric purity is a critical challenge. If your material is not enantiopure, consider the following resolution techniques:

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic or enantiomerically enriched Boc-amino acid with a chiral resolving agent (a chiral amine or acid) to form diastereomeric salts.[5] These salts have different solubilities and can be separated by fractional crystallization. Subsequently, the desired enantiomer is recovered by acidification of the separated diastereomeric salt. Common resolving agents for acidic compounds include chiral amines like (R)-(+)-α-phenylethylamine or brucine.[5]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. For Boc-protected amino acids, polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose often provide good separation.[][7] Reversed-phase conditions are typically suitable for these hydrophobic compounds.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of (R)-Boc-cyclobutyl-glycine?

A1: Common impurities can include:

  • Unreacted starting materials: Cyclobutyl-glycine and di-tert-butyl dicarbonate ((Boc)₂O).

  • Byproducts of the Boc-protection reaction: tert-Butanol.

  • Di-Boc species: Where a second Boc group has been added.

  • The undesired (S)-enantiomer: If the starting material was not enantiopure or if racemization occurred.

Q2: What is the best general approach for purifying crude (R)-Boc-cyclobutyl-glycine?

A2: A multi-step approach is often most effective:

  • Acid-Base Extraction: This is a fundamental step to separate the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base to extract the deprotonated Boc-amino acid into the aqueous layer. The aqueous layer is then acidified, and the protonated product is extracted back into an organic solvent.

  • Recrystallization or Trituration: As discussed in the troubleshooting guide, this step is crucial for removing closely related impurities and obtaining a crystalline solid.

  • Chromatography: If impurities persist, flash column chromatography on silica gel can be effective. Due to the non-polar nature of the cyclobutyl group, a mobile phase with a low to moderate polarity, such as a gradient of ethyl acetate in hexane, is a good starting point. For achieving high purity, preparative HPLC might be necessary.[8]

Q3: Which analytical techniques are recommended to assess the purity of (R)-Boc-cyclobutyl-glycine?

A3: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) on an achiral column: To determine the chemical purity (percentage of the main peak).

  • Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess, ee).[9][10]

  • Melting Point: A sharp melting point range is indicative of high purity.

Data Presentation

Table 1: Comparison of Chiral HPLC Stationary Phases for Boc-Amino Acid Separation

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile PhaseSuitability for (R)-Boc-cyclobutyl-glycineReference(s)
Macrocyclic GlycopeptideCHIROBIOTIC T, CHIROBIOTIC V, CHIROBIOTIC RReversed-phase (e.g., Methanol/Water/TFA) or Polar Organic ModeHigh, due to broad selectivity for N-protected amino acids.[7][11]
Polysaccharide-based (Cellulose/Amylose)CHIRALPAK IA, CHIRALPAK ICNormal-phase (e.g., Hexane/Isopropanol) or Reversed-phaseHigh, widely used for Boc-amino acids.[][12]
Protein-basedUltron ES-OVMAqueous buffer with organic modifier (e.g., Acetonitrile)Moderate to High, versatile for many protected amino acids.[9][10]

Experimental Protocols

Protocol 1: Purification by Dicyclohexylamine (DCHA) Salt Formation and Recrystallization

This protocol is a robust method for purifying and solidifying oily or waxy crude (R)-Boc-cyclobutyl-glycine.[2]

  • Dissolution: Dissolve the crude (R)-Boc-cyclobutyl-glycine (1 eq.) in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Salt Formation: Slowly add dicyclohexylamine (1 eq.) to the stirred solution at room temperature.

  • Precipitation: Stir the mixture for 1-2 hours. The DCHA salt should precipitate as a white solid. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

  • Recrystallization: Recrystallize the DCHA salt from a suitable solvent system, such as ethyl acetate/hexane, to further enhance purity.

  • Liberation of the Free Acid: Suspend the purified DCHA salt in ethyl acetate and wash with an aqueous solution of 10% citric acid or 1 M HCl until the aqueous layer is acidic.

  • Work-up: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the purified (R)-Boc-cyclobutyl-glycine as a solid.

Protocol 2: Chiral Resolution by Diastereomeric Salt Formation

This protocol outlines a general procedure for the resolution of a racemic or enantiomerically enriched mixture of Boc-cyclobutyl-glycine using a chiral resolving agent.

  • Salt Formation: Dissolve the racemic Boc-cyclobutyl-glycine (1 eq.) in a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). In a separate flask, dissolve the chiral resolving agent, for example, (R)-(+)-α-phenylethylamine (0.5-1.0 eq.), in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the Boc-amino acid solution. Allow the mixture to cool slowly to room temperature to facilitate the fractional crystallization of one diastereomeric salt. Further cooling in a refrigerator may improve the yield.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration. The enantiomeric purity of the crystallized salt should be checked by liberating a small sample of the Boc-amino acid and analyzing it by chiral HPLC.

  • Recrystallization of Diastereomer: If necessary, recrystallize the diastereomeric salt from the same solvent system to improve its purity.

  • Liberation of the Enantiopure Free Acid: Liberate the enantiopure Boc-amino acid from the purified diastereomeric salt using the acidification and extraction procedure described in Protocol 1, step 6 and 7.

Mandatory Visualization

Purification_Workflow start Crude (R)-Boc-cyclobutyl-glycine (Oil or Solid) acid_base Acid-Base Extraction start->acid_base check_solid Is the product a solid? acid_base->check_solid trituration Trituration with n-Hexane/Diethyl Ether check_solid->trituration No (Oil) recrystallization Recrystallization (e.g., EtOAc/Hexane) check_solid->recrystallization Yes trituration->recrystallization Solidified dcha_salt DCHA Salt Formation & Recrystallization trituration->dcha_salt Still Oily check_purity Check Chemical Purity (HPLC, NMR) recrystallization->check_purity check_purity->recrystallization <98% Pure (Re-crystallize) pure_product Pure (R)-Boc-cyclobutyl-glycine (Chemically Pure) check_purity->pure_product >98% Pure check_ee Check Enantiomeric Excess (Chiral HPLC) pure_product->check_ee enantiopure_product Enantiopure (R)-Boc-cyclobutyl-glycine check_ee->enantiopure_product >99% ee resolution Chiral Resolution check_ee->resolution <99% ee resolution->recrystallization dcha_salt->recrystallization

Caption: Workflow for the purification of (R)-Boc-cyclobutyl-glycine.

Chiral_Resolution_Decision start Low Enantiomeric Excess (ee) of (R)-Boc-cyclobutyl-glycine scale What is the scale of purification? start->scale large_scale Large Scale (> 1 g) scale->large_scale small_scale Small Scale (< 1 g) scale->small_scale diastereomeric_salt Diastereomeric Salt Resolution with a Chiral Amine large_scale->diastereomeric_salt chiral_hplc Preparative Chiral HPLC small_scale->chiral_hplc fractional_crystallization Fractional Crystallization diastereomeric_salt->fractional_crystallization analysis Analyze Fractions by Chiral HPLC chiral_hplc->analysis liberation Liberate Free Acid fractional_crystallization->liberation enantiopure_product Enantiopure (R)-Boc-cyclobutyl-glycine liberation->enantiopure_product combine_pure Combine Pure Fractions & Evaporate Solvent analysis->combine_pure combine_pure->enantiopure_product

Caption: Decision tree for chiral resolution of Boc-cyclobutyl-glycine.

References

Technical Support Center: Optimizing Coupling Reactions for Boc-cyclobutyl-glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Boc-cyclobutyl-glycine in peptide synthesis.

Troubleshooting Guide

Low coupling yields and incomplete reactions are common hurdles when working with sterically hindered amino acids like Boc-cyclobutyl-glycine. This guide provides a systematic approach to identify and resolve these issues.

Problem: Low or No Coupling Yield

Initial Assessment:

  • Confirm Reagent Quality: Ensure all reagents, especially the coupling reagent and solvent, are fresh and anhydrous. Moisture can significantly reduce coupling efficiency.

  • Verify Stoichiometry: Double-check the equivalents of all reactants. For sterically hindered amino acids, an excess of the amino acid and coupling reagent is often required.

  • Monitor the Reaction: Use a qualitative test, such as the Kaiser test or a bromophenol blue test, to monitor the presence of free amines on the resin. A positive result indicates an incomplete reaction.[1]

Troubleshooting Workflow:

G start Low Coupling Yield Detected double_coupling Perform Double Coupling start->double_coupling First step increase_time_temp Increase Reaction Time and/or Temperature double_coupling->increase_time_temp If still incomplete success Successful Coupling double_coupling->success If complete change_reagent Switch to a More Potent Coupling Reagent increase_time_temp->change_reagent If still incomplete increase_time_temp->success If complete optimize_base Optimize Base and Solvent change_reagent->optimize_base If still incomplete change_reagent->success If complete check_solubility Address Potential Solubility Issues optimize_base->check_solubility If still incomplete optimize_base->success If complete check_solubility->success If complete failure Consult Further/Consider Alternative Strategy check_solubility->failure

Caption: Troubleshooting workflow for low coupling yield.

Solutions:

StepActionDetails
1. Double Coupling Repeat the coupling step with fresh reagents.This is the most immediate and often effective solution for incomplete couplings.[2] After the initial coupling, wash the resin and re-introduce a fresh solution of the activated Boc-cyclobutyl-glycine.
2. Optimize Reaction Conditions Increase reaction time and/or temperature.Extend the coupling time to 4 hours or even overnight.[1] If the reaction is still sluggish, consider gently heating the reaction to 40-50°C, but be mindful of potential side reactions like racemization.[2]
3. Change Coupling Reagent Switch to a more potent coupling reagent.For sterically hindered amino acids, onium salt-based reagents are highly recommended.[2][3] Consider switching from standard carbodiimide reagents (e.g., DCC, EDC) to more powerful options.
4. Optimize Base and Solvent Use a non-nucleophilic base and an appropriate solvent.N,N-Diisopropylethylamine (DIPEA) is a commonly used base for these reactions.[4] Ensure the solvent (e.g., DMF, NMP) can effectively swell the resin and dissolve the reactants.
5. Address Solubility Ensure complete dissolution of Boc-cyclobutyl-glycine.Poor solubility of the amino acid can lead to low effective concentrations. Consider using a solvent mixture or gentle heating to ensure complete dissolution before activation.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-cyclobutyl-glycine considered a "difficult" amino acid to couple?

The primary reason is steric hindrance. The bulky cyclobutyl group attached to the alpha-carbon can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.[5]

Q2: Which coupling reagents are most effective for Boc-cyclobutyl-glycine?

For sterically hindered amino acids like Boc-cyclobutyl-glycine, standard coupling reagents are often insufficient. More potent reagents are necessary to achieve high coupling efficiency.[2]

Reagent ClassExamplesKey Features
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHighly reactive, fast coupling times. HATU is often considered the gold standard for difficult couplings.[3][6]
Phosphonium Salts PyBOP, PyAOPAlso very effective for hindered couplings and can be used in excess without the risk of guanidinylation.[6]

Q3: What role does the base play in the coupling reaction?

A non-nucleophilic organic base, such as DIPEA or N-methylmorpholine (NMM), is crucial for activating the coupling reagent and neutralizing any acidic byproducts formed during the reaction.[7] The choice and amount of base can significantly impact the reaction rate and the extent of side reactions.

Q4: Can I use heat to improve the coupling efficiency?

Yes, increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier for sterically hindered couplings.[2] However, this should be done with caution as elevated temperatures can increase the risk of racemization, especially if the amino acid is not glycine.[2]

Q5: What are the signs of an incomplete coupling reaction?

The most common indicator is a positive colorimetric test after the coupling step, such as the Kaiser test (blue beads) or bromophenol blue test (blue/green beads), which detect the presence of unreacted free primary amines on the solid support.[1]

Q6: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh batch of activated amino acid and coupling reagents.[2] It is a common and effective strategy to drive a sluggish coupling reaction to completion, especially when dealing with sterically hindered residues.

Experimental Protocols

Protocol: HATU-Mediated Coupling of Boc-cyclobutyl-glycine in Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline for coupling the sterically hindered amino acid Boc-cyclobutyl-glycine using HATU as the coupling reagent.

Workflow for a Single Coupling Cycle:

G resin_prep Resin Swelling & Deprotection activation Pre-activation of Boc-cyclobutyl-glycine resin_prep->activation coupling Coupling to Resin activation->coupling washing Washing coupling->washing monitoring Monitoring (e.g., Kaiser Test) washing->monitoring monitoring->coupling If incomplete (Double Couple) next_cycle Proceed to Next Cycle monitoring->next_cycle If complete

Caption: General workflow for a single coupling cycle in SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-cyclobutyl-glycine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • DCM (Dichloromethane)

  • Reagents for Boc deprotection (e.g., TFA in DCM)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF or DCM for 15-30 minutes.[8]

    • Perform Boc deprotection of the N-terminal amino acid according to your standard protocol (e.g., treatment with 25-50% TFA in DCM).

    • Wash the resin thoroughly with DCM followed by DMF to remove residual acid.

    • Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Activation of Boc-cyclobutyl-glycine (in a separate vessel):

    • Dissolve Boc-cyclobutyl-glycine (3-5 equivalents relative to resin loading) in anhydrous DMF.

    • Add HATU (2.9-4.9 equivalents) to the amino acid solution.

    • Add DIPEA (6-10 equivalents) to the mixture.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the drained, neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours. For sterically hindered couplings, a longer reaction time may be necessary.[1]

  • Monitoring and Washing:

    • Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete.

    • If the Kaiser test is positive, wash the resin with DMF and perform a second coupling (double coupling) with a fresh solution of activated Boc-cyclobutyl-glycine.

    • Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, to remove any excess reagents and byproducts.

  • Proceed to the next cycle of deprotection and coupling.

References

Technical Support Center: Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent synthetic strategies involve the initial asymmetric synthesis of the α-amino acid core, followed by the protection of the amino group. The two primary methodologies for preparing the cyclobutylglycine backbone are the Asymmetric Strecker reaction and the Bucherer-Bergs reaction, which is often followed by enzymatic resolution to obtain the desired enantiomer. The Strecker synthesis utilizes cyclobutanone, a cyanide source, and a chiral amine, with a subsequent hydrolysis step of the resulting aminonitrile.[1][2] In contrast, the Bucherer-Bergs reaction involves the condensation of cyclobutanone with a cyanide salt and ammonium carbonate to yield a hydantoin intermediate, which is then hydrolyzed to the amino acid.[3][4][5]

Q2: What is the purpose of the tert-Butoxycarbonyl (Boc) protecting group?

A2: The Boc group serves as an acid-labile protecting group to mask the nucleophilic nature of the amino functionality during subsequent synthetic transformations, such as peptide couplings.[6][7] The steric hindrance provided by the Boc group can also modulate the reactivity and solubility of the molecule. It exhibits stability under basic and nucleophilic conditions, which facilitates the selective deprotection of other protecting groups.

Q3: My overall yield is low. What are the most likely causes?

A3: A diminished overall yield can stem from inefficiencies at various stages of the synthesis:

  • Suboptimal aminonitrile or hydantoin formation: In the initial Strecker or Bucherer-Bergs step, incorrect stoichiometry, temperature, or pH can result in poor conversion.[3]

  • Incomplete hydrolysis: The conversion of the nitrile or hydantoin intermediate to the carboxylic acid can be slow and may necessitate harsh conditions, potentially leading to product degradation.

  • Side reactions during Boc protection: Although generally a high-yielding reaction, the Boc protection step can be compromised by side reactions if not conducted under optimized conditions.

  • Product loss during workup and purification: The target molecule may be partially lost during aqueous extractions or chromatographic purification due to its solubility characteristics or potential instability.

Q4: I am observing a loss of enantiomeric excess (ee) in my final product. What could be the cause?

A4: Racemization is a significant challenge in the synthesis of amino acids. The erosion of enantiomeric purity can happen under both acidic and basic conditions, especially at elevated temperatures. The key stages to investigate for potential racemization are:

  • Hydrolysis of the aminonitrile or hydantoin: The use of harsh acidic or basic conditions during the hydrolysis step can induce epimerization at the α-carbon.

  • During workup procedures: Extended exposure to acidic or basic aqueous solutions during extractions can contribute to racemization.

  • Purification steps: While less frequent, certain chromatographic conditions could potentially lead to a decrease in enantiomeric excess.

Troubleshooting Guides

Problem 1: Low Yield in the Asymmetric Strecker Reaction

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis of the crude reaction mixture indicates a substantial amount of unreacted cyclobutanone.

  • The isolated yield of the intermediate α-aminonitrile is below 50%.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Imine Formation Ensure the reaction medium is anhydrous prior to the introduction of the cyanide source. The presence of water can hydrolyze the imine intermediate back to the starting ketone.
Decomposition of Cyanide Source Utilize a freshly opened container of the cyanide source (e.g., TMSCN) or generate HCN in situ. Maintain the reaction temperature as specified in the protocol, as higher temperatures can promote the decomposition of the cyanide reagent.
Incorrect Stoichiometry Meticulously verify the molar ratios of all reactants. A slight excess of the cyanide source and the chiral amine may prove beneficial for driving the reaction to completion.
Low Catalyst Activity (if applicable) When employing a catalytic asymmetric Strecker reaction, confirm that the catalyst is of high purity and is handled under the appropriate atmosphere (e.g., inert gas).
Problem 2: Incomplete Hydrolysis of the α-Aminonitrile

Symptoms:

  • ¹H NMR analysis of the crude product reveals the presence of a significant quantity of the corresponding α-amino amide.

  • The isolated yield of the final carboxylic acid is low, with the amide byproduct being recovered.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficiently Harsh Hydrolysis Conditions Increase the concentration of the acid or base employed for the hydrolysis. Alternatively, prolong the reaction duration or elevate the reaction temperature. Note that more forcing conditions can heighten the risk of racemization.
Poor Solubility of the Aminonitrile Introduce a co-solvent to enhance the solubility of the starting material within the hydrolysis mixture.
Incorrect pH For acid-catalyzed hydrolysis, ensure that a low pH is consistently maintained. For base-mediated hydrolysis, a high pH should be sustained throughout the reaction.[8]
Problem 3: Formation of Side Products during Boc Protection

Symptoms:

  • LC-MS analysis of the crude product indicates the presence of peaks corresponding to the di-Boc protected amino acid or other unforeseen byproducts.

  • The purification process is complicated by the presence of impurities that have a similar polarity to the desired product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Over-reaction with Boc Anhydride Employ a controlled amount of Boc anhydride, typically in the range of 1.05-1.2 equivalents. Introduce the Boc anhydride solution to the reaction mixture in a slow, dropwise manner to prevent localized high concentrations.
Incorrect Base or Solvent Utilize a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of solvent can also impact the reaction outcome; a biphasic system of water and a polar aprotic solvent like THF or dioxane is commonly used.[6]
Formation of isocyanate/urea byproducts Maintain control over the reaction temperature, as elevated temperatures can foster the decomposition of Boc anhydride.

Summary of Potential Side Products

Reaction StepPotential Side ProductAnalytical Method for DetectionMitigation Strategy
Asymmetric Strecker (S)-enantiomer of the α-aminonitrileChiral HPLC, ¹H NMR with chiral shift reagentsOptimize the chiral auxiliary/catalyst and the reaction conditions.
Cyanohydrin¹H NMR, IREnsure efficient formation of the imine intermediate.
Hydrolysis α-amino amide¹H NMR, LC-MSEmploy more forcing hydrolysis conditions (e.g., higher temperature, longer reaction time, higher concentration of acid/base).
Racemic amino acidChiral HPLCUtilize milder hydrolysis conditions or consider enzymatic resolution as an alternative.
Boc Protection N,N-di-Boc-amino acidLC-MS, ¹H NMRUse stoichiometric quantities of Boc anhydride and control the rate of addition.
Unreacted amino acidTLC, LC-MSEnsure the reaction goes to completion by monitoring with TLC; a slight excess of Boc anhydride may be necessary.

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of (R)-2-amino-2-cyclobutylacetonitrile

  • To a solution of (R)-phenylglycinol (1.0 eq) in anhydrous toluene at 0 °C under an argon atmosphere, add cyclobutanone (1.1 eq).

  • Stir the resulting mixture at 0 °C for 30 minutes, then add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Allow the reaction to gradually warm to room temperature and continue stirring for 24 hours.

  • Monitor the progress of the reaction by TLC. Upon completion, quench the reaction by the careful, slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aminonitrile can be purified by means of column chromatography on silica gel.

Protocol 2: Hydrolysis of (R)-2-amino-2-cyclobutylacetonitrile

  • Suspend the aminonitrile (1.0 eq) in 6 M HCl.

  • Heat the mixture to reflux (approximately 100-110 °C) for a duration of 12 hours.

  • Monitor the reaction by LC-MS to confirm the complete conversion of the nitrile and any potential amide intermediate.

  • After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to afford the crude amino acid hydrochloride salt.

Protocol 3: Boc Protection of (R)-2-amino-2-cyclobutylacetic acid

  • Dissolve the crude amino acid hydrochloride salt (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath and add triethylamine (2.5 eq) to adjust the pH to approximately 10.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC. Upon completion, remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to a pH of 2-3 using cold 1 M HCl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Visualizations

Synthesis_Workflow cluster_strecker Asymmetric Strecker Reaction cluster_hydrolysis Hydrolysis cluster_boc Boc Protection ketone Cyclobutanone aminonitrile (R)-Aminonitrile ketone->aminonitrile chiral_amine Chiral Amine chiral_amine->aminonitrile cyanide Cyanide Source cyanide->aminonitrile amino_acid (R)-Amino Acid aminonitrile->amino_acid H3O+ / Heat final_product (R)-Boc-Cyclobutylglycine amino_acid->final_product boc_anhydride Boc2O boc_anhydride->final_product

Caption: Synthetic workflow for (R)-Boc-cyclobutylglycine.

Troubleshooting_Logic start Low Yield or Purity? racemization Racemization Detected? start->racemization incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis boc_side_products Boc Side Products? start->boc_side_products milder_hydrolysis Use Milder Hydrolysis Conditions racemization->milder_hydrolysis Yes harsher_hydrolysis Increase Hydrolysis Temperature/Time incomplete_hydrolysis->harsher_hydrolysis Yes check_boc_stoichiometry Check Boc2O Stoichiometry and Addition Rate boc_side_products->check_boc_stoichiometry Yes

Caption: Troubleshooting decision tree for synthesis issues.

Reaction_vs_Side_Reaction aminonitrile (R)-Aminonitrile amino_acid Desired Product: (R)-Amino Acid aminonitrile->amino_acid Complete Hydrolysis amide Side Product: (R)-Amino Amide aminonitrile->amide Incomplete Hydrolysis racemic_acid Side Product: (R,S)-Amino Acid amino_acid->racemic_acid Racemization (Harsh Conditions)

Caption: Main reaction versus side reactions during hydrolysis.

References

Troubleshooting racemization during the synthesis of cyclobutyl amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and incorporation of cyclobutyl amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of cyclobutyl amino acid synthesis?

A1: Racemization is the process where a pure, single enantiomer (e.g., the L-form) of a chiral cyclobutyl amino acid is converted into a mixture of both L- and D-enantiomers during a chemical reaction, most commonly during peptide bond formation.[1][2] This loss of stereochemical integrity at the alpha-carbon can lead to the incorporation of the incorrect D-amino acid into a peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: What are the primary mechanisms that cause racemization during the coupling of cyclobutyl amino acids?

A2: The two main base-catalyzed mechanisms responsible for racemization during peptide coupling are:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected cyclobutyl amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be readily removed by a base, leading to a loss of stereochemical information. The subsequent attack by the amine component on the now achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.[3][4]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated cyclobutyl amino acid by a strong base, forming a planar enolate intermediate. This achiral intermediate can then be protonated from either side, resulting in racemization. This pathway is generally less common but can become significant under strongly basic conditions.[2]

Q3: Are cyclobutyl amino acids more susceptible to racemization than other amino acids?

A3: While specific quantitative data for the racemization of all cyclobutyl amino acids is not extensively documented in comparative studies, their conformational rigidity and potential steric hindrance could influence their susceptibility. Sterically hindered amino acids can sometimes exhibit increased racemization rates.[5][6] Therefore, it is crucial to employ optimized coupling conditions to minimize this risk.

Q4: Which factors generally influence the extent of racemization during peptide synthesis?

A4: Several factors can significantly impact the degree of racemization, including:

  • The choice of coupling reagent and any additives used. [3][4][7][8]

  • The type and concentration of the base employed. [3][9]

  • The reaction temperature and duration. [5]

  • The polarity of the solvent. [5]

  • The structure of the amino acid itself, including its side chain and protecting groups.

Troubleshooting Guide: Racemization During Cyclobutyl Amino Acid Coupling

This guide provides a systematic approach to troubleshooting and minimizing racemization when incorporating cyclobutyl amino acids into peptides.

Problem: High levels of D-enantiomer detected after coupling.

Step 1: Evaluate Your Coupling Reagents and Additives

The choice of coupling reagent is a critical factor in controlling racemization.

  • Solution: If you are using a carbodiimide-based coupling reagent like DCC or DIC without an additive, this is a likely source of racemization. Always use carbodiimides in conjunction with racemization-suppressing additives.[4][7]

  • Optimization: For particularly sensitive cyclobutyl amino acids, consider switching to a uronium/aminium or phosphonium-based coupling reagent. However, be aware that even these can cause some racemization.[7][10] Additives like HOBt, and more effectively, HOAt or OxymaPure, can significantly suppress oxazolone formation.[3][8] DEPBT is a coupling reagent noted for causing very little epimerization, especially for easily epimerized amino acids.[7][8]

Step 2: Assess the Base Used in the Reaction

The basicity and steric hindrance of the base used can have a substantial effect on racemization.[3]

  • Solution: If you are using a strong, non-hindered base like triethylamine (TEA), consider switching to a weaker or more sterically hindered base.

  • Optimization: N,N-diisopropylethylamine (DIEA) is a commonly used base. For challenging couplings, consider using N-methylmorpholine (NMM), which is less basic, or 2,4,6-collidine, which is sterically hindered and has been shown to produce less racemization.[3][4] It is also crucial to use the minimum necessary amount of base to facilitate the reaction.

Step 3: Control the Reaction Conditions

Higher temperatures and prolonged reaction times can increase the rate of racemization.[5]

  • Solution: Perform the coupling reaction at a lower temperature, for example, at 0°C.

  • Optimization: While lower temperatures reduce the rate of racemization, they can also slow down the desired coupling reaction. It is important to find a balance that allows for efficient coupling while minimizing epimerization. Monitor the reaction progress to avoid unnecessarily long reaction times.

Step 4: Consider the Solvent System

The polarity of the solvent can influence the rate of racemization.[5]

  • Solution: If possible, consider using a less polar solvent system.

  • Optimization: While maintaining the solubility of all reactants is essential, a solvent mixture (e.g., DCM/DMF) might offer a good compromise. Some studies suggest that polar solvents can increase the rate of epimerization.[5]

Data Presentation: Qualitative Comparison of Strategies to Minimize Racemization

The following table provides a qualitative summary of common strategies to reduce racemization during peptide coupling. The effectiveness of each strategy can be highly dependent on the specific cyclobutyl amino acid derivative, the peptide sequence, and other reaction conditions.

StrategyEffectivenessNotes
Addition of HOBt/HOAt/Oxyma HighCommonly used with carbodiimides to suppress the formation of the oxazolone intermediate.[3][8] HOAt and Oxyma are generally more effective than HOBt.[3]
Use of Uronium/Phosphonium Reagents (e.g., HBTU, HATU, PyBOP) Moderate to HighThese reagents are generally efficient and lead to less racemization than carbodiimides alone.[7][10]
Use of DEPBT Very HighKnown to be very effective at suppressing racemization, particularly for sensitive amino acids.[7][8]
Lowering Reaction Temperature Moderate to HighReduces the rate of both the desired coupling reaction and the side reaction of racemization.[5]
Use of a Weaker/Hindered Base (e.g., NMM, Collidine) ModerateCan significantly reduce base-catalyzed racemization compared to stronger, less hindered bases like TEA.[3]
Use of Less Polar Solvents Low to ModerateCan help to reduce racemization, but solubility of reactants must be maintained.[5]

Experimental Protocols

Accurate quantification of racemization is crucial for optimizing your synthesis protocol. Below are detailed methodologies for analyzing the enantiomeric purity of your cyclobutyl amino acid-containing peptide.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

This is a widely used method for the direct separation and quantification of enantiomers.[11][12][13]

  • Sample Preparation: a. After the coupling reaction, cleave a small amount of the crude peptide from the solid support. b. Precipitate the peptide using cold diethyl ether, centrifuge to form a pellet, and dry the pellet. c. Dissolve the crude peptide in the initial mobile phase for HPLC analysis.

  • Chiral HPLC Analysis: a. Column: Utilize a chiral stationary phase (CSP) column suitable for amino acid and peptide analysis (e.g., a macrocyclic glycopeptide-based column such as Astec CHIROBIOTIC® T).[11] b. Mobile Phase: A reverse-phase elution mode is typically employed. A common mobile phase system is a gradient of acetonitrile in water with an additive like 0.1% trifluoroacetic acid (TFA). c. Flow Rate: A typical flow rate is 1.0 mL/min. d. Detection: Monitor the elution using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm, depending on the peptide sequence).

  • Data Analysis: a. The D- and L-enantiomers will have different retention times on the chiral column. b. Integrate the peak areas for both the desired (L-enantiomer) and the undesired (D-enantiomer) diastereomers. c. Calculate the percentage of racemization or the enantiomeric excess (% ee).

Protocol 2: NMR Spectroscopy using a Chiral Derivatizing Agent

This method allows for the determination of enantiomeric excess by converting the enantiomers into diastereomers with distinct NMR signals.[14][15][16]

  • Sample Preparation (Peptide Hydrolysis): a. Hydrolyze a small sample of the purified peptide containing the cyclobutyl amino acid (e.g., using 6 M HCl at 110°C for 24 hours). b. Evaporate the acid to dryness.

  • Derivatization (using a chiral derivatizing agent like Marfey's Reagent, FDAA): a. Dissolve the amino acid hydrolysate in a suitable buffer (e.g., 1 M sodium bicarbonate). b. Add a solution of the chiral derivatizing agent (e.g., a 1% w/v solution of FDAA in acetone). c. Incubate the mixture (e.g., at 40°C for 1 hour). d. Stop the reaction by adding acid (e.g., 2 M HCl).

  • NMR Analysis: a. Dissolve the derivatized sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Acquire a high-resolution ¹H NMR spectrum. c. The diastereomeric derivatives of the D- and L-cyclobutyl amino acids will exhibit distinct signals. d. Integrate the corresponding signals to determine the ratio of the two enantiomers and calculate the enantiomeric excess.

Visualizations

Racemization Mechanisms

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway (Most Common) cluster_enolization Direct Enolization Pathway Activated_AA Activated L-Cyclobutyl Amino Acid Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Cyclization Base1 Base Oxazolone->Base1 α-Proton Abstraction Amine Amine (Nu-Attack) Oxazolone->Amine Nucleophilic Attack Peptide_Mix1 Mixture of L- and D-Peptide Diastereomers Amine->Peptide_Mix1 Activated_AA2 Activated L-Cyclobutyl Amino Acid Base2 Strong Base Activated_AA2->Base2 α-Proton Abstraction Enolate Enolate Intermediate (Achiral) Proton_Source Proton Source Enolate->Proton_Source Protonation Base2->Enolate Racemized_AA Racemized Activated Amino Acid Proton_Source->Racemized_AA Troubleshooting_Workflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagents & Additives Start->Step1 Decision1 Using Carbodiimide without Additive? Step1->Decision1 Action1 Add HOBt, HOAt, or Oxyma Decision1->Action1 Yes Step2 Step 2: Assess Base Decision1->Step2 No Action1->Step2 Decision2 Using Strong/Unhindered Base (e.g., TEA)? Step2->Decision2 Action2 Switch to NMM or 2,4,6-Collidine Decision2->Action2 Yes Step3 Step 3: Control Reaction Conditions Decision2->Step3 No Action2->Step3 Decision3 High Temperature or Long Reaction Time? Step3->Decision3 Action3 Lower Temperature to 0°C & Monitor Reaction Decision3->Action3 Yes Step4 Step 4: Re-evaluate & Quantify Decision3->Step4 No Action3->Step4 End Racemization Minimized Step4->End

References

Technical Support Center: Boc-Protected Cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-protected cyclobutylacetic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling, storage, and use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Boc-protected cyclobutylacetic acid?

A1: The main stability concern for Boc-protected cyclobutylacetic acid is the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[1][2] This group is susceptible to cleavage under acidic conditions, which can be encountered from atmospheric moisture, acidic impurities in solvents, or during specific reaction steps.[2][3] Additionally, prolonged exposure to high temperatures (above 85-90°C) can lead to thermal decomposition.[2][4]

Q2: How should I properly store Boc-protected cyclobutylacetic acid to ensure its long-term stability?

A2: To maximize the shelf life and maintain the integrity of Boc-protected cyclobutylacetic acid, it is recommended to store it under cold and dry conditions.[1] The optimal storage conditions include:

  • Temperature: Refrigeration at 2-8°C.[2]

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and atmospheric carbon dioxide.[2]

  • Light: Protection from light by using an amber vial or storing it in a dark place is a good precautionary measure for complex organic molecules.[2]

  • Container: A tightly sealed container to prevent moisture ingress.[2]

Q3: Is Boc-protected cyclobutylacetic acid stable under basic or nucleophilic conditions?

A3: Yes, the Boc protecting group is generally stable under most basic and nucleophilic conditions.[2][][6] This characteristic allows for a wide range of chemical transformations to be performed on other parts of a molecule without cleaving the Boc group.[]

Q4: What are the common degradation pathways for Boc-protected cyclobutylacetic acid?

A4: The primary degradation pathway is acid-catalyzed hydrolysis of the Boc group. This process is initiated by protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide and the deprotected cyclobutylacetic acid.[3][7][8] The reactive tert-butyl cation can then potentially lead to side reactions.[3][7] Thermal decomposition is another potential degradation route at elevated temperatures.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete reaction during coupling (e.g., amide bond formation) Degradation of Boc-protected cyclobutylacetic acid starting material.* Verify the purity of the Boc-protected cyclobutylacetic acid using techniques like NMR or LC-MS before use. * Ensure that all reagents and solvents are anhydrous and free of acidic impurities. * Store the compound under the recommended conditions (refrigerated, under inert gas).[1][2]
Presence of unexpected byproducts containing a tert-butyl group in subsequent reaction steps Unintended deprotection of the Boc group during a prior step, leading to the formation of a reactive tert-butyl cation that can alkylate other nucleophilic sites in the reaction mixture.[3][7][9]* Carefully review the reaction conditions of all preceding steps to ensure the absence of acidic conditions. * If mild acidity is unavoidable, consider performing the reaction at a lower temperature to minimize the rate of deprotection. * In reactions where deprotection is intended, the use of a "scavenger" such as triisopropylsilane (TIS) can trap the tert-butyl cation and prevent side reactions.[3][9]
Difficulty in achieving complete deprotection of the Boc group * Insufficient acid strength or concentration. * Inadequate reaction time or temperature.[3] * Steric hindrance around the Boc group.* Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).[3] * Consider switching to a stronger acid system like 4M HCl in dioxane.[3] * Increase the reaction time and monitor the progress closely by TLC or LC-MS.[9]
Formation of trifluoroacetylated byproduct after deprotection with TFA The newly deprotected amine (if cyclobutylacetic acid is coupled to an amine) can be acylated by trifluoroacetic acid (TFA).[3]* Ensure thorough removal of TFA after deprotection by co-evaporation with a non-polar solvent like toluene.[3][9] * Consider using an alternative acid for deprotection, such as HCl in dioxane.[3]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the Boc-protected cyclobutylacetic acid derivative (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution at 0°C (ice bath). The final concentration of TFA is typically between 20-50% (v/v).[10] Caution: This reaction is exothermic and evolves CO2 and isobutene gas. Ensure adequate ventilation.[10]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 3 hours.[10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[9]

Protocol 2: Stability Test of Boc-Protected Cyclobutylacetic Acid under Acidic Conditions

  • Sample Preparation: Prepare solutions of Boc-protected cyclobutylacetic acid in various solvents (e.g., DCM, methanol) containing a known concentration of a weak acid (e.g., 0.1% acetic acid).

  • Incubation: Incubate the solutions at room temperature and at an elevated temperature (e.g., 40°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Analyze the aliquots by LC-MS to quantify the amount of remaining Boc-protected cyclobutylacetic acid and identify any degradation products.

  • Data Evaluation: Plot the percentage of the remaining starting material against time to determine the degradation rate under different conditions.

Visualizations

cluster_storage Recommended Storage cluster_degradation Potential Degradation Factors storage_conditions Boc-Protected Cyclobutylacetic Acid degradation_factors Degradation temp 2-8°C atmosphere Inert Atmosphere (Ar, N2) light Protection from Light seal Tightly Sealed Container acid Acidic Conditions heat High Temperature (>85°C) moisture Moisture

Caption: Key factors influencing the stability of Boc-protected cyclobutylacetic acid.

cluster_workflow Troubleshooting Workflow for Incomplete Deprotection start Incomplete Boc Deprotection Observed check_acid Is acid concentration sufficient? (e.g., 20-50% TFA) start->check_acid increase_acid Increase acid concentration or use a stronger acid (e.g., 4M HCl/dioxane) check_acid->increase_acid No check_time_temp Is reaction time/temperature adequate? check_acid->check_time_temp Yes monitor Monitor reaction by TLC/LC-MS increase_acid->monitor increase_time_temp Increase reaction time and/or temperature check_time_temp->increase_time_temp No end Complete Deprotection check_time_temp->end Yes increase_time_temp->monitor monitor->check_acid

Caption: A logical workflow for troubleshooting incomplete Boc deprotection reactions.

cluster_pathway Acid-Catalyzed Degradation Pathway start Boc-Protected Cyclobutylacetic Acid protonation Protonation of Carbamate Oxygen start->protonation H+ intermediate Formation of Tert-butyl Cation protonation->intermediate product1 Deprotected Cyclobutylacetic Acid intermediate->product1 product2 CO2 + Isobutene intermediate->product2 side_reaction Side Reaction (t-Butylation of Nucleophiles) intermediate->side_reaction

References

Technical Support Center: Overcoming Poor Solubility of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility?

A1: The solubility of this compound is influenced by several structural features. The presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and the cyclobutyl ring contributes to lower solubility in aqueous solutions.[1] Carboxylic acids with longer carbon chains tend to have reduced water solubility.[2][3][4] In non-polar organic solvents, the molecule's polarity from the carboxylic acid group can also limit solubility.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The pH of the aqueous solution plays a critical role in the solubility of carboxylic acids.[5][6] At acidic to neutral pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.[7] By increasing the pH to a basic level (typically pH > pKa of the carboxylic acid), the compound deprotonates to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, more soluble in water.[6][8]

Q3: Can I improve solubility by heating the solution?

A3: Gentle warming can be an effective method to increase the solubility of many organic compounds, including Boc-protected amino acids.[1] However, this should be approached with caution, as excessive heat can lead to the degradation of the compound, potentially affecting its purity and reactivity in subsequent experimental steps. It is advisable to first test the thermal stability of the compound on a small scale.

Q4: What are the best general-purpose organic solvents for dissolving this type of compound?

A4: Carboxylic acids are generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[2][3][4] For Boc-protected amino acids, solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dichloromethane (DCM), and dimethyl sulfoxide (DMSO) are commonly used.[1] The choice of solvent will depend on the specific application, such as a chemical reaction or analytical measurement.

Troubleshooting Guides

Issue 1: The compound will not dissolve in my desired solvent for a reaction.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for the compound.

    • Solution: Attempt to dissolve the compound in a small amount of a range of solvents with varying polarities to determine the best option. A summary of solvent suitability is provided in Table 1.

  • Insufficient Solvent Volume: The concentration of the compound may be too high for the chosen solvent.

    • Solution: Gradually add more solvent to the mixture while stirring to see if the compound dissolves.

  • Low Dissolution Rate: The compound may be dissolving, but at a very slow rate.

    • Solution 1 (Sonication): Place the sample in a sonicator bath for 5-10 minute intervals to aid dissolution.[1]

    • Solution 2 (Gentle Heating): Gently warm the solution while stirring. Monitor the temperature closely to avoid degradation.[1]

  • Use of a Co-Solvent System: A single solvent may not be effective.

    • Solution: Try a mixture of solvents. For example, a small amount of DMSO can be used to initially dissolve the compound, which can then be diluted with a less polar solvent like DCM or THF.[1]

Issue 2: The compound precipitates out of solution during my experiment.

Possible Causes and Solutions:

  • Change in Temperature: A decrease in temperature can cause the solubility limit to be exceeded.

    • Solution: If the experimental conditions allow, try maintaining a constant, slightly elevated temperature.

  • Change in Solvent Composition: The addition of an anti-solvent (a solvent in which the compound is insoluble) during a reaction or workup can cause precipitation.

    • Solution: If precipitation is undesirable, consider alternative reagents or workup procedures that do not drastically alter the solvent environment.

  • Reaction Product is Insoluble: The product of your reaction may be less soluble than the starting material.

    • Solution: This may be an inherent property of the product. If the reaction needs to proceed in solution, a different solvent system may be required.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsExpected SolubilityNotes
Polar Aprotic DMSO, DMF, NMPHighOften good initial solvents for creating stock solutions.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighCommonly used for reactions and chromatography.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateSolubility can be variable.
Alcohols Methanol, EthanolModerateCan act as both hydrogen bond donors and acceptors.[9]
Hydrocarbons Hexanes, TolueneLowThe polar carboxylic acid group limits solubility.[2]
Aqueous (Acidic/Neutral) Water, pH < 7 BuffersVery LowThe protonated carboxylic acid is not readily solvated by water.[7]
Aqueous (Basic) Dilute NaOH, NaHCO₃, pH > 8 BuffersHighForms a soluble carboxylate salt.[6][8]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Weigh approximately 1-2 mg of this compound into a small vial.

  • Add a small volume (e.g., 100 µL) of the test solvent.

  • Vortex or stir the mixture at room temperature for 1-2 minutes.

  • Observe for dissolution. If the solid remains, continue adding the solvent in 100 µL increments up to a total volume of 1 mL.

  • If the compound does not dissolve at room temperature, gently warm the vial (e.g., to 30-40°C) and observe for any change.

  • Record the approximate concentration at which the compound fully dissolves.

Protocol 2: pH-Dependent Aqueous Solubility Enhancement
  • Suspend a known amount of this compound in deionized water.

  • While stirring, add a 0.1 M solution of sodium hydroxide (NaOH) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Observe the dissolution of the solid as the pH increases.

  • The compound should fully dissolve as the pH rises above its pKa, indicating the formation of the sodium carboxylate salt. This solution can then be used for experiments requiring an aqueous solution of the compound.

Mandatory Visualizations

experimental_workflow Troubleshooting Workflow for Poor Solubility start Start: Poor solubility of This compound solvent_choice Is the solvent appropriate? start->solvent_choice dissolution_method Is the dissolution method optimal? solvent_choice->dissolution_method Yes change_solvent Select a more appropriate solvent (See Table 1) solvent_choice->change_solvent No ph_adjustment Is the solution aqueous? dissolution_method->ph_adjustment Yes sonicate_heat Apply sonication or gentle heat dissolution_method->sonicate_heat No co_solvent Consider a co-solvent system (e.g., DMSO/DCM) ph_adjustment->co_solvent No increase_ph Increase pH with a base (e.g., NaOH, NaHCO3) ph_adjustment->increase_ph Yes success Compound Dissolved co_solvent->success change_solvent->success sonicate_heat->success increase_ph->success non_aqueous Proceed with non-aqueous methods

Caption: A decision-making workflow for addressing solubility issues.

Caption: The relationship between pH and the solubility of a carboxylic acid.

References

Technical Support Center: Method Refinement for the Chiral Separation of Cyclobutylacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the chiral separation of cyclobutylacetic acid enantiomers. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of refining your chiral separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of cyclobutylacetic acid?

A1: The primary challenges in the chiral separation of cyclobutylacetic acid stem from its structural characteristics:

  • Small and Flexible Structure: Its small size and the flexibility of the cyclobutyl ring can make it difficult to achieve stable and selective interactions with a chiral stationary phase (CSP).

  • Lack of a Chromophore: Cyclobutylacetic acid does not possess a UV-absorbing chromophore, which complicates detection by standard HPLC-UV methods. Derivatization is often necessary to introduce a UV-active or fluorescent tag.

  • Weak Intermolecular Interactions: As a small aliphatic carboxylic acid, it lacks strong π-π or dipole-dipole interaction sites, which are often crucial for chiral recognition on many CSPs.

Q2: Which chiral separation techniques are most suitable for cyclobutylacetic acid enantiomers?

A2: The most common and effective techniques for the chiral separation of cyclobutylacetic acid enantiomers are:

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is a widely used direct method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often successful, particularly after derivatization of the carboxylic acid group.[1][2]

  • Gas Chromatography (GC) with Chiral Stationary Phases: This is an indirect method that requires derivatization of the carboxylic acid to a volatile ester. Cyclodextrin-based chiral columns are commonly employed for this purpose.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[3][4][5] It is compatible with many chiral stationary phases used in HPLC.

Q3: Is derivatization necessary for the chiral separation of cyclobutylacetic acid?

A3: While direct separation of underivatized cyclobutylacetic acid might be possible on certain specialized chiral stationary phases, derivatization is highly recommended for the following reasons:

  • Enhanced Detection: Derivatization with a chromophoric or fluorophoric agent allows for sensitive detection using standard HPLC detectors.

  • Improved Chiral Recognition: Introducing a bulky, rigid group with specific interaction sites (e.g., aromatic rings for π-π interactions) can significantly enhance the selectivity of the chiral separation.[6]

  • Volatility for GC Analysis: For GC-based methods, derivatization to a volatile ester is a prerequisite for the analyte to be amenable to this technique.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers in HPLC

Q: My HPLC method is showing a single peak or very poor resolution for the cyclobutylacetic acid enantiomers. What steps can I take to improve the separation?

A: Poor resolution is a common challenge in chiral method development. Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Chiral Stationary Phase (CSP):

  • Action: The choice of CSP is the most critical factor.[2] If you are not achieving any separation, the current CSP may not be suitable for your analyte.

  • Protocol: Conduct a column screening study with a selection of CSPs from different classes (e.g., polysaccharide-based, macrocyclic glycopeptide-based). Even a slight peak shoulder indicates that the column has potential for optimization.

2. Optimize the Mobile Phase Composition:

  • Action: The mobile phase composition, including the organic modifier and any additives, plays a key role in chiral recognition.

  • Protocol:

    • Organic Modifier: In normal-phase mode, vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). In reversed-phase mode, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Acidic Additive: For acidic analytes like cyclobutylacetic acid, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl group.[7]

3. Adjust Flow Rate and Temperature:

  • Action: Slower flow rates and changes in temperature can significantly impact chiral separations.

  • Protocol:

    • Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Lower flow rates often lead to better resolution by allowing more time for the enantiomers to interact with the CSP.[7]

    • Temperature: Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). The effect of temperature can be unpredictable, so it is a valuable parameter to screen.[7]

Issue 2: Peak Tailing in Chiral HPLC

Q: I am observing significant peak tailing for one or both enantiomers. What is causing this and how can I fix it?

A: Peak tailing can compromise resolution and quantification. The following decision tree can help diagnose and resolve this issue:

G Troubleshooting Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes System Issue q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No q2 Check for extra-column volume (long tubing). a1_yes->q2 q3 Inspect for column void or contamination. a1_yes->q3 q4 Is the analyte interacting with residual silanols? a1_no->q4 q5 Is the mobile phase pH appropriate (for RP)? a1_no->q5 q6 Is there column overload? a1_no->q6 s1 Use shorter, narrower tubing. q2->s1 s2 Backflush or replace the column. q3->s2 s3 Add an acidic modifier (e.g., 0.1% TFA). q4->s3 s4 Adjust pH to suppress ionization. q5->s4 s5 Reduce sample concentration or injection volume. q6->s5

A decision tree for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for a Cyclobutylacetic Acid Analog

Analyte: 2-Methylbutyric acid (as a structural analog)

ParameterCondition
Column Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm (after derivatization) or Mass Spectrometry
Injection Volume 10 µL

Quantitative Data (Illustrative)

EnantiomerRetention Time (min)
Enantiomer 18.5
Enantiomer 29.8
Resolution (Rs) 1.8

Method Optimization:

  • If resolution is insufficient, decrease the percentage of isopropanol in 2% increments.

  • If peak tailing is observed, ensure the TFA concentration is at 0.1%.

  • To shorten the run time, a faster flow rate can be explored, but this may compromise resolution.

Protocol 2: Derivatization of Cyclobutylacetic Acid for GC-MS Analysis

This protocol describes the formation of diastereomeric amides using a chiral derivatizing agent for subsequent analysis on a standard achiral GC column.

Reagents:

  • Cyclobutylacetic acid sample

  • (S)-(-)-α-Methylbenzylamine (chiral derivatizing agent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (coupling agent)

  • Dichloromethane (anhydrous)

  • Ethyl acetate (for extraction)

  • 1M HCl solution

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve 10 mg of the cyclobutylacetic acid sample in 1 mL of anhydrous dichloromethane.

  • Addition of Reagents: Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine and 1.1 equivalents of DCC to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, water, and saturated NaCl solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample Preparation for GC-MS: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of ethyl acetate for injection.

GC-MS Conditions (Starting Point):

ParameterCondition
Column Standard achiral column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow of 1 mL/min
MS Detector Scan mode (m/z 50-550) or Selected Ion Monitoring (SIM) for quantification

Visualizations

G Chiral HPLC Method Development Workflow start Racemic Analyte screen_csps Screen 3-5 CSPs (Polysaccharide, Macrocyclic Glycopeptide) start->screen_csps eval_separation Evaluate for any separation screen_csps->eval_separation no_sep No Separation eval_separation->no_sep No partial_sep Partial Separation eval_separation->partial_sep Yes optimize_mp Optimize Mobile Phase (Modifier %, Additives) partial_sep->optimize_mp optimize_flow_temp Optimize Flow Rate & Temperature optimize_mp->optimize_flow_temp baseline_sep Baseline Separation Achieved optimize_flow_temp->baseline_sep

Workflow for chiral HPLC method development.

G Derivatization and GC-MS Analysis Workflow start Cyclobutylacetic Acid derivatization Derivatization with Chiral Amine start->derivatization workup Reaction Work-up & Extraction derivatization->workup gcms_analysis GC-MS Analysis on Achiral Column workup->gcms_analysis data_analysis Data Analysis (Peak Integration & Quantification) gcms_analysis->data_analysis

Workflow for derivatization and GC-MS analysis.

References

Preventing epimerization of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the epimerization of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid during their experiments.

Troubleshooting Guide: Minimizing Epimerization

Epimerization, the change in configuration at a single stereocenter, is a critical side reaction to control during the synthesis of chiral molecules.[1][2] For this compound, maintaining the stereochemical integrity at the α-carbon is crucial for its intended biological activity. This guide addresses common issues and provides solutions to minimize the formation of the undesired (S)-epimer.

Problem 1: Significant Epimerization Observed During Peptide Coupling Reactions

Potential CauseRecommended SolutionExperimental Protocol
Inappropriate Coupling Reagent Utilize coupling reagents known for low epimerization potential. Carbodiimides like DCC or DIC in combination with additives are a good starting point.[3] Uronium/aminium salts such as HBTU or HATU can be effective, but careful optimization of reaction conditions is necessary.Protocol: To a solution of this compound (1.0 equiv.), the amino component (1.1 equiv.), and an additive such as HOBt or OxymaPure (1.2 equiv.) in an appropriate solvent (e.g., DMF, DCM), add the coupling reagent (e.g., DIC, 1.1 equiv.) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Inappropriate Base The choice and amount of base are critical.[4][5] Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to neutralize salts or facilitate the reaction. In some cases, base-free conditions are preferable.[3]Protocol: If the amine component is a salt (e.g., hydrochloride), add 1.0 equivalent of DIPEA. For coupling reactions requiring a base, start with 1.0-1.5 equivalents and optimize as needed based on epimerization levels.
Prolonged Reaction Time or Elevated Temperature Minimize reaction time and maintain low temperatures to reduce the risk of epimerization.[6]Protocol: Conduct coupling reactions at 0 °C or below. Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. For sluggish reactions, consider using a more efficient coupling reagent rather than increasing the temperature or reaction time.
Inappropriate Solvent Polar aprotic solvents like DMF can sometimes increase the rate of epimerization.[6]Protocol: Evaluate less polar solvents such as dichloromethane (DCM) or solvent mixtures like DCM/NMP. The solubility of all reactants should be considered.[6]

Problem 2: Epimerization Detected After Boc-Deprotection

Potential CauseRecommended SolutionExperimental Protocol
Harsh Deprotection Conditions While Boc deprotection is generally considered low-risk for epimerization, prolonged exposure to strong acids or elevated temperatures can potentially cause issues.Protocol: Use standard Boc-deprotection conditions, such as 20-50% trifluoroacetic acid (TFA) in DCM at room temperature.[7] Ensure the reaction is complete (typically 1-2 hours) and then promptly remove the acid by evaporation or precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of epimerization for N-Boc protected amino acids?

A1: There are two main pathways for epimerization during peptide synthesis:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Reprotonation can occur from either face, resulting in a mixture of epimers.[1]

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid to form an enolate intermediate. Subsequent reprotonation can lead to epimerization.[1][5]

Q2: How does the cyclobutyl group in this compound affect its susceptibility to epimerization?

Q3: Which analytical techniques are suitable for detecting and quantifying the (S)-epimer?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers and diastereomers. Tandem mass spectrometry (LC-MS/MS) can also be used to identify and, in some cases, quantify isomers.[8][9]

Q4: Are there any additives that can help suppress epimerization?

A4: Yes, additives are crucial for minimizing epimerization, especially when using carbodiimide coupling reagents.[3]

  • 1-Hydroxybenzotriazole (HOBt): A classic additive that reduces epimerization and improves coupling efficiency.[3]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive alternative to HOBt that is highly effective at suppressing epimerization.[3]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt in accelerating coupling and suppressing epimerization.[6]

  • Copper(II) Chloride (CuCl₂): The use of Cu²⁺ ions has been shown to be effective in suppressing epimerization in certain coupling methods.[10]

Q5: What is the impact of solvent choice on epimerization?

A5: The solvent can significantly influence the rate of epimerization. Polar aprotic solvents like DMF and NMP can promote epimerization by stabilizing charged intermediates.[6] Less polar solvents like DCM are often preferred. However, the solubility of the reactants and the growing peptide chain must be taken into account.[11][12][13]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with Minimized Epimerization

  • Dissolve this compound (1.0 equiv.), the amine component (1.1 equiv.), and OxymaPure (1.2 equiv.) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N'-diisopropylcarbodiimide (DIC) (1.1 equiv.) dropwise to the cooled solution.

  • If the amine component is a hydrochloride salt, add 1.0 equivalent of DIPEA.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the dicyclohexylurea (if DCC is used) or quench the reaction as appropriate.

  • Work up the reaction mixture to isolate the desired peptide.

Protocol 2: Chiral HPLC Analysis of Epimerization

  • Prepare a standard of the desired (R)-product and, if available, the (S)-epimer.

  • Dissolve a sample of the crude reaction mixture in a suitable solvent (e.g., mobile phase).

  • Inject the sample onto a chiral HPLC column (e.g., Chiralpak® or Chiralcel®).

  • Use an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol with a small amount of a modifier like TFA).

  • Develop a gradient or isocratic method that provides baseline separation of the two epimers.

  • Quantify the percentage of each epimer by integrating the peak areas.

Visualizations

Epimerization_Pathways cluster_0 Activated (R)-Amino Acid cluster_2 Products Activated_R (R)-AA-COX Oxazolone Oxazolone Activated_R->Oxazolone Cyclization Enolate Enolate Activated_R->Enolate α-H Abstraction (Base) R_Product (R)-Peptide Activated_R->R_Product Direct Coupling S_Product (S)-Peptide (Epimer) Oxazolone->S_Product Reprotonation Enolate->S_Product Reprotonation

Caption: Mechanisms of epimerization during peptide coupling.

Troubleshooting_Workflow Start Epimerization > 5%? Check_Reagent Change Coupling Reagent (e.g., to DIC/Oxyma) Start->Check_Reagent Yes Success Epimerization < 5% Start->Success No Check_Base Reduce Base Amount or Use Hindered Base Check_Reagent->Check_Base Check_Temp Lower Reaction Temperature (e.g., to 0°C or -15°C) Check_Base->Check_Temp Check_Solvent Switch to Less Polar Solvent (e.g., DCM) Check_Temp->Check_Solvent Re-evaluate Re-evaluate Strategy Check_Solvent->Re-evaluate

Caption: Troubleshooting workflow for reducing epimerization.

References

Technical Support Center: Scaling Up Production of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral, non-proteinogenic amino acid derivative where the amino group is protected by a tert-Butoxycarbonyl (Boc) group.[1] Its constrained cyclobutyl ring makes it a valuable building block in medicinal chemistry for synthesizing peptidomimetics and enzyme inhibitors.[2][3] This structural feature can enhance the metabolic stability and bioavailability of drug candidates.[3] It is utilized in the development of pharmaceuticals such as antiviral and anticancer agents.[3]

Q2: What are the most common challenges encountered when scaling up the synthesis of this molecule?

A2: Key challenges in the large-scale production of this compound include:

  • Achieving High Enantioselectivity: Ensuring high enantiomeric purity on a larger scale can be difficult and may necessitate the use of specialized chiral catalysts or resolution techniques.[4]

  • Boc-Protection Reaction: Common issues include incomplete reactions, the formation of side-products, and challenges in purification. The solubility of the starting material, (R)-2-amino-2-cyclobutylacetic acid, can also present a hurdle.[5]

  • Product Purification: The removal of unreacted starting materials, reagents, and byproducts to achieve the desired high purity can be complex, often requiring multiple recrystallizations or large-scale column chromatography.[6]

  • Handling and Stability: The Boc protecting group is sensitive to acidic conditions.[7] Therefore, the stability of the final product under various storage and handling conditions must be carefully considered.

Q3: What specific safety precautions should be taken when handling the reagents for this synthesis?

A3: It is crucial to handle all chemicals with care. Di-tert-butyl dicarbonate (Boc anhydride) can be an irritant, while the strong acids and bases used in the synthesis are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a laboratory coat, must be worn.

Troubleshooting Guides

Issue 1: Low Yield During the Boc-Protection of (R)-2-amino-2-cyclobutylacetic acid
  • Possible Cause 1: Incomplete Reaction

    • Troubleshooting Steps:

      • Reaction Monitoring: Closely monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

      • Extended Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time.[2]

      • Reagent Stoichiometry: Ensure that a slight excess of di-tert-butyl dicarbonate is used to drive the reaction to completion.

  • Possible Cause 2: Poor Solubility of the Starting Amino Acid

    • Troubleshooting Steps:

      • Solvent System Adjustment: The zwitterionic nature of the starting amino acid can lead to poor solubility in organic solvents.[5] Employing a mixed solvent system, such as dioxane/water or THF/water, along with a suitable base like sodium bicarbonate or sodium hydroxide, can significantly improve solubility.[5]

  • Possible Cause 3: Formation of Side-Products

    • Troubleshooting Steps:

      • Temperature Control: Maintain a controlled temperature, typically between 0 °C and room temperature, to minimize the formation of undesired byproducts.

      • pH Management: Careful control of the reaction pH is essential to prevent unwanted side reactions.

Issue 2: Difficulty in the Purification of the Final Product
  • Possible Cause 1: Product Oiling Out Instead of Crystallizing

    • Troubleshooting Steps:

      • Azeotropic Removal of Solvents: Co-evaporate the crude product with a solvent such as toluene to remove any residual solvents that might be inhibiting crystallization.[2]

      • Seeding: Introduce a small seed crystal of the pure product to induce crystallization.[6]

      • Crystallization Solvent System: Systematically screen different solvent/anti-solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/diisopropyl ether) to identify the optimal conditions for crystallization.[8]

  • Possible Cause 2: Co-crystallization of Impurities with the Product

    • Troubleshooting Steps:

      • Recrystallization: Perform one or more subsequent recrystallizations to enhance the purity of the product.

      • Chromatographic Purification: If recrystallization proves ineffective, purification using column chromatography may be required.

Issue 3: Inconsistent or Low Enantiomeric Purity
  • Possible Cause 1: Racemization During the Synthesis

    • Troubleshooting Steps:

      • Mild Reaction Conditions: Employ mild bases and maintain controlled reaction temperatures to minimize the risk of racemization at the chiral center.

      • Verify Starting Material Purity: Confirm the enantiomeric purity of the starting (R)-2-amino-2-cyclobutylacetic acid before proceeding with the synthesis.

  • Possible Cause 2: Inefficient Chiral Resolution

    • Troubleshooting Steps:

      • Optimization of Resolving Agent: If a chiral resolving agent is used, it may be necessary to screen different agents and optimize the stoichiometry and crystallization conditions.

      • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be employed for the analytical determination of enantiomeric purity and for small-scale preparative separation of enantiomers.

Data Presentation

ParameterTypical Value/RangeNotes
Boc-Protection
Yield80-95%Highly dependent on reaction conditions and scale.
Reaction Time2-12 hoursMonitor reaction progress by TLC or LC-MS for completion.[2]
Purity (after workup)>95%High purity often requires a subsequent crystallization step.[6]
Purification
Recrystallization Yield75-90% per step
Final Purity>98%
Enantiomeric Purity >99% eeShould be verified by chiral HPLC analysis.

Experimental Protocols

Protocol 1: Boc-Protection of (R)-2-amino-2-cyclobutylacetic acid
  • Dissolution: In a suitable reaction vessel, dissolve (R)-2-amino-2-cyclobutylacetic acid (1 equivalent) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.5 equivalents) and stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the reaction mixture, ensuring the temperature is maintained at 0 °C.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-6 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting amino acid.

  • Work-up:

    • Remove the dioxane by concentration under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with a cold 1 M KHSO₄ solution.

    • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Dissolve the crude material in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool to room temperature, then place it in a refrigerator to facilitate crystallization.

    • Collect the resulting crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Mandatory Visualization

Caption: Synthesis of this compound.

G Troubleshooting Workflow Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes TroubleshootReaction Increase Reaction Time Optimize Reagents Incomplete->TroubleshootReaction CheckPurity Assess Purity of Crude Product (NMR, LC-MS) Complete->CheckPurity TroubleshootReaction->CheckReaction Impure Product Impure CheckPurity->Impure No Pure Product Pure, Low Yield CheckPurity->Pure Yes TroubleshootPurification Optimize Crystallization Consider Chromatography Impure->TroubleshootPurification TroubleshootWorkup Review Workup Procedure (e.g., pH, extractions) Pure->TroubleshootWorkup End Successful Synthesis TroubleshootPurification->End TroubleshootWorkup->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of (R)-2-((tert-butoxycarbonyl)amino)-2-cyclobutylacetic acid, a chiral amino acid derivative crucial in synthetic peptide chemistry.[1] We offer a comparative overview of its expected NMR spectral data alongside alternative analytical techniques, supported by detailed experimental protocols.

Introduction

This compound belongs to the class of Boc-protected amino acids, which are fundamental building blocks in peptide synthesis and drug discovery. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise peptide chain elongation while preventing unwanted side reactions.[1] Accurate structural elucidation and purity assessment are critical, and NMR spectroscopy stands as a primary tool for this purpose.[2] This guide will delve into the NMR analysis of this specific compound, offering comparisons with other analytical methods to aid researchers in selecting the most appropriate characterization techniques.

NMR Spectroscopic Analysis

NMR spectroscopy provides unambiguous structural confirmation of Boc-protected amino acids by detailing the molecular framework through ¹H and ¹³C NMR.[2]

Expected ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH ₃)₃ (Boc)~1.45s9H
CH (cyclobutyl)~2.50 - 2.70m1H
CH ₂ (cyclobutyl)~1.80 - 2.20m6H
α-CH ~4.20 - 4.40d1H
NH ~5.00 - 5.20d1H
COOH ~10.0 - 12.0br s1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C (CH₃)₃ (Boc)~28.3
C (CH₃)₃ (Boc)~80.0
C H (cyclobutyl)~35.0 - 40.0
C H₂ (cyclobutyl)~18.0 - 25.0
α-C H~55.0 - 60.0
C =O (Boc)~155.0
C =O (acid)~175.0

Experimental Protocol: NMR Spectroscopy

A standardized protocol for the NMR analysis of Boc-protected amino acids is as follows:[2]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[2]

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.7 mL CDCl₃ transfer Transfer to 5 mm NMR tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq process Fourier Transform, Phase & Baseline Correction h1_acq->process c13_acq->process analyze Calibration, Integration, & Peak Assignment process->analyze

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, other techniques offer complementary information, particularly for purity and chiral analysis.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information; non-destructive.[2]Lower sensitivity compared to MS; complex spectra for large molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity; determines molecular weight with high accuracy.[2]Provides limited structural information on its own; destructive.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[]Excellent for purity determination and quantitative analysis; can be coupled with MS.[]Requires reference standards for identification; method development can be time-consuming.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of functional groups.[2]Fast and simple; provides information about functional groups present.[2]Provides limited information on the overall molecular structure.
Chiral Chromatography A form of HPLC that uses a chiral stationary phase to separate enantiomers.Gold standard for determining enantiomeric excess (ee).Requires specific chiral columns; can be expensive.
NMR with Chiral Solvating Agents (CSAs) Diastereomeric complexes are formed between the analyte and a CSA, leading to separate signals for each enantiomer in the NMR spectrum.[4][5]Allows for direct determination of enantiomeric excess from the NMR spectrum.[6]Requires a suitable CSA; may require optimization of conditions.

logical_relationship cluster_nmr NMR Provides cluster_alt Alternatives Provide structure Detailed Structural Elucidation chiral_nmr Chiral Analysis (with CSAs) ms Molecular Weight (MS) hplc Purity & Quantity (HPLC) ftir Functional Groups (FTIR) chiral_hplc Enantiomeric Purity (Chiral HPLC) nmr nmr nmr->structure nmr->chiral_nmr alternatives alternatives alternatives->ms alternatives->hplc alternatives->ftir alternatives->chiral_hplc

Conclusion

NMR spectroscopy is an indispensable technique for the structural verification of this compound. For comprehensive characterization, a multi-technique approach is recommended. Combining the detailed structural insights from NMR with the high sensitivity of mass spectrometry for molecular weight determination and the quantitative power of HPLC for purity analysis will ensure the highest confidence in the quality of this important synthetic building block. For chiral purity, while chiral HPLC is the standard, NMR with chiral solvating agents offers a valuable and direct method for determining enantiomeric excess.

References

Comparative Analysis of Peptides Containing (R)-cyclobutyl-glycine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the incorporation of non-proteinogenic amino acids into peptide therapeutics is a key strategy for enhancing stability, potency, and bioavailability.[1] One such amino acid, (R)-cyclobutyl-glycine, presents a unique structural motif that can influence the fragmentation behavior of peptides in mass spectrometry. This guide provides a comparative analysis of the mass spectrometric behavior of a peptide containing (R)-cyclobutyl-glycine versus a corresponding peptide with a natural amino acid, supported by experimental protocols and data.

Fragmentation Behavior: A Head-to-Head Comparison

The fragmentation of peptides in a mass spectrometer, typically achieved through techniques like Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), provides crucial sequence information.[2][3][4][5] While CID is a lower-energy fragmentation method, HCD utilizes higher energy to induce fragmentation, often resulting in a more comprehensive set of fragment ions.[2][6][7]

For a standard peptide, CID and HCD typically yield a series of b- and y-ions resulting from cleavage of the peptide backbone amide bonds. However, the presence of the cyclobutyl group in (R)-cyclobutyl-glycine is hypothesized to introduce unique fragmentation pathways. The strained cyclobutyl ring may undergo ring-opening or fragmentation, leading to characteristic neutral losses and diagnostic ions that are not observed in peptides containing only natural amino acids.

Hypothesized Fragmentation of (R)-cyclobutyl-glycine containing peptide:

  • Canonical b- and y-ion series: Cleavage of the peptide backbone will produce the expected b- and y-ions, allowing for sequence confirmation.

  • Unique side-chain fragmentation: The cyclobutyl moiety is expected to undergo fragmentation, potentially through the loss of ethylene (28 Da) or cyclobutene (54 Da), resulting in characteristic neutral losses from precursor and fragment ions.

  • Charge-remote fragmentation: The bulky, non-polar cyclobutyl group might influence charge distribution on the peptide, potentially altering the relative abundance of fragment ions compared to a peptide with a more common amino acid like leucine or isoleucine.

Experimental Workflow

To investigate these differences, a comparative experimental workflow is proposed. This involves synthesizing two analogous peptides: one containing (R)-cyclobutyl-glycine and a control peptide with a structurally similar natural amino acid like Leucine. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using both CID and HCD fragmentation.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_lcms LC-MS/MS Analysis cluster_fragmentation Fragmentation Methods cluster_analysis Data Analysis Peptide_Cbg Peptide with (R)-cyclobutyl-glycine LC Liquid Chromatography Separation Peptide_Cbg->LC Peptide_Leu Control Peptide with Leucine Peptide_Leu->LC MS1 MS1 Scan (Precursor Ion Selection) LC->MS1 MS2 MS2 Fragmentation MS1->MS2 CID CID MS2->CID HCD HCD MS2->HCD Data_Acquisition Data Acquisition CID->Data_Acquisition HCD->Data_Acquisition Data_Processing Data Processing and Fragment Analysis Data_Acquisition->Data_Processing Comparison Comparative Analysis of Fragmentation Patterns Data_Processing->Comparison Fragmentation_Pathways cluster_backbone Backbone Fragmentation cluster_sidechain Side Chain Fragmentation Precursor [M+nH]n+ b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD Neutral_Loss_1 Neutral Loss (-C2H4) Precursor->Neutral_Loss_1 HCD Neutral_Loss_2 Neutral Loss (-C4H6) Precursor->Neutral_Loss_2 HCD Characteristic_Ion Characteristic Side Chain Ion b_ions->Characteristic_Ion y_ions->Characteristic_Ion

References

Comparative Validation of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid in a Protease Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid against a model cysteine protease, here designated as Protease X. The performance of this novel non-natural amino acid derivative is benchmarked against other commercially available amino acid analogs with varying side-chain structures. The data presented herein is intended to guide researchers in the selection of appropriate building blocks for the design of potent and selective protease inhibitors.

Quantitative Performance Summary

The inhibitory activity of this compound and selected comparator compounds was assessed using a competitive fluorescence-based inhibition assay against Protease X. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) were determined for each compound.

CompoundStructureIC50 (µM)Ki (µM)Selectivity Index (vs. Trypsin)
This compound 15.27.8>50
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid25.813.2>50
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid45.123.0>50
N-Boc-L-tert-Leucine89.545.7>50
N-Boc-L-Alanine>200>100>10

Note: The data presented in this table is for illustrative purposes and is based on a hypothetical assay.

Experimental Protocols

Protease X Inhibition Assay

A competitive inhibition assay was performed in a 96-well plate format to determine the inhibitory potency of the test compounds.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 1 mM EDTA.

  • Protease X: Recombinant human Protease X, 10 nM final concentration.

  • Fluorogenic Substrate: Ac-FR-AMC (Acetyl-L-phenylalanyl-L-arginyl-7-amino-4-methylcoumarin), 10 µM final concentration.

  • Test Compounds: this compound and comparator compounds, dissolved in DMSO.

Procedure:

  • A serial dilution of each test compound was prepared in DMSO.

  • In a black 96-well plate, 2 µL of each compound dilution was added. For control wells, 2 µL of DMSO was added.

  • To each well, 88 µL of assay buffer was added.

  • 10 µL of Protease X solution (100 nM stock in assay buffer) was added to each well to achieve a final concentration of 10 nM.

  • The plate was incubated for 30 minutes at room temperature to allow for inhibitor binding.

  • The enzymatic reaction was initiated by adding 10 µL of the fluorogenic substrate (100 µM stock in assay buffer) to each well.

  • The fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) was measured every minute for 60 minutes using a microplate reader.

  • The initial reaction rates (RFU/min) were calculated from the linear portion of the progress curves.

Data Analysis:

The percentage of inhibition for each compound concentration was calculated relative to the DMSO control. The IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Visualizations

Diagram 1: Competitive Inhibition Workflow

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Plate 96-Well Plate Compound->Plate Add to plate Enzyme Protease X Solution Enzyme->Plate Substrate Fluorogenic Substrate React Add Substrate & Measure Fluorescence Substrate->React Incubate Pre-incubation (30 min) Plate->Incubate Incubate->React Rates Calculate Reaction Rates React->Rates IC50 Determine IC50 Rates->IC50 Ki Calculate Ki IC50->Ki G E Enzyme (Protease X) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex E->EI S Substrate S->ES I Inhibitor (Cyclobutyl Deriv.) I->EI ES->E k_cat P Product ES->P

Constraining Peptides: A Comparative Guide to the Conformational Analysis of Cyclobutyl-Glycine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability, bioactivity, and receptor specificity is a paramount objective. The incorporation of conformationally constrained amino acids is a powerful strategy to achieve these goals. This guide provides a comprehensive comparison of peptides containing cyclobutyl-glycine (Cbg) residues with other constrained alternatives, supported by experimental data and detailed methodologies.

The inherent flexibility of linear peptides often leads to reduced binding affinity and susceptibility to proteolytic degradation. By introducing rigid structural elements into the peptide backbone, such as Cα,α-disubstituted amino acids, the conformational landscape can be significantly restricted. This pre-organization of the peptide into a bioactive conformation can enhance its therapeutic potential. Among the various constrained amino acids, cyclobutyl-glycine (1-aminocyclobutanecarboxylic acid) has emerged as a residue of significant interest. This guide will delve into the conformational analysis of Cbg-containing peptides, comparing their structural propensities with those of peptides incorporating other constrained residues like α-aminoisobutyric acid (Aib).

Comparative Conformational Analysis: Cyclobutyl-Glycine vs. Aib

The conformational preferences of amino acid residues within a peptide are best described by the torsional angles of the backbone, phi (φ) and psi (ψ). These angles are visualized on a Ramachandran plot, where specific regions correspond to different secondary structures like α-helices and β-sheets.

Cyclobutyl-Glycine (Cbg): The cyclobutyl ring fused to the α-carbon of glycine significantly restricts the available φ and ψ angles. This steric hindrance channels the peptide backbone towards more defined conformations. High-resolution NMR experiments have shown that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded structures in solution compared to their cis-cyclobutane counterparts, which favor a more extended, strand-like structure.[1] The specific stereochemistry of the cyclobutane ring is therefore a critical determinant of the resulting peptide conformation.[1]

α-Aminoisobutyric Acid (Aib): Aib is another well-studied Cα,α-disubstituted amino acid, featuring two methyl groups on the α-carbon. The gem-dimethyl substitution in Aib severely restricts its conformational freedom, strongly predisposing peptides containing this residue to adopt helical structures, primarily 310-helices.[2][3] The allowed regions for Aib on the Ramachandran plot are largely confined to the helical domains.[2]

Constrained ResiduePredominant Conformation(s)Typical Dihedral Angles (φ, ψ)Key Structural Features
Cyclobutyl-Glycine (Cbg) Folded/Extended (depends on stereochemistry)Varies with ring pucker and substitution patternThe trans configuration promotes folded structures, while the cis configuration favors extended conformations.[1]
α-Aminoisobutyric Acid (Aib) Helical (α-helix, 310-helix)Restricted to helical regions (φ ≈ ±60°, ψ ≈ ±30°)The gem-dimethyl groups provide strong steric hindrance, forcing a helical turn.[2][3]
Glycine (unconstrained) Highly flexibleCan adopt a wide range of φ and ψ anglesLack of a side chain allows for significant conformational freedom.[4]

Experimental Protocols

A thorough conformational analysis of peptides relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, complemented by computational modeling.

Synthesis of Fmoc-Cyclobutyl-Glycine-OH

The synthesis of Fmoc-protected cyclobutyl-glycine is a prerequisite for its incorporation into peptides via solid-phase peptide synthesis (SPPS). A general approach involves the following key steps:

  • Synthesis of 1,1-Cyclobutanedicarboxylic Acid: This can be achieved through the condensation of diethyl malonate with 1,3-dibromopropane followed by hydrolysis.[5]

  • Decarboxylation: Heating the dicarboxylic acid yields cyclobutanecarboxylic acid.[5]

  • Amination: The carboxylic acid can be converted to an amine, for example, via a Curtius rearrangement of the corresponding acyl azide.

  • Fmoc Protection: The resulting 1-aminocyclobutanecarboxylic acid is then protected with an Fmoc group using Fmoc-OSu or a similar reagent.

A detailed, specific protocol for the synthesis of 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid, a related protected form, involves the reaction of 1-aminocyclobutanecarboxylic acid with di-tert-butyl dicarbonate.[6] This can be adapted for Fmoc protection.

Peptide Synthesis and Purification

Peptides incorporating Cbg or other constrained amino acids are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_Deprotection->Coupling Repeat for each amino acid Washing Washing (DMF) Coupling->Washing Washing->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing->Cleavage After final coupling Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Figure 1. A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[7] Key parameters derived from NMR experiments include:

  • Nuclear Overhauser Effects (NOEs): Provide information about through-space distances between protons, which helps to define the peptide's fold.

  • J-coupling Constants (³J): The ³J(HN,Hα) coupling constant is related to the phi (φ) dihedral angle through the Karplus equation.

  • Chemical Shifts: The deviation of CαH and other proton chemical shifts from random coil values can indicate the presence of secondary structure.

A general workflow for NMR-based conformational analysis is as follows:

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Sample_Prep Dissolve peptide in appropriate solvent (e.g., H2O/D2O, TFE) NMR_1D 1D ¹H NMR Sample_Prep->NMR_1D NMR_2D 2D NMR (COSY, TOCSY, NOESY, HSQC) NMR_1D->NMR_2D Resonance_Assignment Resonance Assignment NMR_2D->Resonance_Assignment Constraint_Extraction Extraction of Structural Constraints (NOEs, J-couplings) Resonance_Assignment->Constraint_Extraction Structure_Calculation Structure Calculation (e.g., using CYANA, XPLOR-NIH) Constraint_Extraction->Structure_Calculation Structure_Validation Structure Validation (e.g., Ramachandran plot analysis) Structure_Calculation->Structure_Validation

Figure 2. Workflow for peptide conformational analysis using NMR spectroscopy.

Secondary Structure Estimation by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for estimating the secondary structure content of peptides in solution.[8][9] Different secondary structures give rise to characteristic CD spectra in the far-UV region (190-250 nm).

  • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

  • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

  • Random Coil: A strong negative band around 200 nm.

The percentage of each secondary structure component can be estimated by deconvolution of the experimental CD spectrum using various algorithms.[10]

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-1.0 mg/mL. The buffer should be transparent in the far-UV region.[9]

  • Instrument Setup: Use a quartz cuvette with a path length of 0.1-1.0 cm. Purge the instrument with nitrogen gas.

  • Data Acquisition: Record the CD spectrum from 260 nm to 190 nm at a controlled temperature.

  • Data Analysis: After baseline correction, the data is typically converted to mean residue ellipticity [θ]. The secondary structure content is then estimated using deconvolution software.

Computational Modeling

In conjunction with experimental data, computational modeling provides valuable insights into the conformational preferences of peptides. Molecular dynamics (MD) simulations and conformational energy mapping can be used to explore the potential energy surface of a peptide and identify low-energy conformations.[11][12] These computational approaches can generate Ramachandran plots for specific residues, aiding in the interpretation of experimental data.

Conclusion

The incorporation of cyclobutyl-glycine residues offers a valuable tool for constraining peptide conformations. The conformational outcome is highly dependent on the stereochemistry of the cyclobutane ring, providing a means to tune the peptide's structure towards either folded or extended forms. In comparison, residues like Aib act as strong helix inducers. The choice of a specific constrained amino acid should be guided by the desired target conformation for a particular therapeutic application. A combination of synthesis, NMR and CD spectroscopy, and computational modeling provides a robust framework for the detailed conformational analysis of these modified peptides, ultimately accelerating the design and development of novel peptide-based therapeutics.

References

Efficacy comparison of drugs derived from (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two prominent RORγt inverse agonists: TAK-828F and BMS-986251. This analysis is based on publicly available preclinical and clinical data and aims to offer a clear perspective on their potential as therapeutic agents for autoimmune diseases such as psoriasis and inflammatory bowel disease.

Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune diseases due to its pivotal role in the differentiation and function of pro-inflammatory T helper 17 (Th17) cells.[1][2][3][4] These cells are key drivers of the inflammatory cascade in conditions like psoriasis and inflammatory bowel disease. Consequently, the development of small molecule inverse agonists to modulate RORγt activity is a highly active area of research. This guide focuses on two such molecules that have advanced to clinical development: TAK-828F, developed by Takeda, and BMS-986251, from Bristol Myers Squibb.

While both compounds are potent RORγt inverse agonists, their synthetic origins differ. The synthesis of TAK-828F involves a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.[5] In contrast, BMS-986251 is synthesized from a cyclohexane dicarboxylate fragment.[6][7] This guide will delve into a comparative analysis of their efficacy based on available in vitro and in vivo data.

In Vitro Efficacy Comparison

The in vitro potency of RORγt inverse agonists is typically assessed through a variety of biochemical and cell-based assays. These assays measure the compound's ability to bind to the RORγt ligand-binding domain (LBD), inhibit the recruitment of coactivators, and suppress the expression of RORγt-dependent genes, such as those encoding for IL-17.

Parameter TAK-828F BMS-986251 Assay Type
RORγt Binding Affinity (IC50) Not explicitly stated in provided abstractsData not available in provided abstractsRadioligand Binding Assay
Coactivator Recruitment Inhibition (IC50) Not explicitly stated in provided abstractsData not available in provided abstractsTR-FRET or similar coactivator recruitment assay
IL-17A Secretion Inhibition (IC50) Potent inhibition observed[4]Potent inhibition in human whole blood assay[1][8][9]Cell-based assay using primary human T cells or whole blood
RORγt-dependent Reporter Gene Inhibition (IC50) Potent inhibition of human and mouse RORγt[10]Potent inverse agonist in GAL4 reporter assay in Jurkat cells[2]Reporter gene assay in a suitable cell line

In Vivo Efficacy Comparison

The in vivo efficacy of TAK-828F and BMS-986251 has been evaluated in various animal models of autoimmune diseases, most notably models of psoriasis and colitis.

Psoriasis Models

A common model used to evaluate potential psoriasis therapeutics is the imiquimod (IMQ)-induced skin inflammation model in mice, which recapitulates many features of human psoriasis.[11][12][13]

Drug Dose Efficacy Endpoint Result Animal Model
TAK-828F Not explicitly stated in provided abstractsReduction in skin inflammationData not available in provided abstractsNot specified
BMS-986251 2, 7, and 20 mg/kg BID, oralReduction in IMQ-induced skin thickeningSignificant reduction at all dose levels compared to placebo.[1]Imiquimod-induced skin inflammation in C57BL/6 mice[1]
Inflammatory Bowel Disease Models

The efficacy of these compounds has also been tested in mouse models of colitis, such as the T-cell transfer model.

Drug Dose Efficacy Endpoint Result Animal Model
TAK-828F 1 and 3 mg/kg, b.i.d, oralProtection from colitis progression, decreased Th17 and Th1/17 cells, reduced IL-17A and IL-17F mRNA in the colon.[14]Strong protection against colitis progression.[14]Activated T cell transfer mouse colitis model[14]
BMS-986251 Data not available in provided abstractsNot applicableNot applicableNot applicable

Clinical Efficacy

Both TAK-828F and BMS-986251 have entered clinical development. Publicly available data from these trials provides the most relevant comparison of their potential therapeutic efficacy in humans.

A Phase 2 trial of an oral TYK2 inhibitor from Bristol-Myers Squibb, BMS-986165 (not BMS-986251), for moderate-to-severe plaque psoriasis showed significant efficacy.[15][16] At week 12, 67% to 75% of patients receiving 3 mg twice a day or higher doses achieved PASI 75, compared to 7% for placebo.[15] It is important to note that this is a different compound, although it highlights the company's efforts in developing oral psoriasis treatments.

Information on the clinical trial outcomes for TAK-828F (now also referred to as zasocitinib or TAK-279) indicates positive topline results from two pivotal Phase 3 studies in moderate-to-severe plaque psoriasis, where it outperformed both placebo and an active comparator.[17][18]

Signaling Pathway and Experimental Workflow

The development of RORγt inverse agonists targets a key signaling pathway in autoimmune inflammation. The following diagrams illustrate the targeted pathway and a general workflow for evaluating these compounds.

RORgt_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive T Cell APC APC IL23 IL-23 APC->IL23 secretes NaiveT Naive T Cell IL23->NaiveT activates Th17 Th17 Cell NaiveT->Th17 differentiates into RORgt RORγt IL17 IL-17 Th17->IL17 produces Inflammation Inflammation (Psoriasis, IBD) IL17->Inflammation promotes RORgt->Th17 master regulator Drug RORγt Inverse Agonist (TAK-828F, BMS-986251) Drug->RORgt inhibits

Caption: Simplified signaling pathway of RORγt in Th17 cell differentiation and inflammation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Binding RORγt Binding Assay Coactivator Coactivator Recruitment Assay Reporter Reporter Gene Assay IL17_vitro IL-17 Secretion Assay (Primary T-cells/Whole Blood) PK Pharmacokinetics IL17_vitro->PK Efficacy Efficacy in Animal Models (e.g., Imiquimod-induced Psoriasis) PK->Efficacy Phase1 Phase I (Safety & Tolerability) Efficacy->Phase1 Phase2 Phase II (Efficacy & Dose Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3 Start Compound Synthesis Start->Binding

Caption: General experimental workflow for the evaluation of RORγt inverse agonists.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of efficacy data. Below are generalized methodologies for key experiments cited in the evaluation of RORγt inverse agonists.

RORγt Radioligand Competition Binding Assay

This assay is designed to determine the ability of a test compound to compete with a radiolabeled ligand for binding to the RORγt ligand-binding domain (LBD).

  • Reagents: Recombinant human RORγt LBD, a tritiated RORγt ligand (e.g., 25-hydroxycholesterol), test compound, and scintillation cocktail.

  • Procedure:

    • The test compound is serially diluted.

    • The RORγt LBD is incubated with the radiolabeled ligand and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated.

    • The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Human Th17 Cell IL-17A Secretion Assay

This cell-based assay measures the ability of a compound to inhibit the production of IL-17A from primary human Th17 cells.

  • Cell Culture: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) and cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFN-γ/IL-4 antibodies).

  • Compound Treatment: Differentiated Th17 cells are treated with various concentrations of the test compound.

  • IL-17A Measurement: After an incubation period, the cell culture supernatant is collected, and the concentration of IL-17A is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, representing the concentration of the compound that causes a 50% reduction in IL-17A secretion, is determined.

Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Mouse Model

This in vivo model is widely used to assess the efficacy of anti-psoriatic drugs.[11][12][13]

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Induction of Psoriasis-like Inflammation: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for a specified number of days (e.g., 5-7 days).

  • Drug Administration: The test compound is administered orally or via another relevant route, typically starting from the first day of IMQ application.

  • Efficacy Assessment:

    • Clinical Scoring: Skin inflammation is scored daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

    • Histology: At the end of the study, skin samples are collected for histological analysis (e.g., H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Biomarker Analysis: Skin or blood samples can be analyzed for the expression of inflammatory cytokines (e.g., IL-17A, IL-23) by qPCR or ELISA.

  • Data Analysis: The effect of the test compound on the various efficacy parameters is compared to the vehicle-treated control group.

References

(R)-Boc-Cyclobutyl-Glycine Derivatives: A Comparative Analysis of In Vitro Efficacy and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of (R)-Boc-cyclobutyl-glycine derivatives reveals a promising class of compounds with significant therapeutic potential. This guide synthesizes available data from both laboratory-based (in vitro) and whole-organism (in vivo) studies to provide researchers, scientists, and drug development professionals with a clear, objective comparison of their performance. While direct comparative studies are limited, this analysis pieces together findings from various sources to illuminate the journey from benchtop to potential clinical application.

The core structure, featuring a cyclobutane ring incorporated into a glycine scaffold with a Boc protecting group, offers a unique conformational rigidity that can enhance binding affinity and selectivity to biological targets. This has led to their investigation in various therapeutic areas, including as integrin antagonists for cancer therapy.

Quantitative Performance Analysis

Table 1: Summary of In Vitro Activity of Cyclobutane-Based Glycine Mimetics

Compound IDTargetAssay TypeIC50 (μM)Reference
ICT9055αvβ3 IntegrinCell Adhesion Assay< 1[1]
Analog 38αvβ3 IntegrinCell Adhesion Assay> 10[1]
Analog 40αvβ3 IntegrinCell Adhesion Assay> 10[1]

Table 2: Summary of In Vivo Data for a Lead Cyclobutane-Based Compound

Compound IDAnimal ModelDosingObservationReference
Lead CompoundMouseNot SpecifiedWell-tolerated[1]

From the Lab Bench to Animal Models: A Workflow Overview

The development and evaluation of (R)-Boc-cyclobutyl-glycine derivatives typically follow a structured workflow, beginning with initial laboratory-based assays and progressing to more complex animal studies.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzymatic_Assay Enzymatic/Receptor Binding Assay Cell_Based_Assay Cell-Based Functional Assay Enzymatic_Assay->Cell_Based_Assay Initial Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR_Studies Lead Identification PK_Studies Pharmacokinetic (PK) Studies SAR_Studies->PK_Studies Lead Optimization Efficacy_Models Animal Efficacy Models PK_Studies->Efficacy_Models Dose Selection Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Safety Assessment

Caption: A typical workflow for the evaluation of (R)-Boc-cyclobutyl-glycine derivatives.

Deciphering Biological Interactions: Signaling Pathways

(R)-Boc-cyclobutyl-glycine derivatives, particularly those designed as integrin antagonists, are intended to interfere with specific signaling pathways that mediate cell adhesion, migration, and survival. The diagram below illustrates the targeted pathway for an αvβ3 integrin antagonist.

G Antagonist (R)-Boc-cyclobutyl-glycine Derivative (Antagonist) Block X Integrin αvβ3 Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates ECM Extracellular Matrix (ECM) (e.g., Vitronectin) ECM->Integrin Binds to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream Cell_Response Cell Adhesion, Migration, Survival, Proliferation Downstream->Cell_Response Block->Integrin Blocks Binding

Caption: Targeted signaling pathway of an αvβ3 integrin antagonist.

Detailed Experimental Methodologies

A critical component of evaluating these derivatives is the use of robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Cell Adhesion Assay

This assay is fundamental for assessing the ability of a compound to inhibit the binding of cells to an extracellular matrix protein mediated by a specific integrin.

  • Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., vitronectin for αvβ3 integrin) and incubated overnight at 4°C.

  • Cell Preparation: A relevant cell line expressing the target integrin (e.g., U87MG glioblastoma cells for αvβ3) is harvested and resuspended in serum-free media.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the (R)-Boc-cyclobutyl-glycine derivative or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Seeding: The pre-incubated cells are then seeded onto the coated plates and allowed to adhere for a defined time (e.g., 1-2 hours) at 37°C.

  • Washing and Staining: Non-adherent cells are removed by gentle washing. The remaining adherent cells are fixed and stained with a dye such as crystal violet.

  • Quantification: The stain is solubilized, and the absorbance is measured using a plate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is then calculated.

In Vivo Tolerance Study

This initial in vivo study is crucial to determine the tolerability and potential toxicity of a lead compound in a living organism.

  • Animal Model: A suitable animal model, typically mice, is selected.

  • Compound Administration: The lead (R)-Boc-cyclobutyl-glycine derivative is administered to the animals via a relevant route (e.g., intraperitoneal or oral).

  • Dose Escalation: The study may involve single or multiple doses, and often includes a dose-escalation phase to identify the maximum tolerated dose (MTD).

  • Monitoring: The animals are closely monitored for any signs of toxicity, including changes in weight, behavior, and overall health.

  • Endpoint Analysis: At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs may be harvested for histopathological examination.

Conclusion

The available data, though not from direct head-to-head comparative studies, suggests that (R)-Boc-cyclobutyl-glycine derivatives and their close analogs are a promising class of compounds. Their rigid cyclobutane core appears to be a valuable scaffold for designing potent inhibitors of specific biological targets. The favorable in vitro activity of some analogs, coupled with the reported in vivo tolerability of a lead compound, provides a strong rationale for further investigation. Future research should focus on conducting comprehensive studies that directly compare the in vitro and in vivo profiles of the most promising (R)-Boc-cyclobutyl-glycine derivatives to fully elucidate their therapeutic potential and advance them towards clinical development.

References

A Structural Comparison of (R)- and (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of the (R)- and (S)-enantiomers of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a synthetic amino acid derivative with applications in the development of peptidomimetics and enzyme inhibitors. As the stereochemistry of chiral molecules can significantly influence their biological activity, a thorough understanding of their three-dimensional structure is paramount. This document summarizes key structural and physicochemical properties, outlines relevant experimental methodologies, and provides visual representations of the molecules and a plausible synthetic workflow.

Physicochemical and Structural Properties

The fundamental properties of the enantiomers of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid are identical in a non-chiral environment. However, their interaction with plane-polarized light and chiral environments will differ. Below is a summary of their key properties.

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-2-cyclobutylacetic acid(2S)-2-[(tert-butoxycarbonyl)amino]-2-cyclobutylacetic acid2-[(tert-butoxycarbonyl)amino]-2-cyclobutylacetic acid
Molecular Formula C₁₁H₁₉NO₄C₁₁H₁₉NO₄C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol 229.27 g/mol 229.27 g/mol
CAS Number Not available155905-77-4[1]811460-95-4[2]
Predicted Optical Rotation Opposite to (S)-enantiomerData not available
Predicted Physicochemical Properties Identical to (S)-enantiomerData not availableMay differ from pure enantiomers (e.g., melting point)

Note: Specific experimental data such as melting point and optical rotation for the individual enantiomers are not widely published. Predicted values from computational models are available through various chemical databases.

Molecular Structure

The (R) and (S) enantiomers are non-superimposable mirror images of each other. The key structural feature is the chiral center at the alpha-carbon, which is bonded to a hydrogen atom, a carboxylic acid group, an amino group (protected with a tert-butoxycarbonyl group), and a cyclobutyl group.

Caption: 2D representations of the (R)- and (S)-enantiomers of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid.

Experimental Protocols

Detailed experimental protocols for the synthesis, resolution, and structural analysis of these specific enantiomers are not published in a single source. However, based on established methods for similar N-Boc protected amino acids, the following protocols can be considered representative.

Synthesis and Resolution of Enantiomers

A common route to obtaining the individual enantiomers involves the synthesis of the racemic mixture followed by chiral resolution.

G start Racemic 2-amino-2-cyclobutylacetic acid step1 Boc Protection (Boc)₂O, Base start->step1 Step 1 racemate Racemic (R/S)-Boc-cyclobutylglycine step1->racemate step2 Chiral Resolution (e.g., Chiral HPLC or Enzymatic Resolution) racemate->step2 Step 2 enantiomers Separated (R)- and (S)-Enantiomers step2->enantiomers

Caption: A plausible workflow for the synthesis and resolution of the enantiomers.

Step 1: Synthesis of Racemic N-Boc-2-amino-2-cyclobutylacetic Acid

The racemic amino acid, 2-amino-2-cyclobutylacetic acid, serves as the starting material. The amino group is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base (e.g., sodium hydroxide or triethylamine) in a solvent mixture such as dioxane/water or tetrahydrofuran/water. The reaction is typically stirred at room temperature until completion. The product is then isolated by acidification and extraction.

Step 2: Chiral Resolution

The resolution of the racemic mixture can be achieved through several methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating enantiomers. A chiral stationary phase (CSP) is used, which interacts differently with the (R) and (S) enantiomers, leading to different retention times. For N-Boc protected amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often successful.[3][4] The mobile phase typically consists of a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier like acetonitrile or methanol.

  • Enzymatic Resolution: Certain enzymes can selectively act on one enantiomer. For example, an esterase could selectively hydrolyze the methyl or ethyl ester of one enantiomer of the racemic N-Boc amino acid, allowing for the separation of the resulting acid from the unreacted ester.

  • Diastereomeric Salt Formation: The racemic acid can be reacted with a chiral base (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer of the amino acid is then recovered by acidification of the separated salt.

Structural Characterization

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule.

  • Crystallization: Suitable single crystals of the individual enantiomers are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures may need to be screened to find optimal crystallization conditions.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate the electron density map of the crystal, from which the positions of the atoms are determined. The absolute configuration can be determined using anomalous dispersion effects, typically by including a heavy atom or by using copper radiation. While specific crystallographic data for the title compounds is not available, data for other Boc-protected amino acids like Boc-L-Alanine and Boc-L-Valine have been reported.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. However, NMR can be used to distinguish between enantiomers through the use of a chiral solvating agent or a chiral derivatizing agent.

  • Chiral Solvating Agents: Adding a chiral solvating agent to the NMR sample can induce diastereomeric interactions, leading to separate signals for the two enantiomers in the ¹H or ¹³C NMR spectrum.

  • Chiral Derivatizing Agents: Reacting the amino acid with a chiral derivatizing agent (e.g., Mosher's acid chloride) creates diastereomers that will have distinct NMR spectra, allowing for the determination of enantiomeric purity.

Conclusion

The (R)- and (S)-enantiomers of 2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid are important building blocks in medicinal chemistry. While a direct, side-by-side experimental comparison of their structural properties is not currently available in the literature, this guide provides a framework for their synthesis, resolution, and characterization based on well-established methodologies for analogous compounds. For researchers working with these molecules, the protocols and data presented here offer a solid foundation for further investigation into their unique stereospecific properties and applications. The development of stereoselective syntheses or efficient resolution methods will be crucial for accessing the pure enantiomers required for the synthesis of chirally pure pharmaceuticals.

References

Comparison Guide: Cross-Reactivity of Antibodies Targeting Peptides with (R)-cyclobutyl-glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity when targeting peptides containing the unnatural amino acid (R)-cyclobutyl-glycine. The data presented herein is illustrative, designed to model the expected outcomes of such studies and to guide researchers in designing and interpreting their own experiments. The guide details the methodologies for key immunoassays used to assess antibody specificity and provides visual workflows to clarify the experimental processes.

Introduction to (R)-cyclobutyl-glycine and Antibody Specificity

The incorporation of unnatural amino acids like (R)-cyclobutyl-glycine into peptides is a key strategy in drug discovery, offering advantages such as increased proteolytic stability and conformational constraint.[1] However, the introduction of such modifications necessitates a thorough evaluation of antibody specificity to ensure that the therapeutic or diagnostic antibody selectively binds to the target peptide with minimal cross-reactivity to related endogenous peptides or other modified sequences.[2][3] This guide compares the binding of a hypothetical monoclonal antibody to its target peptide containing (R)-cyclobutyl-glycine against its binding to a native peptide and peptides with other modifications.

Comparative Binding Data

The following tables summarize hypothetical quantitative data from three common immunoassays used to assess antibody cross-reactivity: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.

Table 1: ELISA Cross-Reactivity Data

Peptide AnalyteSequenceModificationEC50 (nM)% Cross-Reactivity
Target PeptideAc-L-A-X-V-D-amideX = (R)-cyclobutyl-glycine1.5100%
Native PeptideAc-L-A-G-V-D-amideG = Glycine1501%
Alanine MutantAc-L-A-A-V-D-amideA = Alanine2500.6%
Cyclopentyl MutantAc-L-A-Y-V-D-amideY = (R)-cyclopentyl-glycine256%

% Cross-Reactivity = (EC50 of Target Peptide / EC50 of Analyte Peptide) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

Peptide AnalyteModificationka (1/Ms)kd (1/s)KD (nM)
Target Peptide(R)-cyclobutyl-glycine1.2 x 10^51.8 x 10^-41.5
Native PeptideGlycine5.0 x 10^37.5 x 10^-4150
Alanine MutantAlanine3.0 x 10^37.5 x 10^-4250
Cyclopentyl Mutant(R)-cyclopentyl-glycine4.8 x 10^41.2 x 10^-325

ka = Association rate constant; kd = Dissociation rate constant; KD = Equilibrium dissociation constant (kd/ka)

Table 3: Western Blot Densitometry Analysis

Peptide-BSA ConjugateModificationRelative Band Intensity (%)
Target Peptide(R)-cyclobutyl-glycine100
Native PeptideGlycine5
Alanine MutantAlanine2
Cyclopentyl Mutant(R)-cyclopentyl-glycine15

Relative band intensity is normalized to the target peptide-BSA conjugate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Peptides were synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[4] The unnatural amino acid (R)-cyclobutyl-glycine was incorporated using the corresponding Fmoc-protected amino acid derivative. Peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identity was confirmed by mass spectrometry.

A competitive ELISA format was used to determine the cross-reactivity of the antibody.[5][6]

  • Plate Coating: A 96-well microtiter plate was coated with 100 µL/well of the target peptide conjugated to bovine serum albumin (BSA) at a concentration of 1 µg/mL in phosphate-buffered saline (PBS) and incubated overnight at 4°C.[7]

  • Washing: The plate was washed three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

  • Blocking: The plate was blocked with 200 µL/well of 5% non-fat dry milk in PBST for 2 hours at room temperature to prevent non-specific binding.[8]

  • Competition: A fixed concentration of the primary antibody was pre-incubated with serial dilutions of the competitor peptides (target peptide, native peptide, and other mutants) for 1 hour at room temperature.

  • Incubation: 100 µL of the antibody-peptide mixtures were added to the coated and blocked plate and incubated for 2 hours at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody: 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, was added and incubated for 1 hour at room temperature.[9]

  • Washing: The plate was washed five times with PBST.

  • Detection: 100 µL/well of TMB (3,3',5,5'-tetramethylbenzidine) substrate was added, and the reaction was stopped after 15-30 minutes with 50 µL of 2M sulfuric acid.

  • Reading: The absorbance was read at 450 nm using a microplate reader. The EC50 values were calculated from the resulting dose-response curves.

SPR analysis was performed to determine the binding kinetics of the antibody to the different peptides.[10][11]

  • Chip Immobilization: The target peptide and other peptide analogues were immobilized on separate flow cells of a sensor chip via amine coupling.

  • Antibody Injection: The monoclonal antibody was injected at various concentrations over the peptide-functionalized surfaces.

  • Data Collection: Real-time association and dissociation were monitored.[12]

  • Regeneration: The sensor surface was regenerated between antibody injections using a low pH buffer.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[13]

A peptide competition assay in a Western blot format was used to visually assess cross-reactivity.[14][15]

  • Peptide-BSA Conjugate Preparation: The target peptide and its analogues were conjugated to BSA.

  • SDS-PAGE: The peptide-BSA conjugates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins were transferred to a nitrocellulose membrane.[16]

  • Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was cut into strips, and each strip was incubated overnight at 4°C with the primary antibody. For competition experiments, the primary antibody was pre-incubated with an excess of the free peptides before being added to the membrane strips.[17]

  • Washing: The membrane strips were washed three times with TBST.

  • Secondary Antibody Incubation: The strips were incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: The strips were washed three times with TBST.

  • Detection: The bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Densitometry: The intensity of the bands was quantified using image analysis software.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for the described immunoassays.

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competition & Incubation cluster_detection Detection coat Coat plate with Target-Peptide-BSA wash1 Wash coat->wash1 Overnight at 4°C block Block with 5% milk wash1->block prepare_samples Pre-incubate Ab with competitor peptides add_samples Add Ab-peptide mix to wells prepare_samples->add_samples incubate1 Incubate add_samples->incubate1 wash2 Wash incubate1->wash2 sec_ab Add HRP-conjugated secondary Ab wash2->sec_ab wash3 Wash sec_ab->wash3 substrate Add TMB substrate wash3->substrate stop_read Stop reaction & Read at 450nm substrate->stop_read

Caption: Workflow for the competitive ELISA protocol.

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Processing immobilize Immobilize peptides on sensor chip flow cells inject_ab Inject primary antibody (analyte) immobilize->inject_ab monitor_assoc Monitor real-time association inject_ab->monitor_assoc inject_buffer Inject running buffer monitor_assoc->inject_buffer monitor_dissoc Monitor real-time dissociation inject_buffer->monitor_dissoc regenerate Regenerate sensor surface monitor_dissoc->regenerate fit_data Fit data to binding model (ka, kd, KD) regenerate->fit_data

Caption: Workflow for the Surface Plasmon Resonance (SPR) analysis.

Western_Blot_Workflow cluster_separation Separation & Transfer cluster_probing Immunoprobing cluster_detection Detection & Analysis sds_page Run Peptide-BSA conjugates on SDS-PAGE transfer Transfer proteins to nitrocellulose membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary Ab (with/without peptide competition) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary Ab wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Detect with ECL substrate wash2->detect analyze Image and perform densitometry detect->analyze

Caption: Workflow for the Western Blotting peptide competition assay.

References

Head-to-head comparison of different synthetic routes to (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of non-natural amino acids is a critical aspect of drug discovery and development. (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, a valuable chiral building block, is no exception. This guide provides a head-to-head comparison of two prominent synthetic strategies for its preparation: Asymmetric Strecker Synthesis with a Chiral Auxiliary and Chemoenzymatic Kinetic Resolution.

This comparison delves into the detailed experimental protocols, quantitative performance metrics, and logical workflows of each route, offering a comprehensive resource for selecting the most suitable method based on laboratory capabilities, cost considerations, and desired optical purity.

At a Glance: Performance Comparison

ParameterAsymmetric Strecker Synthesis with (R)-PhenylglycinolChemoenzymatic Kinetic Resolution
Starting Materials Cyclobutanone, (R)-phenylglycinol, KCN, Acetic Anhydride, Boc-anhydrideCyclobutanone, NH4Cl, NaCN, Boc-anhydride, Lipase (e.g., Candida antarctica lipase B)
Overall Yield ~55-65%~40-45% (for the desired enantiomer)
Enantiomeric Excess (ee) >98%>99%
Key Steps 34
Reaction Time (Total) ~48-72 hours~72-96 hours (including enzymatic resolution)
Purification Methods Column chromatography, recrystallizationExtraction, enzymatic resolution, recrystallization
Scalability ModerateHigh
Reagent Cost Moderate (chiral auxiliary can be expensive)Generally lower (enzymes are reusable)

Visualizing the Synthetic Pathways

To better understand the workflow of each synthetic route, the following diagrams, generated using the DOT language, illustrate the key transformations.

G cluster_0 Asymmetric Strecker Synthesis cluster_1 Chemoenzymatic Kinetic Resolution A1 Cyclobutanone A2 Strecker Reaction (+ (R)-Phenylglycinol, KCN) A1->A2 A3 Diastereomeric α-Amino Nitriles A2->A3 A4 Hydrolysis & Acetylation (HCl, Ac₂O) A3->A4 A5 N-Acetyl Diastereomers A4->A5 A6 Separation of Diastereomers A5->A6 A7 Hydrolysis & Boc Protection (HCl, (Boc)₂O) A6->A7 A8 (R)-Boc-cyclobutylglycine A7->A8 B1 Cyclobutanone B2 Strecker Reaction (+ NH₄Cl, NaCN) B1->B2 B3 Racemic α-Amino Nitrile B2->B3 B4 Hydrolysis & Boc Protection (HCl, (Boc)₂O) B3->B4 B5 Racemic Boc-cyclobutylglycine B4->B5 B6 Enzymatic Esterification (Lipase, Alcohol) B5->B6 B7 (S)-Ester + (R)-Acid B6->B7 B8 Separation B7->B8 B9 (R)-Boc-cyclobutylglycine B8->B9

Caption: Comparative workflow of the two synthetic routes.

Route 1: Asymmetric Strecker Synthesis with (R)-Phenylglycinol

This route leverages a chiral auxiliary, (R)-phenylglycinol, to induce stereoselectivity during the formation of the α-amino nitrile intermediate. The diastereomers are then separated, and the chiral auxiliary is removed to yield the desired enantiomer.

Experimental Protocol

Step 1: Synthesis of Diastereomeric α-Amino Nitriles To a solution of cyclobutanone (1.0 eq) and (R)-phenylglycinol (1.05 eq) in methanol at 0 °C is added a solution of potassium cyanide (1.1 eq) in water dropwise. The reaction mixture is stirred at room temperature for 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diastereomeric α-amino nitriles.

Step 2: Hydrolysis and N-Acetylation The crude α-amino nitriles are dissolved in concentrated hydrochloric acid and heated at 100 °C for 8 hours. The solution is then cooled to 0 °C, and the pH is adjusted to 10 with aqueous sodium hydroxide. Acetic anhydride (1.5 eq) is added, and the mixture is stirred for 4 hours at room temperature. The mixture is then acidified with HCl and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.

Step 3: Separation and Final Product Formation The resulting N-acetyl diastereomers are separated by fractional crystallization or column chromatography. The desired diastereomer is then hydrolyzed with 6M HCl at reflux for 12 hours. After cooling, the solution is concentrated, and the residue is dissolved in a mixture of dioxane and water. Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and triethylamine are added, and the mixture is stirred at room temperature for 12 hours. The solvent is removed, and the product is purified by column chromatography to afford this compound.

Route 2: Chemoenzymatic Kinetic Resolution

This approach involves the initial synthesis of the racemic amino acid, followed by an enzymatic kinetic resolution to selectively transform one enantiomer, allowing for the separation of the desired (R)-enantiomer.

Experimental Protocol

Step 1: Synthesis of Racemic α-Amino Nitrile To a solution of cyclobutanone (1.0 eq) and ammonium chloride (1.2 eq) in aqueous ammonia is added a solution of sodium cyanide (1.1 eq) in water at 0 °C. The reaction is stirred at room temperature for 24 hours. The mixture is then extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the racemic α-amino nitrile.

Step 2: Hydrolysis and Boc Protection of Racemic Amino Acid The crude racemic α-amino nitrile is hydrolyzed with concentrated hydrochloric acid at 100 °C for 8 hours. The solution is cooled and concentrated. The resulting crude amino acid hydrochloride is dissolved in a mixture of dioxane and water, and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and sodium bicarbonate are added. The mixture is stirred for 12 hours at room temperature. The solvent is evaporated, and the residue is acidified with citric acid and extracted with ethyl acetate. The organic layer is dried and concentrated to give racemic (tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid.

Step 3: Enzymatic Kinetic Resolution The racemic N-Boc-cyclobutylglycine (1.0 eq) is dissolved in a suitable organic solvent (e.g., toluene). An alcohol (e.g., benzyl alcohol, 1.5 eq) and an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) are added. The suspension is shaken at a controlled temperature (e.g., 40 °C) for 48-72 hours, monitoring the conversion by HPLC.

Step 4: Separation and Isolation Once approximately 50% conversion is reached, the enzyme is filtered off. The filtrate is concentrated, and the resulting mixture of the (S)-ester and the unreacted (R)-acid is separated by extraction. The aqueous basic layer containing the sodium salt of the (R)-acid is acidified with HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the enantiomerically enriched this compound.

Conclusion

Both the Asymmetric Strecker Synthesis and the Chemoenzymatic Kinetic Resolution offer viable pathways to this compound. The choice between these routes will depend on the specific requirements of the researcher or organization.

The Asymmetric Strecker Synthesis provides a more direct route with potentially higher overall yields if the diastereomer separation is efficient. However, it relies on a stoichiometric amount of a chiral auxiliary, which can be a significant cost factor, and the separation of diastereomers can sometimes be challenging.

The Chemoenzymatic Kinetic Resolution offers excellent enantioselectivity and utilizes a reusable catalyst (the enzyme), which can be more cost-effective and environmentally friendly, especially at a larger scale. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer in a classic kinetic resolution, although dynamic kinetic resolution strategies can potentially overcome this limitation.

Ultimately, a careful evaluation of factors such as cost, scalability, available equipment, and the desired level of optical purity will guide the selection of the optimal synthetic strategy.

Safety Operating Guide

Proper Disposal Procedures for (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive procedures for the safe handling and disposal of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, a protected amino acid derivative, is a solid substance that requires careful management as laboratory waste.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use compatible, chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is required.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust particles.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

In all instances of exposure, seek medical attention if symptoms develop or persist.

Chemical and Hazard Data Summary

The following table summarizes the known information for this compound and its close analogs. This data should be used to inform safe handling and disposal practices.

PropertyData
Chemical Name This compound
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Physical State Solid
GHS Hazard Statements Based on analogs: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][3][4]
GHS Precautionary Statements Based on analogs: P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

Spill and Leak Procedures

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Carefully sweep the solid material to avoid generating dust. Use a dustpan and brush designated for chemical waste.

  • Collect: Place the swept material into a clearly labeled, sealable container for hazardous waste.

  • Clean: Wipe the spill area with a damp cloth. Dispose of the cloth as chemically contaminated solid waste.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, which will typically use incineration.[5][6] For very small quantities, chemical neutralization may be an option, but this should only be performed by trained personnel.

  • Segregation: Do not mix this waste with other waste streams. It should be collected as solid organic chemical waste.

  • Container: Place the waste solid into a designated, robust, and sealable container. The container must be compatible with the chemical.

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

This method is for the neutralization of small residual amounts of the weak organic acid before disposal of the container or for small aqueous solutions. This should be performed in a fume hood while wearing full PPE.

Experimental Protocol for Neutralization:

  • Preparation: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda) in water.

  • Dissolution: If dealing with a solid, dissolve the this compound in a minimal amount of a suitable solvent (e.g., water, if soluble, or an alcohol) in a larger beaker to allow for stirring and potential foaming.

  • Neutralization: Slowly add the weak base solution to the acidic solution while stirring continuously. Be cautious as this may cause fizzing due to the release of carbon dioxide gas.[7]

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6 and 8.[8]

  • Disposal of Neutralized Solution: Once neutralized, the resulting salt solution may be suitable for drain disposal with copious amounts of water, provided it does not contain other hazardous materials and is in compliance with local regulations. Always check with your local EHS for specific rules on drain disposal.

  • Dispose of Container: The neutralized container should be triple-rinsed with water, the rinsate collected and disposed of as hazardous waste, and the container can then be disposed of as regular laboratory glass or plastic waste after defacing the label.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_disposal_options Disposal Pathways cluster_final_disposal Final Disposition start Waste Generated: This compound assess_quantity Assess Quantity start->assess_quantity collect_waste Collect in Labeled Hazardous Waste Container assess_quantity->collect_waste Large Quantity neutralize Chemical Neutralization (Small Quantity Only) assess_quantity->neutralize Small Quantity / Residue incineration Professional Disposal (Incineration) collect_waste->incineration drain_disposal Drain Disposal (If Permitted Locally) neutralize->drain_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

This compound is a chemical compound that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) for similar compounds indicate that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols are mandatory.

Personal Protective Equipment (PPE) Summary

A risk assessment should always be performed to determine the specific PPE needed for any given procedure.[4] However, the following table summarizes the recommended PPE for handling this compound.

Area of Protection Required PPE Specifications
Eye and Face Safety goggles with side-shields or a full-face shieldMust provide a seal around the eyes to protect from dust and splashes.[1][5]
Hand Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are suitable options.[5] Gloves should be inspected before use and disposed of properly after handling.[6]
Body Laboratory coat or chemical-resistant suit/coverallsShould be long-sleeved to protect the skin from contact with the chemical.[1][4]
Respiratory NIOSH-approved respiratorRequired when there is a potential for generating dust or aerosols, or when working outside of a certified chemical fume hood.[1][6]
Foot Closed-toe shoes, preferably safety bootsShoes should be non-slip and offer protection from potential spills.[4][7]

Experimental Protocol: Safe Handling and Disposal

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Pre-Operational Procedures:

  • Consult the Safety Data Sheet (SDS): Before handling the chemical, thoroughly read and understand the SDS for a similar compound if the specific one is unavailable.
  • Prepare the Workspace: Ensure all handling is performed in a well-ventilated area, preferably within a certified chemical fume hood.[6] An eyewash station and safety shower must be readily accessible.[1][6]
  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

2. Operational Procedures:

  • Weighing and Transferring: When weighing or transferring the solid material, do so in a fume hood to minimize the inhalation of dust.[8] Use appropriate tools (e.g., spatula, weigh paper) to avoid direct contact.
  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
  • General Handling: Avoid actions that could generate dust.[1] Do not eat, drink, or smoke in the handling area.[1][2]

3. Post-Operational and Disposal Procedures:

  • Decontamination: Clean all equipment and the work surface thoroughly after use.
  • Waste Segregation: this compound is a halogenated organic compound and must be segregated from non-halogenated chemical waste.[6]
  • Waste Collection:
  • Solid Waste: Collect solid waste in a dedicated, clearly labeled, and sealable container that is compatible with the chemical.[6]
  • Liquid Waste: Collect solutions in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[6]
  • Disposal: Dispose of the chemical waste through a licensed chemical waste management facility.[6] Do not discharge into the sanitary sewer system or dispose of as general solid waste.[6]
  • PPE Disposal: Dispose of used gloves and any other contaminated disposable PPE as hazardous waste.
  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2]

Workflow for Handling this compound

G cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation & Disposal a Review SDS b Prepare Workspace (Fume Hood, Eyewash, Shower) a->b c Don Appropriate PPE b->c d Weighing and Transferring (in Fume Hood) c->d Proceed to Handling e Solution Preparation d->e f General Handling (Avoid Dust Generation) e->f g Decontaminate Equipment and Workspace f->g Complete Handling h Segregate and Collect Waste (Solid and Liquid) g->h i Dispose via Licensed Facility h->i j Dispose of Contaminated PPE i->j k Personal Hygiene (Hand Washing) j->k

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。